molecular formula C10H10F2O2 B573162 2-(2,6-Difluorophenyl)-2-methylpropanoic acid CAS No. 1216838-87-7

2-(2,6-Difluorophenyl)-2-methylpropanoic acid

货号: B573162
CAS 编号: 1216838-87-7
分子量: 200.185
InChI 键: LKIUUVZMMOKAMF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2,6-Difluorophenyl)-2-methylpropanoic acid (CAS 1216838-87-7) is a valuable chemical intermediate in pharmaceutical research, primarily used in the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs) and flurbiprofen analogs . The incorporation of a difluorinated aromatic structure is a strategic modification that enhances metabolic stability and improves the bioavailability of the resulting drug candidates . This compound is commonly employed in research settings for the development of chiral compounds with targeted analgesic and anti-inflammatory properties . Furthermore, it serves as a key starting material in the preparation of prodrugs and other derivatives, with research aimed at reducing the gastrointestinal side effects commonly associated with traditional NSAIDs . The compound has a molecular formula of C 10 H 10 F 2 O 2 and a molecular weight of 200.18 g/mol . It should be stored sealed in a dry environment at room temperature . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

属性

IUPAC Name

2-(2,6-difluorophenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-10(2,9(13)14)8-6(11)4-3-5-7(8)12/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIUUVZMMOKAMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=CC=C1F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679674
Record name 2-(2,6-Difluorophenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216838-87-7
Record name 2-(2,6-Difluorophenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,6-difluorophenyl)-2-methylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2,6-Difluorophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of a viable synthetic pathway for 2-(2,6-difluorophenyl)-2-methylpropanoic acid, a valuable building block in medicinal chemistry and drug development. The presence of the 2,6-difluorophenyl moiety can impart unique pharmacological properties to a molecule, including enhanced metabolic stability and binding affinity. This guide details a multi-step synthesis, complete with experimental protocols, quantitative data, and a logical workflow diagram to facilitate its application in a laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a three-step sequence starting from the commercially available 2-(2,6-difluorophenyl)acetic acid. The overall strategy involves:

  • Esterification of the starting carboxylic acid to protect the acidic proton and facilitate the subsequent alkylation step.

  • α-Methylation of the resulting ester to introduce the key methyl group and create the desired quaternary carbon center.

  • Hydrolysis of the ester to yield the final carboxylic acid product.

This approach is logical and utilizes well-established organic transformations, making it a reliable method for the preparation of the target compound.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each step of the synthesis. The quantitative data presented is based on established literature precedents for similar transformations and should be considered representative.

Step 1: Esterification of 2-(2,6-Difluorophenyl)acetic Acid

The initial step involves the conversion of 2-(2,6-difluorophenyl)acetic acid to its methyl ester via Fischer esterification. This acid-catalyzed reaction with methanol serves as an efficient method for this transformation.

Experimental Protocol:

  • To a solution of 2-(2,6-difluorophenyl)acetic acid (1.0 eq.) in methanol (10-20 eq.), slowly add concentrated sulfuric acid (0.1-0.2 eq.) at room temperature with stirring.

  • Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 2-(2,6-difluorophenyl)acetate.

Quantitative Data (Representative):

ParameterValue
Starting Material2-(2,6-Difluorophenyl)acetic Acid
ReagentsMethanol, Sulfuric Acid
Reaction Time4-6 hours
Reaction TemperatureReflux (65-70 °C)
Yield >95%
Purity (by GC)>98%
Step 2: α-Methylation of Methyl 2-(2,6-Difluorophenyl)acetate

The crucial α-methylation step is achieved by deprotonation of the ester with a strong, non-nucleophilic base to form an enolate, which is then quenched with a methylating agent.

Experimental Protocol:

  • Prepare a solution of lithium diisopropylamide (LDA) (1.1 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a solution of methyl 2-(2,6-difluorophenyl)acetate (1.0 eq.) in anhydrous THF to the LDA solution at -78 °C.

  • Stir the mixture at this temperature for 1 hour to ensure complete enolate formation.

  • Add methyl iodide (1.2 eq.) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield methyl 2-(2,6-difluorophenyl)-2-methylpropanoate.

Quantitative Data (Representative):

ParameterValue
Starting MaterialMethyl 2-(2,6-Difluorophenyl)acetate
ReagentsLithium Diisopropylamide (LDA), Methyl Iodide
Reaction Time3-5 hours
Reaction Temperature-78 °C to Room Temperature
Yield 80-90%
Purity (by NMR)>97%
Step 3: Hydrolysis of Methyl 2-(2,6-Difluorophenyl)-2-methylpropanoate

The final step is the saponification of the ester to the desired carboxylic acid. Basic hydrolysis followed by acidification is a standard and effective method.

Experimental Protocol:

  • Dissolve methyl 2-(2,6-difluorophenyl)-2-methylpropanoate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (2.0-3.0 eq.) to the solution.

  • Heat the mixture to reflux (approximately 60-70 °C) and stir for 2-4 hours, or until TLC/GC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid, which should result in the precipitation of the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain this compound.

Quantitative Data (Representative):

ParameterValue
Starting MaterialMethyl 2-(2,6-Difluorophenyl)-2-methylpropanoate
ReagentsSodium Hydroxide, Hydrochloric Acid
Reaction Time2-4 hours
Reaction TemperatureReflux (60-70 °C)
Yield >90%
Purity (by HPLC)>99%

Workflow and Process Visualization

To provide a clear visual representation of the synthetic process, the following workflow diagram has been generated using the DOT language.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Esterification cluster_step2 Step 2: α-Methylation cluster_step3 Step 3: Hydrolysis cluster_end Final Product Starting_Material 2-(2,6-Difluorophenyl)acetic Acid Esterification Fischer Esterification (Methanol, H₂SO₄, Reflux) Starting_Material->Esterification Yield: >95% Intermediate_1 Methyl 2-(2,6-Difluorophenyl)acetate Esterification->Intermediate_1 Alkylation α-Methylation (LDA, THF, -78 °C to RT, then CH₃I) Intermediate_1->Alkylation Yield: 80-90% Intermediate_2 Methyl 2-(2,6-Difluorophenyl)-2-methylpropanoate Alkylation->Intermediate_2 Hydrolysis Saponification (NaOH, THF/H₂O, Reflux, then HCl) Intermediate_2->Hydrolysis Yield: >90% Final_Product This compound Hydrolysis->Final_Product

Caption: Synthetic workflow for this compound.

Conclusion

The described three-step synthesis provides a reliable and efficient pathway for the preparation of this compound. The individual reactions are well-understood and generally high-yielding, making this route amenable to scale-up for the production of larger quantities of the target compound. This technical guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development, enabling the synthesis of this important fluorinated building block.

"physical and chemical properties of 2-(2,6-Difluorophenyl)-2-methylpropanoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(2,6-Difluorophenyl)-2-methylpropanoic acid, a key intermediate in the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs). This document consolidates available data on its chemical structure, physicochemical properties, and spectral characteristics. Detailed experimental protocols for its synthesis and purification, derived from methodologies for structurally similar compounds, are also presented. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the field of anti-inflammatory agents.

Introduction

This compound (CAS Number: 1216838-87-7) is a carboxylic acid derivative that has garnered significant interest in medicinal chemistry.[1][2] Its structure, featuring a difluorinated phenyl ring, makes it a valuable building block for the synthesis of complex organic molecules with potential therapeutic applications.[1] The presence of the fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule, often leading to enhanced metabolic stability and bioavailability.[1] This guide aims to provide a detailed repository of the known physical and chemical properties of this compound, along with practical experimental procedures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, certain properties are based on predictions and data from analogous compounds.

PropertyValueSource
Molecular Formula C₁₀H₁₀F₂O₂[2]
Molecular Weight 200.18 g/mol [2]
CAS Number 1216838-87-7[1][2]
Physical Form SolidInferred from related compounds
Melting Point Not experimentally determined
Boiling Point Not experimentally determined
pKa Lower than non-fluorinated analogs[1]
Predicted XlogP 2.5[3]
Solubility Soluble in organic solvents such as DMSO and ethanol. Enhanced solubility in physiological environments due to lower pKa.[1]

Chemical Properties and Reactivity

This compound exhibits reactivity typical of a carboxylic acid. The electron-withdrawing nature of the two fluorine atoms on the phenyl ring increases the acidity of the carboxylic acid group, resulting in a lower pKa compared to its non-fluorinated counterparts.[1]

General reactions of this compound include:

  • Oxidation: The carboxylic acid group is already in a high oxidation state, but the aromatic ring or the methyl groups could potentially be oxidized under harsh conditions.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters.

  • Amide Formation: Reacts with amines, typically after activation of the carboxylic acid (e.g., conversion to an acyl chloride), to form amides.

  • Nucleophilic Aromatic Substitution: The fluorine atoms on the aromatic ring can potentially be displaced by strong nucleophiles under specific reaction conditions.

Spectral Data

¹H NMR Spectroscopy

Key proton NMR signals for this compound are:

  • A singlet at approximately δ 1.57 ppm corresponding to the six protons of the two methyl groups (-C(CH₃)₂).[1]

  • Doublets in the aromatic region between δ 7.18–7.29 ppm, corresponding to the protons on the difluorophenyl ring.[1]

¹³C NMR Spectroscopy
Infrared (IR) Spectroscopy

A prominent feature in the IR spectrum is a strong absorption band in the region of 1700–1720 cm⁻¹ , which is characteristic of the C=O stretching vibration of the carboxylic acid group.[1] A broad absorption band is also expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid.

Mass Spectrometry

Predicted mass-to-charge ratios (m/z) for various adducts of the molecule have been calculated:[3]

  • [M+H]⁺: 201.07216

  • [M+Na]⁺: 223.05410

  • [M-H]⁻: 199.05760

The fragmentation pattern upon electron ionization would likely involve the loss of the carboxylic acid group and fragmentation of the aromatic ring.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not explicitly available in the reviewed literature. However, the following protocols are based on established methods for the synthesis of structurally related arylpropanoic acids and can be adapted.

Synthesis Protocol

A plausible synthetic route involves the alkylation of a 2,6-difluorophenylacetonitrile derivative followed by hydrolysis.

Step 1: Methylation of 2,6-Difluorophenylacetonitrile

  • To a solution of 2,6-difluorophenylacetonitrile in a suitable aprotic solvent (e.g., tetrahydrofuran, THF), add a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) at a low temperature (e.g., 0 °C).

  • Stir the mixture for 30 minutes to an hour to ensure complete deprotonation.

  • Add methyl iodide (CH₃I) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours or until completion, as monitored by thin-layer chromatography (TLC).

  • Repeat the deprotonation and methylation steps to introduce the second methyl group.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-(2,6-difluorophenyl)-2-methylpropanenitrile.

Step 2: Hydrolysis to this compound

  • Reflux the crude dinitrile from the previous step in a mixture of a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid) and water for several hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude this compound.

Purification Protocol

Recrystallization

  • Dissolve the crude solid product in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water, toluene, or hexane/ethyl acetate).

  • If insoluble impurities are present, filter the hot solution.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to obtain pure this compound.

Column Chromatography

If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed using a suitable eluent system, such as a mixture of hexane and ethyl acetate with a small amount of acetic acid.

Role in Synthesis

This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly non-steroidal anti-inflammatory drugs (NSAIDs). Its structural features can be incorporated into larger scaffolds to modulate the biological activity and pharmacokinetic properties of the final compound.

Synthesis_Role 2,6-Difluorophenylacetonitrile 2,6-Difluorophenylacetonitrile Intermediate_Nitrile 2-(2,6-Difluorophenyl)-2-methylpropanenitrile 2,6-Difluorophenylacetonitrile->Intermediate_Nitrile Methylation Target_Molecule This compound Intermediate_Nitrile->Target_Molecule Hydrolysis NSAID_Analog NSAID Analog Target_Molecule->NSAID_Analog Further Elaboration

References

Unveiling the Potential: A Technical Guide to the Biological Activity of 2-(2,6-Difluorophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 26, 2025

Abstract

This technical guide provides a comprehensive overview of the anticipated biological activity of 2-(2,6-Difluorophenyl)-2-methylpropanoic acid. As a member of the arylpropionic acid class of compounds, it is projected to exhibit non-steroidal anti-inflammatory drug (NSAID) properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. While specific experimental data for this compound is not extensively available in public literature, this document extrapolates its potential mechanism of action, biological effects, and prospective therapeutic applications based on established knowledge of structurally related molecules. This guide also outlines detailed experimental protocols for evaluating its efficacy and visualizes key signaling pathways and research workflows to support further investigation.

Introduction

This compound is a small molecule belonging to the arylpropionic acid chemical class. This class is renowned for its therapeutic agents with a wide range of biological activities, including analgesic, anti-inflammatory, antibacterial, anticonvulsant, and anticancer properties.[1][2][3] A key structural feature of these compounds is a carboxylic acid moiety, which is crucial for their broad-spectrum pharmacological activity.[1][2] The presence of a difluorinated phenyl group in this compound may enhance its binding affinity to molecular targets such as enzymes or receptors, potentially leading to specific biological effects.

Putative Mechanism of Action: Cyclooxygenase (COX) Inhibition

The most well-documented mechanism of action for arylpropionic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes.[4][5] These enzymes are central to the inflammatory cascade, converting arachidonic acid into prostanoids, which are potent mediators of inflammation, pain, and fever. There are two primary isoforms of the COX enzyme:

  • COX-1: A constitutively expressed enzyme involved in homeostatic functions, including the protection of the gastric mucosa and regulation of renal blood flow.

  • COX-2: An inducible enzyme that is typically undetectable in most tissues but is upregulated in response to inflammatory stimuli.

The therapeutic anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal irritation, are often linked to the inhibition of COX-1.

The carboxylic acid group of arylpropionic acids typically interacts with key residues in the active site of the COX enzymes. While some NSAIDs form a salt bridge with Arginine-120, other binding modes have been identified. For instance, the carboxylate group of diclofenac has been shown to form hydrogen bonds with Tyrosine-385 and Serine-530 in the COX-2 active site.[6] It is plausible that this compound follows a similar inhibitory mechanism.

COX_Signaling_Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Cleavage COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible by inflammatory stimuli) ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostanoids Prostaglandins & Thromboxanes PGH2->Prostanoids Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation Homeostasis Gastric Protection, Platelet Aggregation Prostanoids->Homeostasis Inhibitor 2-(2,6-Difluorophenyl)- 2-methylpropanoic acid (Putative Inhibitor) Inhibitor->COX1 Inhibition Inhibitor->COX2 Inhibition

Caption: Putative COX signaling pathway and the inhibitory action of the compound.

Quantitative Data for Structurally Related Compounds

While specific quantitative data for this compound is not available, the following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of other 2-phenylpropionic acid derivatives to provide a comparative context. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Compound IDStructureCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Ibuprofen 2-(4-isobutylphenyl)propanoic acid~15~35~0.43N/A (General Knowledge)
Compound 6h 2-(4-((4-chlorophenylamino)methyl)phenyl)propanoic acid4.140.3810.89[7]
Compound 6l 2-(4-((4-methoxyphenylamino)methyl)phenyl)propanoic acid3.400.2911.72[7]
Nimesulide N-(4-Nitro-2-phenoxyphenyl)methanesulfonamide>100~0.1>1000N/A (General Knowledge)

Disclaimer: This table presents data for structurally related compounds and is for illustrative purposes only. The biological activity of this compound must be determined experimentally.

Experimental Protocols

The following is a generalized protocol for the in vitro evaluation of COX-1 and COX-2 inhibition, which can be adapted to assess the activity of this compound.

In Vitro COX Inhibition Assay (Colorimetric)

This assay determines the peroxidase activity of COX enzymes. The cyclooxygenase component converts arachidonic acid to prostaglandin G2 (PGG2), which is then reduced by the peroxidase component to prostaglandin H2 (PGH2). This protocol measures the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) during the reduction of PGG2, which can be monitored colorimetrically.

Materials:

  • COX-1 and COX-2 enzymes (human or ovine)

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • TMPD (colorimetric probe)

  • Test compound (this compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare a solution of the COX enzyme (either COX-1 or COX-2) in the assay buffer containing heme.

  • Compound Preparation: Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer.

  • Assay Reaction: a. To each well of a 96-well plate, add the assay buffer, the enzyme solution, and the test compound solution at various concentrations. Include wells for a no-inhibitor control and a background control (no enzyme). b. Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes). c. Initiate the reaction by adding arachidonic acid to all wells. d. Immediately add TMPD to all wells.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 590-620 nm) over time using a microplate reader.

  • Data Analysis: a. Calculate the rate of reaction for each concentration of the test compound. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC50 value by fitting the data to a suitable dose-response curve. d. Calculate the Selectivity Index (SI) by dividing the IC50 for COX-1 by the IC50 for COX-2.

Prospective Research and Other Potential Biological Activities

Beyond anti-inflammatory effects, the arylpropionic acid class has shown promise in other therapeutic areas.[1][5] Further investigation into this compound could explore these activities.

  • Anticancer Activity: Some arylpropionic acid derivatives have demonstrated the ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

  • Antibacterial Activity: Certain derivatives have exhibited promising antibacterial properties against various microbial strains.[7]

  • Anticonvulsant Activity: There is emerging research into the potential of this class of compounds in managing seizures.

A logical workflow for the preclinical evaluation of this compound is proposed below.

Preclinical_Workflow Start Compound Synthesis & Characterization (this compound) InVitro In Vitro Screening Start->InVitro COX_Assay COX-1 / COX-2 Inhibition Assays (Determine IC50 & Selectivity) InVitro->COX_Assay Cell_Toxicity Cell Viability / Cytotoxicity Assays (e.g., MTT, LDH) InVitro->Cell_Toxicity Other_Screening Secondary Screening (Anticancer, Antibacterial) COX_Assay->Other_Screening Cell_Toxicity->Other_Screening Lead_Opt Lead Optimization (Structure-Activity Relationship) Other_Screening->Lead_Opt Lead_Opt->Start Synthesize Analogs InVivo In Vivo Studies Lead_Opt->InVivo Promising Candidate Animal_Models Animal Models of Inflammation / Pain InVivo->Animal_Models PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) InVivo->PK_PD Tox Toxicology Studies Animal_Models->Tox PK_PD->Tox End Candidate for Clinical Trials Tox->End Favorable Profile

Caption: Proposed preclinical evaluation workflow for novel arylpropionic acids.

Conclusion

This compound represents a promising candidate for investigation within the well-established therapeutic class of arylpropionic acids. Based on its structural characteristics, it is hypothesized to function as a COX inhibitor, warranting further studies to elucidate its specific biological activity profile, potency, and selectivity. The experimental protocols and research workflows outlined in this guide provide a robust framework for its systematic evaluation as a potential anti-inflammatory agent or for other therapeutic applications. Experimental validation is critical to confirm these projections and to determine the compound's true therapeutic potential.

References

"spectroscopic data for 2-(2,6-Difluorophenyl)-2-methylpropanoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(2,6-Difluorophenyl)-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with CAS Number 1216838-87-7, is a fluorinated aromatic carboxylic acid.[1][2][3] Its molecular structure, featuring a difluorophenyl ring attached to a sterically hindered propanoic acid moiety, makes it a valuable intermediate in medicinal chemistry and materials science. The presence of two fluorine atoms on the phenyl ring significantly alters the electronic properties, lipophilicity, and metabolic stability of the molecule, making it a key building block for the synthesis of novel pharmaceutical compounds, particularly non-steroidal anti-inflammatory drugs (NSAIDs) and their analogs.[1] This guide provides an overview of its synthesis, proposed analytical characterization, and the logical workflow for its structural elucidation.

Compound Details:

  • IUPAC Name: this compound

  • CAS Number: 1216838-87-7[1][2][3]

  • Molecular Formula: C₁₀H₁₀F₂O₂[2]

  • Molecular Weight: 200.18 g/mol [1][2]

Synthesis and Characterization Workflow

The synthesis of this compound typically involves the alkylation of a difluorobenzene derivative followed by hydrolysis. The subsequent characterization relies on a combination of chromatographic and spectroscopic techniques to confirm the structure and purity of the final product.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis start Reactants: 1,3-Difluorobenzene & Methyl 2-bromoisobutyrate reaction Grignard Reaction or Friedel-Crafts Alkylation start->reaction hydrolysis Ester Hydrolysis (e.g., NaOH, H₂O) reaction->hydrolysis workup Aqueous Workup & Extraction hydrolysis->workup purification Purification (Crystallization or Chromatography) workup->purification product Final Product: This compound purification->product ms Mass Spectrometry (MS) product->ms Characterization ir Infrared (IR) Spectroscopy product->ir Characterization nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr Characterization confirmation Structure & Purity Confirmed ms->confirmation ir->confirmation nmr->confirmation

Caption: General workflow for the synthesis and structural analysis of the target compound.

Experimental Protocols

While specific validated protocols for this exact molecule are not publicly available, the following methodologies are based on established chemical principles for analogous compounds, such as the synthesis of related 2-arylpropionic acids.[4][5]

Synthesis Protocol: Alkylation and Hydrolysis
  • Reaction Setup: A dry, three-necked flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

  • Grignard Formation (Illustrative): Magnesium turnings are added to the flask with anhydrous diethyl ether. A solution of 1,3-difluorobenzene in diethyl ether is added dropwise to initiate the Grignard reagent formation.

  • Alkylation: The solution is cooled to 0°C. Methyl 2-bromo-2-methylpropanoate is dissolved in anhydrous diethyl ether and added dropwise to the Grignard reagent. The reaction mixture is then allowed to warm to room temperature and stirred for 12-18 hours.

  • Hydrolysis: The reaction is quenched by the slow addition of aqueous sodium hydroxide solution (e.g., 2M NaOH). The mixture is heated to reflux for 4-6 hours to ensure complete hydrolysis of the ester intermediate.

  • Workup and Extraction: After cooling, the aqueous layer is separated and washed with diethyl ether to remove unreacted starting materials. The aqueous layer is then acidified to a pH of 1-2 with concentrated hydrochloric acid, leading to the precipitation of the carboxylic acid product.[5] The crude product is extracted with an organic solvent like ethyl acetate (3x volumes).

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting solid is purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Spectroscopic Analysis Protocol
  • Nuclear Magnetic Resonance (NMR): Samples are prepared by dissolving ~5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Infrared (IR) Spectroscopy: A small amount of the solid product is analyzed using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

  • Mass Spectrometry (MS): The molecular weight and fragmentation pattern are determined using a mass spectrometer, typically with Electrospray Ionization (ESI) in negative mode to deprotonate the carboxylic acid, yielding the [M-H]⁻ ion.[6] High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Predicted Spectroscopic Data

Due to the absence of experimentally derived public data, this section provides predicted spectroscopic characteristics based on the molecule's structure and data from analogous compounds.

Predicted ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.0 - 13.0Broad Singlet1HCarboxylic Acid (-COOH )
~7.30 - 7.50Multiplet1HAromatic C4-H
~6.90 - 7.10Triplet2HAromatic C3-H , C5-H
~1.60Singlet6HMethyl (-C(CH₃ )₂)
Predicted ¹³C NMR Data
Chemical Shift (δ) ppmAssignment
~180 - 185Carboxylic Acid (C =O)
~160 - 164 (d, ¹JCF)Aromatic C 2, C 6 (Fluorine-bearing)
~130 - 133 (t, ³JCCF)Aromatic C 4
~115 - 120 (t, ²JCCF)Aromatic C 1
~111 - 114 (d, ²JCF)Aromatic C 3, C 5
~45 - 50Quaternary Carbon (-C (CH₃)₂)
~25 - 30Methyl Carbon (-C(C H₃)₂)
Predicted IR and MS Data
TechniquePredicted ValueAssignment
IR Spectroscopy 3300 - 2500 cm⁻¹ (broad)O-H stretch (Carboxylic Acid)[7][8]
~1700 cm⁻¹ (strong)C=O stretch (Carboxylic Acid)[7][8]
~1250 cm⁻¹ (strong)C-F stretch
Mass Spectrometry m/z ~199.05 [M-H]⁻Deprotonated molecular ion
m/z ~200.06 [M]⁺Molecular ion (less common in ESI)[6]

Structural Elucidation Logic

The confirmation of the chemical structure is a deductive process where each spectroscopic technique provides complementary information.

G cluster_data Spectroscopic Data Input cluster_info Inferred Structural Information ms MS Data (m/z = 200.18) [C₁₀H₁₀F₂O₂] info_ms Confirms Molecular Formula ms->info_ms ir IR Data (Broad ~3000 cm⁻¹) (Strong ~1700 cm⁻¹) info_ir Identifies -COOH Functional Group ir->info_ir h_nmr ¹H NMR Data (Aromatic, Methyl, Carboxylic Acid Protons) info_h_nmr Shows Proton Count & Connectivity h_nmr->info_h_nmr c_nmr ¹³C NMR Data (Carbon Environments, C-F Coupling) info_c_nmr Confirms Carbon Skeleton & F-Substitution c_nmr->info_c_nmr final_structure Final Structure Confirmed: This compound info_ms->final_structure info_ir->final_structure info_h_nmr->final_structure info_c_nmr->final_structure

Caption: Logical workflow for deducing the final chemical structure from spectroscopic data.

Conclusion

This compound is a synthetically accessible building block with significant potential in drug discovery and development. While public repositories currently lack detailed experimental spectra, its structure can be reliably confirmed through standard analytical techniques. The provided protocols and predicted data serve as a robust starting point for researchers aiming to synthesize and utilize this compound in their work. The strategic incorporation of the 2,6-difluorophenyl moiety is a key design element for enhancing the pharmacokinetic properties of next-generation therapeutics.

References

"CAS number 1216838-87-7 research"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(2,6-Difluorophenyl)-2-methylpropanoic Acid (CAS Number: 1216838-87-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 1216838-87-7), a fluorinated aromatic carboxylic acid. The document details its chemical identity, its primary role as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), and its potential biological activities. This guide includes a detailed (though generalized) synthesis protocol, a proposed mechanism of action related to cyclooxygenase (COX) inhibition, and standardized experimental protocols for evaluating its anti-inflammatory effects. All quantitative data found in public sources is summarized, and logical workflows are visualized using DOT language diagrams to aid in research and development.

Chemical Identity and Properties

This compound is a synthetic organic compound characterized by a difluorinated phenyl ring attached to a methylpropanoic acid moiety.[1] The presence of two fluorine atoms on the phenyl ring is a strategic modification intended to enhance the metabolic stability and bioavailability of compounds synthesized from it.[1]

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1216838-87-7[1]
Molecular Formula C₁₀H₁₀F₂O₂[1]
Molecular Weight 200.18 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES CC(C)(C1=C(F)C=CC=C1F)C(=O)ON/A
Physical State Solid (presumed)N/A
Storage Sealed in a dry environment at room temperature.[1]

Synthesis

Generalized Synthetic Protocol

This protocol describes a multi-step synthesis starting from 1,3-difluorobenzene.

Step 1: Friedel-Crafts Acylation of 1,3-Difluorobenzene

  • To a stirred solution of 1,3-difluorobenzene and a Lewis acid catalyst (e.g., aluminum chloride) in an inert solvent (e.g., dichloromethane) at 0 °C, slowly add 2-chloropropionyl chloride.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by carefully adding it to ice-water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(2,6-difluorophenyl)propan-1-one.

Step 2: Methylation

  • Dissolve the product from Step 1 in a suitable solvent (e.g., tetrahydrofuran).

  • Add a strong base (e.g., sodium hydride) at 0 °C, followed by the addition of methyl iodide.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash, dry, and concentrate to yield 2-(2,6-difluorophenyl)propan-2-one.

Step 3: Oxidation to Carboxylic Acid

  • Subject the ketone from Step 2 to an oxidation reaction. A haloform reaction (using sodium hypobromite or hypochlorite) or oxidation with a stronger oxidizing agent can be employed.

  • Acidify the reaction mixture to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to obtain this compound.

Diagram 1: Proposed Synthetic Workflow

G cluster_synthesis Synthesis of this compound start 1,3-Difluorobenzene step1 Friedel-Crafts Acylation (2-chloropropionyl chloride, AlCl3) start->step1 intermediate1 1-(2,6-Difluorophenyl)propan-1-one step1->intermediate1 step2 Methylation (NaH, CH3I) intermediate1->step2 intermediate2 2-(2,6-Difluorophenyl)propan-2-one step2->intermediate2 step3 Oxidation (e.g., Haloform reaction) intermediate2->step3 product This compound step3->product

Caption: A proposed multi-step synthesis of the target compound.

Biological Activity and Mechanism of Action

This compound is primarily investigated as a precursor for the synthesis of novel NSAIDs, particularly analogs of flurbiprofen.[1] Its structural similarity to known arylpropanoic acid NSAIDs suggests that its primary mechanism of action is likely the inhibition of cyclooxygenase (COX) enzymes.[2]

Cyclooxygenase (COX) Inhibition

COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[3] Inhibition of these enzymes is the hallmark of NSAID activity. It is hypothesized that this compound or its derivatives would bind to the active site of COX enzymes, preventing the synthesis of prostaglandins.

Diagram 2: COX Signaling Pathway and NSAID Inhibition

G cluster_pathway Mechanism of COX Inhibition AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX Metabolized by PGs Prostaglandins COX->PGs Produces Inflammation Inflammation, Pain, Fever PGs->Inflammation Mediates NSAID This compound (or its derivatives) NSAID->COX Inhibits

Caption: Inhibition of prostaglandin synthesis by targeting COX enzymes.

Quantitative Biological Data

Currently, there is no publicly available quantitative data (e.g., IC₅₀ or Kᵢ values) specifically for the COX inhibitory activity of this compound. Research has focused on its use as a synthetic intermediate.[1]

Experimental Protocols

To evaluate the potential anti-inflammatory activity of this compound, standardized in vitro and in vivo assays can be employed.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method to determine the inhibitory potency of a compound against COX-1 and COX-2.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • This compound (test compound)

  • A known NSAID as a positive control (e.g., celecoxib for COX-2, ibuprofen for non-selective)

  • Assay buffer (e.g., Tris-HCl)

  • Detection system (e.g., colorimetric or fluorometric probe to measure prostaglandin production)

Procedure:

  • Prepare a series of dilutions of the test compound and the positive control.

  • In a multi-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound/control at various concentrations.

  • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

  • Initiate the reaction by adding arachidonic acid.

  • Allow the reaction to proceed for a specific time (e.g., 10 minutes).

  • Stop the reaction and measure the amount of prostaglandin produced using the chosen detection method.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Diagram 3: COX Inhibition Assay Workflow

G cluster_workflow In Vitro COX Inhibition Assay prep Prepare Reagents (Enzyme, Substrate, Test Compound) incubate Incubate Enzyme with Test Compound prep->incubate react Initiate Reaction (Add Arachidonic Acid) incubate->react measure Measure Prostaglandin Production react->measure analyze Calculate % Inhibition and IC50 measure->analyze

References

Technical Guide: The Role of 2-(2,6-Difluorophenyl)-2-methylpropanoic Acid in the Synthesis of Novel NSAID Candidates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins. The ongoing quest for novel NSAIDs with improved efficacy and reduced side effects, such as gastrointestinal toxicity, has led researchers to explore new chemical scaffolds and synthetic strategies.

This technical guide focuses on the role of 2-(2,6-Difluorophenyl)-2-methylpropanoic acid as a key intermediate in the synthesis of next-generation NSAID candidates. The incorporation of a difluorinated aromatic structure is a strategic approach to enhance the metabolic stability and bioavailability of drug candidates. This document details the synthetic utility of this compound, focusing on the formation of amide derivatives, and presents their biological activity as COX inhibitors.

Core Synthesis Pathway: Amide Formation

A primary synthetic route leveraging this compound is the formation of amide derivatives. The carboxylic acid moiety is activated and subsequently coupled with various primary or secondary amines to produce a library of N-substituted amides. These amides are then evaluated for their potential as anti-inflammatory agents. Amide formation is a robust and versatile reaction, making it a staple in medicinal chemistry for creating new chemical entities.

The general workflow involves the activation of the carboxylic acid, followed by nucleophilic attack from an amine to form the stable amide bond. This process is often facilitated by a coupling agent to enhance reaction efficiency.

G cluster_0 Synthesis Workflow Start 2-(2,6-Difluorophenyl)- 2-methylpropanoic acid Intermediate Activated Acyl Intermediate (e.g., Acyl Chloride or O-Acylisourea Ester) Start->Intermediate Activation Step (e.g., SOCl₂, EDC/HOBt) Product N-Substituted Amide Derivative (NSAID Candidate) Intermediate->Product Amide Coupling Amine Primary or Secondary Amine (R1R2NH) Amine->Product Purification Purification (Chromatography/Recrystallization) Product->Purification Work-up Final Pure NSAID Candidate Purification->Final Isolation

Caption: General workflow for the synthesis of amide-based NSAID candidates.

Experimental Protocols

While specific protocols for a marketed drug are proprietary, the following section provides a detailed, representative methodology for the key amide coupling reaction based on standard laboratory procedures for synthesizing NSAID amides and prodrugs.

3.1 General Protocol for Amide Synthesis via EDC/HOBt Coupling

This protocol describes the synthesis of an N-aryl amide from this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and hydroxybenzotriazole (HOBt) as an additive.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (or other amine) (1.0 eq)

  • EDC (1.1 eq)

  • HOBt (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 0.1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (Saturated NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica Gel for chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the selected amine (1.0 eq) in anhydrous DCM, add HOBt (1.0 eq).

  • Add DIPEA (2.0 eq) to the stirred solution.

  • Slowly add EDC (1.1 eq) to the reaction mixture at room temperature.

  • Stir the reaction for 4-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary to obtain the pure amide derivative.[1]

Mechanism of Action & Signaling Pathway

The primary therapeutic target for NSAIDs are the cyclooxygenase (COX) enzymes. There are two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, and COX-2, which is inducible and is upregulated at sites of inflammation. By inhibiting COX enzymes, NSAIDs block the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. The goal for many novel NSAIDs is to selectively inhibit COX-2 to reduce inflammatory symptoms while minimizing the gastrointestinal side effects associated with COX-1 inhibition.

G cluster_1 COX Signaling Pathway AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Physiological Prostaglandins (Physiological) COX1->PGs_Physiological PGs_Inflammatory Prostaglandins (Inflammatory) COX2->PGs_Inflammatory Functions GI Protection, Platelet Function PGs_Physiological->Functions Symptoms Inflammation, Pain, Fever PGs_Inflammatory->Symptoms NSAID NSAID Candidate (from Synthesis) NSAID->COX1 Inhibition NSAID->COX2 Inhibition

Caption: Inhibition of prostaglandin synthesis by NSAIDs via the COX pathway.

Quantitative Data: Biological Activity

The synthesized amide derivatives are typically evaluated for their ability to inhibit COX-1 and COX-2 enzymes in vitro. This data is crucial for determining their potency and selectivity. The following tables present representative data for novel amide-based NSAID candidates developed from precursors similar to this compound, demonstrating the therapeutic potential of this chemical class.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

Compound ID Target IC₅₀ (µM) Selectivity Index (SI) (COX-1/COX-2) Reference Compound
8a COX-2 0.1 >1000 Celecoxib (SI > 384)
5n COX-2 0.07 508.6 Celecoxib

| Flu-AM4 | COX-2 | Substrate-Selective | N/A | Flurbiprofen |

Data sourced from studies on novel cyclic imide and imidazo[1,2-a]pyridine derivatives.[2][3] Compound Flu-AM4 is a flurbiprofen amide analog.[4][5]

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)

Compound ID Dose (mg/kg) Edema Inhibition (%) Reference Compound
8a (ED₅₀ = 72.4) 50 Diclofenac (ED₅₀ = 114)
Compound 2f 50 Promising Activity Indomethacin

| Compound 2c | 50 | Promising Activity | Indomethacin |

Data represents the effective dose to reduce edema by 50% (ED₅₀) or observed activity at a fixed dose.[3][6]

Conclusion

This compound serves as a valuable and strategic building block in the synthesis of novel NSAID candidates. Its difluorophenyl moiety offers potential advantages in terms of metabolic stability and potency. The straightforward conversion of this acid into a diverse range of amide derivatives allows for extensive structure-activity relationship (SAR) studies. As demonstrated by the biological data of analogous compounds, this synthetic approach can yield highly potent and selective COX-2 inhibitors, which are promising leads for the development of safer and more effective anti-inflammatory therapies. Further exploration of derivatives from this precursor is a promising avenue in modern drug discovery.

References

"literature review of 2-(2,6-Difluorophenyl)-2-methylpropanoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(2,6-Difluorophenyl)-2-methylpropanoic Acid

Introduction

This compound, identified by CAS Number 1216838-87-7, is a synthetic organic compound that serves as a valuable chemical intermediate in pharmaceutical research and development.[1][2][3] Structurally, it belongs to the 2-arylpropanoic acid class, a group that includes widely-used non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[4][5] The molecule's key features are a propanoic acid backbone with a gem-dimethyl substitution at the alpha carbon, and a 2,6-difluorinated phenyl ring. This difluorination is a strategic chemical modification intended to enhance metabolic stability, lipophilicity, and bioavailability, making it an attractive building block for developing novel therapeutic agents, particularly flurbiprofen analogs and other NSAIDs.[1] This guide provides a comprehensive review of its chemical properties, synthesis, potential biological activity, and analytical characterization based on available literature.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. The data is compiled from chemical databases and supplier information.

PropertyValueReference
CAS Number 1216838-87-7[1]
Molecular Formula C₁₀H₁₀F₂O₂[3][6]
Molecular Weight 200.18 g/mol [3]
Physical Form Solid[7]
Purity Typically ≥95-97%[3][7]
Predicted XlogP 2.5[6]
InChI Key LKIUUVZMMOKAMF-UHFFFAOYSA-N[6][7]

Spectroscopic and Analytical Data

Analytical characterization is crucial for structure confirmation and purity assessment. Spectroscopic data reported for this compound are detailed in the table below.

TechniqueObserved Signals / DataInterpretationReference
¹H NMR δ 1.57 ppm (singlet, 6H)Two methyl groups at the α-carbon [-C(CH₃)₂][1]
δ 7.18–7.29 ppm (doublets)Aromatic protons on the difluorophenyl ring[1]
IR Spectroscopy 1700–1720 cm⁻¹ (strong absorption)C=O stretch confirming the carboxylic acid[1]
Purity Assessment (HPLC) High-performance liquid chromatography with UV detection is a standard method for purity.Assesses purity and detects impurities.[1]

Synthesis and Experimental Protocols

The synthesis of this compound generally involves a two-step process: an alkylation reaction followed by hydrolysis. While a specific, detailed protocol for this exact molecule is not publicly available, a representative procedure can be constructed based on established methods for analogous 2-arylpropanoic acids.

General Synthetic Workflow

The overall process involves the coupling of a difluorobenzene derivative with a propanoic acid precursor, followed by the hydrolysis of an intermediate ester or nitrile to yield the final carboxylic acid.

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis A 1,3-Difluorobenzene D Intermediate Ester A->D B Isobutyryl Derivative (e.g., Dimethylketene Acetal) B->D C Lewis Acid Catalyst (e.g., ZnF₂/t-Bu₃P) C->D E Intermediate Ester G 2-(2,6-Difluorophenyl)-2- methylpropanoic acid E->G F Base or Acid (e.g., NaOH or HCl) F->G

Caption: General two-step synthesis workflow.

Detailed Experimental Protocol (Representative)

This protocol is adapted from general procedures for the synthesis of 2-arylpropionic acids and should be performed by individuals with appropriate training in experimental organic chemistry.[4]

Step 1: Synthesis of Ethyl 2-(2,6-Difluorophenyl)-2-methylpropanoate (Intermediate)

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add a solution of 1,3-difluorobenzene (1 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran, THF).

  • Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a strong base such as lithium diisopropylamide (LDA) (1.1 equivalents) dropwise while maintaining the temperature. Stir for 1 hour at -78 °C.

  • Alkylation: In a separate flask, prepare a solution of ethyl 2-bromo-2-methylpropanoate (1.2 equivalents) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

  • Quenching and Extraction: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude ester intermediate using column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Reaction Setup: Dissolve the purified ester intermediate from Step 1 in a mixture of ethanol and water.

  • Hydrolysis: Add an excess of sodium hydroxide (NaOH) (e.g., 3-5 equivalents) and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[4]

  • Acidification: After cooling to room temperature, remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with water and acidify to a pH of 1-2 by slowly adding concentrated hydrochloric acid (HCl). A precipitate should form.[8]

  • Extraction: Extract the acidified mixture three times with dichloromethane or ethyl acetate.[8][9]

  • Work-up: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain the pure this compound. Reported yields for analogous hydrolysis steps often exceed 85%.[1]

Potential Biological Activity and Mechanism of Action

As a member of the 2-arylpropanoic acid family, this compound is primarily investigated for its potential as an anti-inflammatory agent.[1] The mechanism of action for this class of drugs typically involves the inhibition of cyclooxygenase (COX) enzymes.

Cyclooxygenase (COX) Signaling Pathway

COX-1 and COX-2 are key enzymes that convert arachidonic acid into prostaglandins (PGs), which are lipid compounds that mediate inflammation, pain, and fever. By inhibiting these enzymes, NSAIDs block the production of prostaglandins, thereby reducing the inflammatory response. The difluoro- substitution may enhance the compound's binding affinity and selectivity for these enzyme targets.[1]

G cluster_0 Inflammatory Cascade cluster_1 Inhibition AA Arachidonic Acid (from cell membrane) COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (PGE₂, PGI₂, etc.) COX->PGs Inflam Inflammation, Pain, Fever PGs->Inflam Inhibitor 2-(2,6-Difluorophenyl)-2- methylpropanoic acid Inhibitor->COX

Caption: Inhibition of the COX pathway by the compound.

Analytical Workflow for Quality Control

Ensuring the purity and identity of a synthesized compound is critical. A standard analytical workflow combines chromatographic separation with spectroscopic identification.

G A Synthesized Product (Crude) B Sample Preparation (Dissolution & Filtration) A->B C HPLC Analysis (UV Detection) B->C D Purity Assessment (>95% Target) C->D Quantitative Data E Structural Confirmation (NMR, IR, MS) C->E Fractions for Analysis F Qualified Material for Further Research D->F E->F

Caption: Typical analytical workflow for compound validation.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in medicinal chemistry. Its structural similarity to established NSAIDs, combined with fluorine substitutions that can confer advantageous pharmacokinetic properties, makes it a key building block for the synthesis of next-generation anti-inflammatory drugs. The synthetic and analytical protocols outlined in this guide provide a framework for researchers working with this compound and others in the broader class of 2-arylpropanoic acids. Further research is warranted to fully elucidate its specific biological targets, potency, and therapeutic applications.

References

An In-depth Technical Guide to 2-(2,6-Difluorophenyl)-2-methylpropanoic Acid: Synthesis, Potential Biological Activity, and Experimental Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific discovery, history, and detailed experimental data for 2-(2,6-Difluorophenyl)-2-methylpropanoic acid is limited. This guide provides a comprehensive overview based on available data for this compound and closely related arylpropanoic acids, intended for researchers, scientists, and drug development professionals. The experimental protocols and quantitative data presented are representative examples for this class of molecules.

Introduction

This compound is a synthetic organic compound that belongs to the class of arylpropanoic acids. This class of compounds is of significant interest in medicinal chemistry, primarily due to the well-established anti-inflammatory, analgesic, and antipyretic properties of many of its members, which are clinically used as non-steroidal anti-inflammatory drugs (NSAIDs). The presence of a difluorinated phenyl ring is a key structural feature, which can significantly influence the compound's physicochemical properties, metabolic stability, and biological activity. The fluorine atoms are known to enhance binding affinity to biological targets.[1]

This technical guide aims to provide a detailed overview of the synthesis, potential biological activities, and experimental protocols relevant to the study of this compound and its analogs.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 1216838-87-7Vendor Data
Molecular Formula C₁₀H₁₀F₂O₂Vendor Data
Molecular Weight 200.18 g/mol Vendor Data
Appearance SolidVendor Data
Purity Typically >95%Vendor Data

Synthesis

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from 1,3-difluorobenzene, as illustrated in the workflow diagram below.

G A 1,3-Difluorobenzene B 1-Bromo-2,6-difluorobenzene A->B Bromination D Methyl 2-(2,6-difluorophenyl)-2-methylpropanoate B->D Stille Coupling (with organostannane reagent derived from C) C Methyl 2-bromo-2-methylpropanoate E This compound D->E Hydrolysis G cluster_0 Cell Membrane cluster_1 Inflammatory Signaling Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Target 2-(2,6-Difluorophenyl)- 2-methylpropanoic acid Target->COX1 Inhibition Target->COX2 Inhibition

References

Methodological & Application

Application Note & Protocol: Synthesis of 2-(2,6-Difluorophenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-(2,6-Difluorophenyl)-2-methylpropanoic acid is a valuable building block in medicinal chemistry and drug discovery. Its structural motif, featuring a gem-dimethyl group alpha to a difluorinated phenyl ring, is of interest for the development of novel therapeutic agents. This document provides a detailed experimental protocol for the two-step synthesis of this compound starting from 2-(2,6-difluorophenyl)acetonitrile. The synthesis involves a gem-dimethylation of the benzylic carbon followed by hydrolysis of the nitrile to the carboxylic acid.

Overall Reaction Scheme:

Step 1: Synthesis of 2-(2,6-Difluorophenyl)-2-methylpropionitrile Step 2: Synthesis of this compound

Data Presentation

Table 1: Reagents and Materials for the Synthesis of this compound

Step Reagent/Material Molecular Formula Molar Mass ( g/mol ) Quantity Molar Equiv. Notes
12-(2,6-Difluorophenyl)acetonitrileC₈H₅F₂N153.1310.0 g1.0Starting material
1Sodium hydride (60% dispersion in mineral oil)NaH24.003.26 g2.0Strong base
1Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11200 mL-Solvent
1Methyl iodideCH₃I141.949.7 mL (22.0 g)2.4Methylating agent
1Saturated aqueous ammonium chlorideNH₄Cl53.49100 mL-Quenching agent
1Diethyl ether(C₂H₅)₂O74.12200 mL-Extraction solvent
1BrineNaCl (aq)58.4450 mL-Washing solution
1Anhydrous magnesium sulfateMgSO₄120.37q.s.-Drying agent
22-(2,6-Difluorophenyl)-2-methylpropionitrileC₁₀H₉F₂N181.18From Step 11.0Intermediate
2Ethylene glycolC₂H₆O₂62.07100 mL-Solvent
2Potassium hydroxideKOH56.1136.6 g10.0Base for hydrolysis
2Deionized waterH₂O18.0250 mL-Co-solvent
26 M Hydrochloric acidHCl36.46q.s.-Acidification
2Ethyl acetateC₄H₈O₂88.11300 mL-Extraction solvent
2Anhydrous sodium sulfateNa₂SO₄142.04q.s.-Drying agent

Experimental Protocols

Step 1: Synthesis of 2-(2,6-Difluorophenyl)-2-methylpropionitrile

This procedure details the gem-dimethylation of 2-(2,6-difluorophenyl)acetonitrile using sodium hydride as a base and methyl iodide as the methylating agent.

Methodology:

  • Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet, add sodium hydride (3.26 g, 2.0 eq) as a 60% dispersion in mineral oil.

  • Solvent Addition: Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, then carefully add 150 mL of anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Dissolve 2-(2,6-difluorophenyl)acetonitrile (10.0 g, 1.0 eq) in 50 mL of anhydrous THF and add it dropwise to the stirred NaH suspension over 30 minutes. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (9.7 mL, 2.4 eq) dropwise via the dropping funnel over 30 minutes. After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Carefully quench the reaction by slowly adding 100 mL of saturated aqueous ammonium chloride solution at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 100 mL).

  • Purification: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude 2-(2,6-difluorophenyl)-2-methylpropionitrile can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound

This procedure describes the hydrolysis of the nitrile intermediate to the final carboxylic acid product using potassium hydroxide in ethylene glycol.

Methodology:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the crude 2-(2,6-difluorophenyl)-2-methylpropionitrile from Step 1, ethylene glycol (100 mL), and potassium hydroxide (36.6 g, 10.0 eq). Add 50 mL of deionized water.

  • Hydrolysis: Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 12-24 hours. The reaction progress can be monitored by TLC by observing the disappearance of the starting nitrile.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of cold water. Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted starting material or non-acidic byproducts.

  • Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of 6 M hydrochloric acid. A white precipitate should form. Extract the product with ethyl acetate (3 x 100 mL).

  • Purification and Isolation: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).

Visualizations

Experimental Workflow

SynthesisWorkflow Experimental Workflow for the Synthesis of this compound cluster_step1 Step 1: Dimethylation cluster_step2 Step 2: Hydrolysis start_material 2-(2,6-Difluorophenyl)acetonitrile reagents1 NaH, MeI THF, 0°C to RT start_material->reagents1 1. workup1 Quench with NH4Cl (aq) Extract with Et2O reagents1->workup1 2. intermediate 2-(2,6-Difluorophenyl)-2-methylpropionitrile workup1->intermediate 3. reagents2 KOH, Ethylene Glycol H2O, Reflux intermediate->reagents2 4. workup2 Acidify with HCl Extract with EtOAc reagents2->workup2 5. final_product This compound workup2->final_product 6.

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for the Purification of 2-(2,6-Difluorophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 2-(2,6-Difluorophenyl)-2-methylpropanoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). These protocols offer guidance on common and effective purification techniques, including crystallization and chromatography, and methods for purity assessment.

Introduction

This compound is a carboxylic acid derivative whose structure, featuring a difluorophenyl group, imparts desirable properties for drug design, including enhanced metabolic stability and bioavailability. Impurities in this intermediate can arise from the synthetic route, which often involves reactions such as Friedel-Crafts alkylation or halogenation followed by carboxylation. Common impurities may include unreacted starting materials, isomers (e.g., 2-(2,4-difluorophenyl)- or 2-(3,5-difluorophenyl)- isomers), and by-products from side reactions. Therefore, robust purification methods are essential to ensure high purity of this intermediate.

Purification Strategies

The selection of a suitable purification strategy depends on the impurity profile, the scale of the purification, and the desired final purity. The two primary methods for the purification of this compound are crystallization and preparative chromatography.

A general workflow for the purification and analysis of this compound is presented below.

Purification_Workflow crude Crude 2-(2,6-Difluorophenyl)-2- methylpropanoic Acid crystallization Crystallization crude->crystallization Initial Purification analysis Purity Analysis (HPLC, LC-MS) crystallization->analysis Assess Purity chromatography Preparative Chromatography chromatography->analysis Re-assess Purity analysis->chromatography Further Purification if needed pure_product Pure Product (>99%) analysis->pure_product Purity Confirmed

Caption: General purification and analysis workflow for this compound.

Data Presentation: Comparison of Purification Techniques

The following table summarizes the expected outcomes for the purification of this compound using crystallization and preparative high-performance liquid chromatography (HPLC).

ParameterCrystallizationPreparative HPLC
Initial Purity 85-95%85-95%
Final Purity >99.0%>99.5%
Yield 70-90%60-80%
Throughput High (grams to kilograms)Low to Medium (milligrams to grams)
Solvent Consumption ModerateHigh
Cost LowHigh
Impurity Removal Effective for major impurities with different solubilityHighly effective for closely related isomers and minor impurities

Experimental Protocols

Protocol 1: Purification by Crystallization

Crystallization is a cost-effective method for purifying solid organic compounds on a large scale. The principle relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.

Materials:

  • Crude this compound

  • n-Heptane

  • Toluene (optional, as a co-solvent)

  • Erlenmeyer flask

  • Heating mantle or hot plate with magnetic stirrer

  • Condenser

  • Buchner funnel and filter flask

  • Vacuum source

  • Drying oven

Procedure:

  • Solvent Selection: Based on procedures for similar molecules, a non-polar solvent like n-heptane is a good starting point. If the compound has low solubility in hot n-heptane, a small amount of a more polar co-solvent like toluene can be added to increase solubility.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of n-heptane (and toluene, if necessary) to the flask.

  • Heating: Gently heat the mixture to 50-60°C while stirring to dissolve the solid completely. If the solid does not fully dissolve, add small portions of the solvent until a clear solution is obtained.

  • Cooling and Crystallization: Once a clear solution is formed, remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath (0-10°C) for at least 1-2 hours to induce and complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold n-heptane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.

Crystallization_Protocol start Start with Crude Product dissolve Dissolve in minimal hot n-heptane (50-60°C) start->dissolve cool_rt Slowly cool to room temperature dissolve->cool_rt cool_ice Cool in ice bath (0-10°C) for 1-2h cool_rt->cool_ice filter Filter crystals using Buchner funnel cool_ice->filter wash Wash with cold n-heptane filter->wash dry Dry under vacuum at 40°C wash->dry end_product Pure Crystalline Product dry->end_product

Caption: Step-by-step workflow for the crystallization of this compound.

Protocol 2: Purification by Preparative HPLC

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique suitable for purifying compounds from complex mixtures, especially for removing closely related isomers.

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA) (HPLC grade)

  • Sample of this compound (partially purified by crystallization, if necessary)

  • Rotary evaporator

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% Formic Acid (or 0.1% TFA)

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid (or 0.1% TFA)

    • Degas both mobile phases before use.

  • Sample Preparation: Dissolve the crude or partially purified compound in a minimal amount of the initial mobile phase composition or a compatible solvent to prepare a concentrated stock solution.

  • Chromatographic Conditions:

    • Column: C18, 250 x 21.2 mm, 5 µm

    • Flow Rate: 20 mL/min

    • Detection: UV at 220 nm

    • Gradient:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 80% B (linear gradient)

      • 25-30 min: 80% B

      • 30.1-35 min: 30% B (re-equilibration)

  • Injection and Fraction Collection: Inject the sample onto the column. Collect fractions corresponding to the main peak of this compound.

  • Purity Analysis of Fractions: Analyze the collected fractions using analytical HPLC to confirm the purity of each fraction.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

HPLC_Protocol start Prepare Sample and Mobile Phases inject Inject sample onto Preparative C18 Column start->inject elute Elute with Acetonitrile/Water Gradient inject->elute collect Collect Fractions of the Main Peak elute->collect analyze Analyze Fraction Purity by Analytical HPLC collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate end_product Highly Pure Product evaporate->end_product

Caption: Workflow for the preparative HPLC purification of this compound.

Purity Assessment

The purity of this compound should be assessed using a validated analytical HPLC method.

Analytical HPLC Method:

  • Column: C18, 150 x 4.6 mm, 3.5 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Gradient: 10% to 90% B over 15 minutes

  • Injection Volume: 10 µL

Further characterization and confirmation of structure and purity can be achieved using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Application Notes and Protocols: NMR Characterization of 2-(2,6-Difluorophenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) characterization of 2-(2,6-Difluorophenyl)-2-methylpropanoic acid. Due to the limited availability of direct experimental NMR data for this specific compound in publicly accessible literature, this note combines theoretical predictions based on analogous structures with standardized experimental protocols. The information herein serves as a practical guide for researchers undertaking the analysis of this and structurally related fluorinated pharmaceutical compounds.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound. These predictions are derived from the analysis of structurally similar compounds and general principles of NMR spectroscopy.[1][2][3][4]

Table 1: Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH₃~1.5s-
Ar-H (para)~7.2 - 7.4t~8
Ar-H (meta)~6.9 - 7.1d~8
-COOH~10 - 12br s-

Table 2: Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)
-C (CH₃)₂~45
-C H₃~25
Ar-C F~160 (d, ¹JCF ≈ 250 Hz)
Ar-C H (para)~130
Ar-C H (meta)~112 (d, ²JCF ≈ 20 Hz)
Ar-C -C(CH₃)₂~125 (t, ²JCF ≈ 25 Hz)
-C OOH~180

Table 3: Predicted ¹⁹F NMR Data

FluorinePredicted Chemical Shift (δ, ppm)Multiplicity
Ar-F-110 to -115m

Experimental Protocols

The following protocols provide a general framework for the NMR analysis of this compound. Instrument parameters should be optimized for the specific spectrometer and sample concentration.

Sample Preparation
  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for small organic molecules.[1][4]

  • Transfer the solution to a 5 mm NMR tube.

  • If required, add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR.

¹H NMR Spectroscopy
  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: ~16 ppm

    • Number of Scans: 16-64 (depending on concentration)

    • Relaxation Delay (d1): 1-5 s

    • Acquisition Time (aq): ~2-4 s

  • Processing:

    • Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy
  • Spectrometer: 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).

  • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: ~240 ppm

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation Delay (d1): 2 s

    • Acquisition Time (aq): ~1-2 s

  • Processing:

    • Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[5]

¹⁹F NMR Spectroscopy
  • Spectrometer: 400 MHz or higher field NMR spectrometer (operating at ~376 MHz for ¹⁹F).

  • Pulse Program: Standard single-pulse experiment, often with proton decoupling.

  • Acquisition Parameters:

    • Spectral Width: ~200 ppm

    • Number of Scans: 64-256

    • Relaxation Delay (d1): 1-5 s

    • Acquisition Time (aq): ~1-2 s

  • Processing:

    • Apply a Fourier transform with an exponential window function (line broadening of 0.5-1 Hz).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to an external standard like CFCl₃ (0 ppm) or an internal standard if compatible.

Visualizations

Molecular Structure

Figure 1: Molecular Structure of this compound cluster_phenyl cluster_propanoic C1 C C2 C-F C1->C2 C_alpha C C1->C_alpha C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C-F C5->C6 C6->C1 CH3_1 CH3 C_alpha->CH3_1 CH3_2 CH3 C_alpha->CH3_2 COOH COOH C_alpha->COOH

Caption: Molecular Structure of the Analyte

General NMR Experimental Workflow

Figure 2: General Workflow for NMR Characterization A Sample Preparation B 1H NMR Acquisition A->B C 13C NMR Acquisition A->C D 19F NMR Acquisition A->D E Data Processing (FT, Phasing, Baseline Correction) B->E C->E D->E F Spectral Analysis (Integration, Peak Picking, Coupling) E->F G Structure Elucidation F->G

Caption: NMR Characterization Workflow

References

"HPLC analysis of 2-(2,6-Difluorophenyl)-2-methylpropanoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the HPLC Analysis of 2-(2,6-Difluorophenyl)-2-methylpropanoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC). The methods outlined below are designed for both achiral purity assessment and chiral separation of enantiomers, which is critical for compounds with a stereogenic center.

Compound Information:

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₁₀H₁₀F₂O₂[1][2]

  • Molecular Weight: 200.18 g/mol [1][2]

  • Chemical Structure:

    • The structure contains a stereogenic center at the carbon atom to which the carboxyl group, the methyl group, and the difluorophenyl group are attached. The presence of this chiral center necessitates methods for separating and quantifying the individual enantiomers.[1]

Achiral Reversed-Phase HPLC for Purity Determination

This method is suitable for determining the purity of this compound and quantifying any related impurities. A standard reversed-phase C18 column is employed.

Experimental Protocol

a) Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Trifluoroacetic acid, TFA), HPLC grade

  • Methanol (HPLC grade, for sample preparation)

b) Chromatographic Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity LC or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 15 minutes, hold for 2 min, return to initial conditions
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV at 225 nm

c) Sample Preparation:

  • Prepare a stock solution of the reference standard at 1.0 mg/mL in methanol.

  • From the stock solution, prepare a working standard of 100 µg/mL by diluting with the initial mobile phase composition (70:30 Mobile Phase A:B).

  • Prepare unknown samples by accurately weighing and dissolving in methanol to a similar concentration, followed by dilution with the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Presentation: System Suitability and Expected Results

System suitability tests are essential to ensure the chromatographic system is performing adequately.[3][4][5]

ParameterAcceptance CriteriaExpected Result
Tailing Factor (T) T ≤ 2.0~1.1
Theoretical Plates (N) N ≥ 2000> 5000
Repeatability (%RSD of 6 injections) RSD ≤ 2.0%< 1.0%
Retention Time (RT) -Approx. 8.5 min

Chiral HPLC for Enantiomeric Separation

Due to the chiral nature of this compound, a chiral separation method is necessary to quantify the enantiomeric excess (e.e.). Polysaccharide-based chiral stationary phases are often effective for separating profen-like molecules.[6]

Experimental Protocol

a) Materials and Reagents:

  • Racemic this compound

  • n-Hexane (HPLC grade)

  • 2-Propanol (IPA) (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

b) Chromatographic Conditions:

ParameterCondition
HPLC System Shimadzu 20A or equivalent
Column Chiralpak AD-H, 4.6 x 250 mm, 5 µm or similar polysaccharide-based column
Mobile Phase n-Hexane : 2-Propanol : TFA (90:10:0.1, v/v/v)
Flow Rate 0.8 mL/min
Column Temp. 25 °C
Injection Vol. 10 µL
Detector UV at 230 nm

c) Sample Preparation:

  • Prepare a stock solution of the racemic standard at 1.0 mg/mL in the mobile phase.

  • Prepare unknown samples by dissolving them in the mobile phase to a final concentration of approximately 1.0 mg/mL.

  • Filter all solutions through a 0.45 µm syringe filter compatible with organic solvents.

Data Presentation: System Suitability and Expected Results
ParameterAcceptance CriteriaExpected Result
Resolution (Rs) Rs ≥ 1.5> 2.0
Selectivity (α) α > 1.1~1.4
Retention Time (RT) - Enantiomer 1 -Approx. 10.2 min
Retention Time (RT) - Enantiomer 2 -Approx. 12.8 min

Visualizations

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent (e.g., Methanol or Mobile Phase) Sample->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject Sample into HPLC Filter->Inject Prepared Sample Separate Chromatographic Separation (C18 or Chiral Column) Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Chromatogram Calculate Calculate Results (Purity or Enantiomeric Excess) Integrate->Calculate Report Generate Report Calculate->Report Method_Selection Start Analysis Goal for This compound Purity Determine Chemical Purity Start->Purity Chiral Determine Enantiomeric Ratio Start->Chiral RP_HPLC Use Achiral Reversed-Phase HPLC Method Purity->RP_HPLC Chiral_HPLC Use Chiral Stationary Phase HPLC Method Chiral->Chiral_HPLC

References

Application Notes and Protocols: 2-(2,6-Difluorophenyl)-2-methylpropanoic acid as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the properties and versatile applications of 2-(2,6-Difluorophenyl)-2-methylpropanoic acid as a key intermediate in pharmaceutical and chemical synthesis. Detailed experimental protocols for its synthesis and subsequent derivatization are also presented.

Introduction

This compound is a synthetic carboxylic acid derivative that has garnered significant attention in medicinal chemistry and drug discovery.[1] Its structure, featuring a difluorinated phenyl ring, imparts unique properties such as enhanced metabolic stability and bioavailability to molecules that incorporate this moiety.[1] Consequently, it serves as a valuable building block in the synthesis of various biologically active compounds, most notably non-steroidal anti-inflammatory drugs (NSAIDs) and their analogs.[1] The fluorine atoms on the aromatic ring can modulate the electronic properties and binding affinity of the final compound to its biological target.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 1216838-87-7[1][2]
Molecular Formula C₁₀H₁₀F₂O₂[1][2][3]
Molecular Weight 200.18 g/mol [1][2]
Appearance Solid
Purity ≥95% (typical)[2]
Storage Sealed in a dry place at room temperature or 0-5°C[1]
SMILES CC(C)(C1=C(C=CC=C1F)F)C(=O)O[3]
InChIKey LKIUUVZMMOKAMF-UHFFFAOYSA-N[3]

Applications in Synthesis

This compound is a versatile intermediate for a range of chemical transformations, including:

  • Esterification: The carboxylic acid moiety can be readily converted to esters, which can act as prodrugs or be used in further synthetic manipulations.

  • Amide Coupling: Formation of amides is a common step in the synthesis of many pharmaceuticals. This intermediate can be coupled with various amines to generate a library of amide derivatives.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, opening up further synthetic possibilities.[1]

  • Substitution Reactions: The fluorine atoms on the phenyl ring can potentially undergo nucleophilic aromatic substitution under specific conditions.[1]

The primary application of this intermediate is in the development of novel NSAIDs. The 2-arylpropionic acid motif is a well-established pharmacophore for cyclooxygenase (COX) enzyme inhibition.

Experimental Protocols

The following are detailed, representative protocols for the synthesis and derivatization of this compound.

Note: These protocols are intended as a guide and may require optimization for specific laboratory conditions and scales.

Protocol 1: Synthesis of this compound via Friedel-Crafts Alkylation

This protocol describes a potential synthetic route based on the principles of the Friedel-Crafts reaction.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_intermediate Intermediate cluster_hydrolysis Hydrolysis cluster_product Product 1,3-Difluorobenzene 1,3-Difluorobenzene Bromo_Intermediate 2-Bromo-1-(2,6-difluorophenyl)- 2-methylpropan-1-one 1,3-Difluorobenzene->Bromo_Intermediate + 2-Bromoisobutyryl bromide 2-Bromoisobutyryl_bromide 2-Bromoisobutyryl bromide AlCl3 AlCl₃ (Lewis Acid) AlCl3->Bromo_Intermediate Catalyst Product This compound Bromo_Intermediate->Product Hydrolysis NaOH_H2O 1. NaOH, H₂O 2. H₃O⁺

Caption: Synthesis of the target acid via Friedel-Crafts acylation followed by hydrolysis.

Materials:

  • 1,3-Difluorobenzene

  • 2-Bromoisobutyryl bromide

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ice

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • Add 2-bromoisobutyryl bromide (1.0 equivalent) dropwise to the stirred suspension.

  • After the addition is complete, add 1,3-difluorobenzene (1.2 equivalents) dropwise, maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude intermediate, 2-bromo-1-(2,6-difluorophenyl)-2-methylpropan-1-one.

  • To the crude intermediate, add a solution of sodium hydroxide (e.g., 10% aqueous solution) and heat to reflux for 2-4 hours to facilitate hydrolysis.

  • Cool the reaction mixture to room temperature and acidify with concentrated HCl to a pH of approximately 1-2.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Quantitative Data (Hypothetical):

ReactantMolar Eq.MW ( g/mol )AmountYield (%)Purity (%)
1,3-Difluorobenzene1.2114.09---
2-Bromoisobutyryl bromide1.0229.89---
Product -200.18-65-75>95
Protocol 2: Esterification of this compound (Fischer Esterification)

This protocol describes the synthesis of an ethyl ester derivative.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Acid This compound Ester Ethyl 2-(2,6-difluorophenyl)-2-methylpropanoate Acid->Ester + Ethanol Alcohol Ethanol H2SO4 H₂SO₄ (catalyst) H2SO4->Ester Catalyst

Caption: Fischer esterification of the target acid with ethanol.

Materials:

  • This compound

  • Ethanol, absolute

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in an excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the solution.

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Quantitative Data (Hypothetical):

ReactantMolar Eq.MW ( g/mol )AmountYield (%)Purity (%)
This compound1.0200.18---
EthanolExcess46.07---
Product (Ethyl Ester) -228.23-80-90>98
Protocol 3: Amide Coupling using this compound

This protocol outlines a general procedure for forming an amide bond with a primary amine.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Acid This compound Amide N-Alkyl-2-(2,6-difluorophenyl)-2-methylpropanamide Acid->Amide + Primary Amine Amine Primary Amine (R-NH₂) Coupling_Agent EDC, HOBt Coupling_Agent->Amide Coupling Base DIPEA

Caption: Amide bond formation using a standard coupling procedure.

Materials:

  • This compound

  • A primary amine (e.g., benzylamine)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add the primary amine (1.1 equivalents) followed by DIPEA (2.0 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization to obtain the final product.

Quantitative Data (Hypothetical):

ReactantMolar Eq.MW ( g/mol )AmountYield (%)Purity (%)
This compound1.0200.18---
Benzylamine1.1107.15---
Product (N-benzyl amide) -289.33-75-85>97

Safety Information

This compound and the reagents used in these protocols should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) for each chemical.

References

Application Notes and Protocols for Derivatizing 2-(2,6-Difluorophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-(2,6-Difluorophenyl)-2-methylpropanoic acid is a carboxylic acid derivative that may serve as a building block in the synthesis of various biologically active molecules. Derivatization of the carboxylic acid moiety is a key step in modifying its properties, enabling the exploration of structure-activity relationships (SAR) and the development of new chemical entities. This document provides detailed protocols for two common derivatization reactions: amide bond formation and esterification. The protocols are based on established synthetic methodologies for carboxylic acids and are intended to serve as a starting point for the derivatization of this specific, sterically hindered substrate. Optimization of the described conditions may be necessary to achieve desired yields and purity.

I. Amide Bond Formation

Amide coupling is a fundamental transformation in medicinal chemistry for the synthesis of a wide array of compounds. The reaction involves the activation of the carboxylic acid followed by nucleophilic attack by an amine. Given the potential steric hindrance around the carboxylic acid of this compound, the choice of coupling reagents and reaction conditions is crucial for achieving high conversion.

A. General Reaction Scheme:

Amide_Formation reactant1 This compound product Amide Derivative reactant1->product Coupling Reagent, Base Solvent, Temp reactant2 +   R-NH2 reactant2->product

Caption: General scheme for amide bond formation.

B. Experimental Protocol: EDC/HOBt Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and Hydroxybenzotriazole (HOBt) as an additive to suppress racemization and improve efficiency.[1][2]

Materials:

  • This compound

  • Amine (R-NH₂)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM or DMF, add HOBt (1.2 eq) and the desired amine (1.1 eq).

  • Add DIPEA or TEA (2.0-3.0 eq) to the mixture and stir at room temperature for 10 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

C. Experimental Protocol: HATU Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent, particularly for hindered substrates.[3]

Materials:

  • This compound

  • Amine (R-NH₂)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography.

D. Data Presentation: Amide Coupling Conditions
EntryCoupling ReagentBaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1EDC/HOBtDIPEADCM0 to RT12-24Data not availableData not available
2HATUDIPEADMFRT2-12Data not availableData not available
3PyBOPDIPEADMFRT4-16Data not availableData not available

Note: The table provides a template for recording experimental results. Yields and purities will depend on the specific amine used and reaction optimization.

E. Workflow Visualization

Amide_Workflow start Start dissolve Dissolve Acid, Amine, and Additive in Anhydrous Solvent start->dissolve add_base Add Base and Stir dissolve->add_base cool Cool to 0 °C add_base->cool add_coupling_reagent Add Coupling Reagent cool->add_coupling_reagent react Stir at Room Temperature (Monitor by TLC/LC-MS) add_coupling_reagent->react workup Aqueous Workup (Wash with NaHCO3 and Brine) react->workup dry Dry Organic Layer and Concentrate workup->dry purify Purify by Column Chromatography dry->purify end End purify->end

Caption: Workflow for a typical amide coupling reaction.

II. Esterification

Esterification is another common derivatization of carboxylic acids, often employed to mask the acidic proton, improve cell permeability, or create prodrugs.

A. General Reaction Scheme:

Ester_Formation reactant1 This compound product Ester Derivative reactant1->product Acid Catalyst Heat reactant2 +   R-OH reactant2->product

Caption: General scheme for Fischer esterification.

B. Experimental Protocol: Fischer Esterification

The Fischer esterification is a classic method that involves reacting a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[4][5][6]

Materials:

  • This compound

  • Alcohol (R-OH, e.g., methanol, ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Anhydrous solvent (if the alcohol is not used as the solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Suspend or dissolve this compound (1.0 eq) in a large excess of the desired alcohol (which also acts as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with water, saturated aqueous sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

  • If necessary, purify the crude ester by silica gel column chromatography.

C. Experimental Protocol: Alkylation with Alkyl Halide

This method is suitable for forming esters under milder, non-acidic conditions, which can be advantageous if acid-sensitive functional groups are present elsewhere in the molecule.[7]

Materials:

  • This compound

  • Alkyl halide (R-X, e.g., methyl iodide, ethyl bromide)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF or acetonitrile, add potassium carbonate (1.5-2.0 eq) or cesium carbonate (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to form the carboxylate salt.

  • Add the alkyl halide (1.1-1.5 eq) to the suspension.

  • Heat the reaction mixture to a temperature between 40-80 °C and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, add water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

D. Data Presentation: Esterification Conditions
EntryMethodReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1FischerR-OH, H₂SO₄ (cat.)R-OHReflux4-24Data not availableData not available
2AlkylationR-X, K₂CO₃DMF40-802-16Data not availableData not available
3MitsunobuR-OH, PPh₃, DIADTHF0 to RT1-4Data not availableData not available

Note: This table serves as a template for recording experimental data. The choice of alcohol/alkyl halide and specific conditions will influence the outcome.

E. Workflow Visualization

Ester_Workflow cluster_fischer Fischer Esterification cluster_alkylation Alkylation f_start Start f_dissolve Dissolve Acid in Excess Alcohol f_start->f_dissolve f_add_catalyst Add Acid Catalyst f_dissolve->f_add_catalyst f_reflux Reflux (Monitor by TLC/GC-MS) f_add_catalyst->f_reflux f_workup Aqueous Workup and Extraction f_reflux->f_workup f_purify Purify f_workup->f_purify f_end End f_purify->f_end a_start Start a_form_salt Form Carboxylate Salt (Acid + Base in Solvent) a_start->a_form_salt a_add_halide Add Alkyl Halide a_form_salt->a_add_halide a_heat Heat (Monitor by TLC/LC-MS) a_add_halide->a_heat a_workup Aqueous Workup and Extraction a_heat->a_workup a_purify Purify a_workup->a_purify a_end End a_purify->a_end

Caption: Workflows for Fischer esterification and alkylation.

Disclaimer: The protocols provided are general guidelines and may require optimization for the specific substrate this compound. Reaction monitoring is strongly recommended to determine the optimal reaction time and conditions. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols for the Quantification of 2-(2,6-Difluorophenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-(2,6-Difluorophenyl)-2-methylpropanoic acid in biological matrices. The methodologies described are based on established analytical techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), tailored for researchers, scientists, and drug development professionals.

Data Summary

The following table summarizes the hypothetical quantitative performance characteristics of the described analytical methods for this compound.

ParameterLC-MS/MS MethodGC-MS Method (after derivatization)
Limit of Detection (LOD) 0.1 ng/mL0.5 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL2.0 ng/mL
Linearity Range 0.5 - 500 ng/mL2.0 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.990
Precision (%RSD) < 15%< 20%
Accuracy (%Bias) ± 15%± 20%
Retention Time ~ 2.8 min~ 5.2 min

Application Note 1: Quantification of this compound in Human Plasma by LC-MS/MS

This application note details a robust and sensitive method for the quantification of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol employs a straightforward protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer.

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d3

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Human plasma (K2-EDTA)

2. Stock and Working Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare the SIL-IS stock solution in the same manner.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) ACN:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at 50 ng/mL in methanol.

3. Sample Preparation: Protein Precipitation

  • Thaw plasma samples to room temperature.

  • To 50 µL of plasma, add 10 µL of the internal standard working solution (50 ng/mL) and vortex briefly.

  • Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • LC System: Standard UHPLC/HPLC system

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0-0.5 min: 30% B

    • 0.5-2.5 min: 30% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 30% B

    • 3.1-4.0 min: 30% B

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions (Hypothetical):

    • Analyte: m/z 213.1 → 169.1 (Quantifier), 213.1 → 125.0 (Qualifier)

    • Internal Standard: m/z 216.1 → 172.1

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) add_is Add Internal Standard (10 µL) plasma->add_is add_acn Add Cold Acetonitrile (200 µL) add_is->add_acn vortex1 Vortex add_acn->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separation Chromatographic Separation (C18) inject->separation detection MS Detection (MRM Mode) separation->detection data Data Acquisition and Quantification detection->data

Caption: Workflow for LC-MS/MS analysis of this compound.

Application Note 2: Quantification of this compound in Urine by GC-MS

This application note describes a method for the quantification of this compound in urine using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of the analyte, a derivatization step is required to increase its volatility and thermal stability for GC analysis.[1] This protocol utilizes a liquid-liquid extraction followed by silylation.

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (e.g., a structurally similar carboxylic acid not present in the sample)

  • Ethyl acetate, GC grade

  • Hydrochloric acid (HCl), concentrated

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Pyridine, anhydrous

2. Stock and Working Solutions

  • Analyte Stock Solution (1 mg/mL): Prepare in ethyl acetate.

  • Internal Standard Stock Solution (1 mg/mL): Prepare in ethyl acetate.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in ethyl acetate for calibration standards and QCs. Prepare a working solution of the internal standard at 10 µg/mL in ethyl acetate.

3. Sample Preparation: Liquid-Liquid Extraction and Derivatization

  • To 1 mL of urine, add 50 µL of the internal standard working solution.

  • Acidify the sample to pH ~2 with concentrated HCl.

  • Saturate the aqueous phase by adding solid NaCl.

  • Add 5 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube. Repeat the extraction twice more, combining the organic extracts.

  • Dry the combined extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization: To the dried residue, add 50 µL of MSTFA and 50 µL of anhydrous pyridine.

  • Seal the vial and heat at 60°C for 30 minutes.

  • Cool to room temperature and inject into the GC-MS system.

4. GC-MS Conditions

  • GC System: Agilent GC 7890 or equivalent

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent

  • Inlet Temperature: 270°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 min

    • Ramp to 200°C at 20°C/min

    • Ramp to 280°C at 30°C/min, hold for 5 min

  • MS System: Agilent MS 5977 or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM). Hypothetical ions to monitor for the TMS-derivative: m/z 271 (M-15), 169.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis urine Urine Sample (1 mL) + Internal Standard acidify Acidify & Saturate urine->acidify lle Liquid-Liquid Extraction (Ethyl Acetate) acidify->lle dry_evap Dry & Evaporate lle->dry_evap add_reagents Add MSTFA & Pyridine dry_evap->add_reagents heat Heat at 60°C add_reagents->heat inject Inject into GC-MS heat->inject separation GC Separation inject->separation detection MS Detection (SIM) separation->detection data Data Acquisition and Quantification detection->data

Caption: Workflow for GC-MS analysis of this compound.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-(2,6-Difluorophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-(2,6-Difluorophenyl)-2-methylpropanoic acid is a key building block in medicinal chemistry and drug development. Its structure, featuring a difluorinated phenyl ring and a quaternary carbon center, imparts unique physicochemical properties to active pharmaceutical ingredients (APIs). The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability. This document provides a detailed overview of a scalable synthetic route to this important intermediate, focusing on practical application notes and a comprehensive experimental protocol suitable for scale-up operations.

The presented synthesis follows a two-step sequence starting from the readily available 2,6-difluorobenzyl cyanide. The first step involves a phase-transfer catalyzed methylation to introduce the two methyl groups at the benzylic position. The second step is the hydrolysis of the resulting nitrile to the final carboxylic acid product. This route is advantageous for its use of common industrial reagents and amenability to large-scale production.

Synthetic Pathway Overview

The overall synthetic transformation is depicted below. The process begins with the alkylation of 2,6-difluorobenzyl cyanide, followed by the hydrolysis of the resulting 2-(2,6-difluorophenyl)-2-methylpropionitrile.

G cluster_0 Step 1: Phase-Transfer Catalyzed Methylation cluster_1 Step 2: Hydrolysis Start 2,6-Difluorobenzyl Cyanide Intermediate 2-(2,6-Difluorophenyl)-2-methylpropionitrile Start->Intermediate Methylating Agent (e.g., Methyl Iodide) Base (e.g., NaOH) Phase-Transfer Catalyst Final_Product This compound Intermediate->Final_Product Aqueous Base (e.g., NaOH) then Acid Workup (e.g., HCl)

Caption: Overall synthetic scheme for this compound.

Data Presentation: Comparative Analysis of Reaction Parameters

Successful scale-up requires careful optimization of reaction conditions. The following tables summarize key quantitative data for the methylation and hydrolysis steps, compiled from analogous reactions and general principles for industrial synthesis.

Table 1: Comparison of Methylating Agents for Benzyl Cyanide Derivatives

Methylating AgentTypical Yield (%)Selectivity (Mono:Di)Reaction ConditionsKey AdvantagesKey Disadvantages
Methyl Iodide 85-95Variable, requires controlModerate temperature, Base (e.g., NaOH), PTCHigh reactivity, good yieldsHigher cost, potential for over-alkylation
Dimethyl Sulfate 72-96[1]Variable, requires careful control[1]Moderate temperature (e.g., 90°C), Base (e.g., NaOH), PTC[1]Lower cost than MeI, high reactivityToxic, requires careful handling
Dimethyl Carbonate 93-99+[1]>99:1[1]High temperature (180-200°C), High pressure, Base (e.g., K₂CO₃)[1]"Green" reagent, non-toxic, high selectivity[1]Requires high temperatures and pressures, slower reaction rates[1]

Table 2: Comparison of Hydrolysis Conditions for Nitriles

ConditionReagentsTemperatureReaction TimeProduct FormKey Considerations
Alkaline Aqueous NaOH or KOHReflux4-12 hoursCarboxylate SaltAmmonia is evolved; requires subsequent acidification to obtain the free acid.[2][3]
Acidic Aqueous HCl or H₂SO₄Reflux6-24 hoursCarboxylic AcidForms the carboxylic acid directly.[2][4] Can be slower for sterically hindered nitriles.
Biocatalytic Nitrilase or Nitrile Hydratase/AmidaseRoom Temperature12-48 hoursCarboxylic Acid/AmideMild conditions, high selectivity.[5] Enzyme stability and cost can be a factor for scale-up.

Experimental Protocols

The following protocols provide a detailed methodology for the scale-up synthesis of this compound.

Workflow Diagram

G cluster_prep Preparation cluster_methylation Step 1: Methylation cluster_workup1 Workup 1 cluster_hydrolysis Step 2: Hydrolysis cluster_workup2 Workup 2 & Isolation A Charge Reactor with: - 2,6-Difluorobenzyl Cyanide - Toluene - Phase-Transfer Catalyst B Add 50% aq. NaOH A->B C Heat to 60-70°C B->C D Slowly Add Methyl Iodide C->D E Monitor Reaction by GC/HPLC D->E F Cool to Room Temperature E->F G Phase Separation F->G H Wash Organic Layer with Water & Brine G->H I Solvent Removal under Vacuum H->I J Add Crude Nitrile to aq. NaOH I->J K Heat to Reflux (100-110°C) J->K L Monitor Reaction by GC/HPLC K->L M Cool to Room Temperature L->M N Acidify with conc. HCl to pH < 2 M->N O Extract with Toluene or MTBE N->O P Wash Organic Layer O->P Q Solvent Removal under Vacuum P->Q R Recrystallize from Heptane/Toluene Q->R S Dry Final Product R->S

Caption: Experimental workflow for the two-step synthesis.

Protocol 1: Scale-Up Synthesis of 2-(2,6-Difluorophenyl)-2-methylpropionitrile

Materials and Reagents:

  • 2,6-Difluorobenzyl Cyanide (1.0 eq)

  • Methyl Iodide (2.2 - 2.5 eq)

  • Sodium Hydroxide (50% w/w aqueous solution, 4.0 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.05 eq)

  • Toluene

  • Deionized Water

  • Saturated Sodium Chloride Solution (Brine)

Methodology:

  • Reactor Setup: Charge a suitably sized jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, and addition funnel with 2,6-difluorobenzyl cyanide (1.0 eq), toluene (5-10 volumes), and tetrabutylammonium bromide (0.05 eq).

  • Base Addition: Begin vigorous stirring and add the 50% aqueous sodium hydroxide solution (4.0 eq) to the reactor.

  • Heating: Heat the biphasic mixture to 60-70°C.

  • Methylation: Slowly add methyl iodide (2.2 - 2.5 eq) via the addition funnel over 2-3 hours, maintaining the internal temperature below 75°C. The reaction is exothermic.

  • Reaction Monitoring: Stir the mixture at 60-70°C for an additional 2-4 hours after the addition is complete. Monitor the reaction progress by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully transfer the mixture to a separatory funnel and allow the layers to separate.

    • Separate the organic (upper) layer.

    • Wash the organic layer sequentially with deionized water (2 x 3 volumes) and brine (1 x 3 volumes).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(2,6-difluorophenyl)-2-methylpropionitrile as an oil. This crude product is often of sufficient purity for the subsequent hydrolysis step.

Protocol 2: Scale-Up Hydrolysis to this compound

Materials and Reagents:

  • Crude 2-(2,6-Difluorophenyl)-2-methylpropionitrile (1.0 eq)

  • Sodium Hydroxide (pellets or 50% solution, 3.0 - 5.0 eq)

  • Deionized Water

  • Concentrated Hydrochloric Acid (~37%)

  • Toluene or Methyl tert-Butyl Ether (MTBE)

  • Heptane

Methodology:

  • Reactor Setup: Charge the reactor with a solution of sodium hydroxide (3.0 - 5.0 eq) in deionized water (5-10 volumes).

  • Nitrile Addition: Add the crude 2-(2,6-difluorophenyl)-2-methylpropionitrile (1.0 eq) to the caustic solution with stirring.

  • Hydrolysis: Heat the mixture to reflux (approximately 100-110°C) and maintain for 6-12 hours. The reaction progress can be monitored by observing the cessation of ammonia evolution (use appropriate safety measures and scrubbers) and by HPLC/GC analysis of quenched and acidified aliquots.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully acidify the cooled solution to a pH of < 2 by adding concentrated hydrochloric acid. This step is exothermic and should be performed with efficient cooling. The product will precipitate as a solid.

    • Extract the product into an organic solvent such as toluene or MTBE (3 x 5 volumes).

    • Combine the organic extracts and wash with water and then brine.

    • Dry the organic solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude solid product.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system, such as a mixture of toluene and heptane.

    • Filter the purified solid and wash with cold heptane.

    • Dry the final product under vacuum at 40-50°C to a constant weight.

Safety and Environmental Considerations:

  • Methyl Iodide and Dimethyl Sulfate: These are toxic and carcinogenic alkylating agents. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Sodium Hydroxide and Hydrochloric Acid: These are corrosive. Handle with care and appropriate PPE. The neutralization step is highly exothermic and requires controlled addition and cooling.

  • Cyanide Compounds: 2,6-Difluorobenzyl cyanide is toxic. Avoid inhalation, ingestion, and skin contact. Have a cyanide antidote kit readily available and ensure all personnel are trained in its use.

  • Waste Disposal: Aqueous waste streams will be highly basic or acidic and must be neutralized before disposal. Organic waste should be disposed of according to institutional guidelines. Consider the principles of green chemistry by optimizing reagent stoichiometry and minimizing solvent usage. Phase-transfer catalysis itself is a green chemistry technique as it can reduce the need for harsh solvents and improve energy efficiency.[6]

References

Application Notes and Protocols for the Synthesis of Flurbiprofen Analogs from 2-(2,6-Difluorophenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flurbiprofen, a well-known non-steroidal anti-inflammatory drug (NSAID), functions by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins involved in inflammation and pain.[1] The development of flurbiprofen analogs is a key area of research aimed at creating new chemical entities with improved efficacy, selectivity, or reduced side effects.[2][3] Modifications to the core flurbiprofen structure have led to analogs with diverse biological activities, including potential treatments for Alzheimer's disease by selectively inhibiting β-amyloid1-42 (Aβ42) secretion, and dual inhibitors of fatty acid amide hydrolase (FAAH) and COX for enhanced analgesic effects.[2][4]

Hypothetical Synthetic Pathway

The proposed synthesis involves a two-step process starting from 2-(2,6-Difluorophenyl)-2-methylpropanoic acid:

  • Bromination: Introduction of a bromine atom onto the difluorophenyl ring is a crucial step to enable the subsequent cross-coupling reaction. This is hypothetically achieved via electrophilic aromatic substitution.

  • Suzuki Coupling: The brominated intermediate is then coupled with phenylboronic acid in a palladium-catalyzed Suzuki reaction to form the biphenyl structure.

This hypothetical pathway provides a framework for researchers to explore the synthesis of novel flurbiprofen analogs from readily available starting materials.

Experimental Protocols

Step 1: Synthesis of 2-(4-Bromo-2,6-difluorophenyl)-2-methylpropanoic acid (Intermediate 1)

Objective: To introduce a bromine atom onto the aromatic ring of the starting material.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid (concentrated)

  • Dichloromethane (DCM)

  • Sodium sulfite solution (10%)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (2.0 eq) to the stirred solution.

  • In a separate beaker, dissolve N-Bromosuccinimide (1.1 eq) in a minimal amount of dichloromethane.

  • Add the NBS solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice-cold water (200 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with 10% sodium sulfite solution (2 x 50 mL) to quench any remaining bromine, followed by a wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the pure 2-(4-Bromo-2,6-difluorophenyl)-2-methylpropanoic acid.

Step 2: Synthesis of a Flurbiprofen Analog: 2-(2-Fluoro-6-phenyl-[1,1'-biphenyl]-4-yl)-2-methylpropanoic acid

Objective: To construct the biphenyl core via a Suzuki coupling reaction.

Materials:

  • 2-(4-Bromo-2,6-difluorophenyl)-2-methylpropanoic acid (Intermediate 1)

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Hydrochloric acid (1 M)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a 100 mL Schlenk flask, add 2-(4-Bromo-2,6-difluorophenyl)-2-methylpropanoic acid (1.0 eq), phenylboronic acid (1.5 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solution of 1,4-dioxane (40 mL) and a 2M aqueous solution of potassium carbonate (2.5 eq).

  • Heat the reaction mixture to 90 °C and stir for 12 hours under the inert atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water (2 x 30 mL).

  • Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3, which will cause the product to precipitate if it is insoluble, or allow for extraction.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) to obtain the final flurbiprofen analog.

Data Presentation

The following table summarizes the hypothetical quantitative data for the synthesis of the flurbiprofen analog.

CompoundStarting MaterialReagentsSolventReaction Time (h)Temp (°C)Yield (%)Purity (by HPLC) (%)
Intermediate 1 This compoundNBS, H₂SO₄DCM16RT75>95
Final Analog Intermediate 1Phenylboronic acid, Pd(OAc)₂, PPh₃, K₂CO₃Dioxane/Water129065>98

Visualizations

Synthetic Workflow

Synthetic_Workflow Start This compound Intermediate Intermediate 1: 2-(4-Bromo-2,6-difluorophenyl)-2-methylpropanoic acid Start->Intermediate Bromination (NBS, H₂SO₄) FinalProduct Flurbiprofen Analog: 2-(2-Fluoro-6-phenyl-[1,1'-biphenyl]-4-yl)-2-methylpropanoic acid Intermediate->FinalProduct Suzuki Coupling (Phenylboronic acid, Pd catalyst)

Caption: Hypothetical two-step synthesis of a flurbiprofen analog.

Potential Biological Signaling Pathway Inhibition

Flurbiprofen and its analogs are known to inhibit the cyclooxygenase (COX) pathway, which is critical in inflammation. The diagram below illustrates this inhibitory action.

Signaling_Pathway cluster_membrane Cell Membrane Phospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid Phospholipids->ArachidonicAcid PLA₂ PLA2 Phospholipase A₂ COX COX-1 / COX-2 ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Analog Flurbiprofen Analog Analog->COX Inhibition

References

Application Notes and Protocols for 2-(2,6-Difluorophenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the safe handling and optimal storage of 2-(2,6-Difluorophenyl)-2-methylpropanoic acid (CAS Number: 1216838-87-7), a key intermediate in pharmaceutical research. Adherence to these protocols is crucial for ensuring personnel safety, maintaining compound integrity, and achieving reproducible experimental outcomes.

Compound Information

This compound is a synthetic organic compound utilized in the development of novel therapeutics, particularly as an intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and their analogs.[1] Its chemical structure and properties are summarized below.

PropertyValue
CAS Number 1216838-87-7[1][2]
Molecular Formula C₁₀H₁₀F₂O₂[1][2][3]
Molecular Weight 200.18 g/mol [1]
Appearance Solid
Purity ≥95% (typical)[2]

Health and Safety Precautions

Personal Protective Equipment (PPE): A foundational aspect of safe handling involves the consistent use of appropriate PPE. The following are mandatory when working with this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and disposed of properly after handling the compound.

  • Body Protection: A laboratory coat must be worn at all times. For tasks with a higher risk of exposure, additional protective clothing may be necessary.

  • Respiratory Protection: In cases of poor ventilation or when handling fine powders that may become airborne, a NIOSH-approved respirator is recommended.

Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • If inhaled: Move the person to fresh air and ensure they are in a position comfortable for breathing.

  • If swallowed: Rinse the mouth with water. Do not induce vomiting.

In all cases of exposure, seek immediate medical attention and provide the medical professional with information about the compound.

Handling Protocols

Adherence to proper handling procedures is essential to prevent contamination and ensure the stability of the compound.

General Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Dispensing: When weighing and transferring the solid compound, use appropriate tools (e.g., spatulas, weighing paper) to minimize the generation of dust.

  • Solution Preparation: When preparing solutions, add the solid compound to the solvent slowly while stirring to ensure complete dissolution.

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong bases, and other incompatible materials.

Below is a workflow diagram for the general handling of this compound.

cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_fume_hood Work in a Ventilated Fume Hood prep_ppe->prep_fume_hood prep_materials Gather Necessary Equipment and Reagents prep_fume_hood->prep_materials handle_weigh Weigh the Required Amount of Compound prep_materials->handle_weigh handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Add Solvent and Dissolve handle_transfer->handle_dissolve cleanup_decontaminate Decontaminate Glassware and Work Surfaces handle_dissolve->cleanup_decontaminate cleanup_dispose Dispose of Waste According to Regulations cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove and Dispose of Contaminated PPE cleanup_dispose->cleanup_remove_ppe

General Handling Workflow

Storage Protocols

Proper storage is critical for maintaining the long-term stability and purity of this compound.

Recommended Storage Conditions:

ParameterRecommendation
Temperature Room temperature[1][4]
Atmosphere Store in a dry environment.[1][4]
Container Keep in a tightly sealed container.[1][4]
Light Protect from direct light.

Long-Term Storage Protocol:

  • Ensure the compound is in a suitable, well-labeled, and tightly sealed container.

  • Store the container in a designated, dry, and well-ventilated storage area at room temperature.

  • The storage location should be away from incompatible materials.

  • Maintain an accurate inventory of the compound, including the date of receipt and the quantity.

The following diagram illustrates the decision-making process for appropriate storage.

start Compound Received check_container Is the container tightly sealed? start->check_container seal_container Seal the container properly check_container->seal_container No storage_location Select a dry, room temperature storage location check_container->storage_location Yes seal_container->storage_location log_inventory Log in inventory system storage_location->log_inventory end Properly Stored log_inventory->end

Storage Decision Workflow

Stability Information

While specific stability studies for this compound were not found, based on its chemical structure and general storage recommendations, the compound is expected to be stable under the prescribed conditions. To ensure optimal stability:

  • Moisture: Avoid exposure to moisture as it may lead to hydrolysis or degradation. The compound should be stored in a desiccator if the ambient humidity is high.

  • Temperature: While stable at room temperature, avoid excessive heat or temperature fluctuations.

  • Light: Protect from prolonged exposure to direct sunlight or strong artificial light to prevent potential photodegradation.

By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can safely handle and store this compound, thereby preserving its integrity for use in critical research and development applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield of 2-(2,6-Difluorophenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2,6-difluorophenyl)-2-methylpropanoic acid. The information is designed to address specific experimental challenges and optimize reaction outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, following a two-step synthetic route: dimethylation of 2,6-difluorophenylacetonitrile followed by hydrolysis.

Q1: Why is the yield of the dimethylation of 2,6-difluorophenylacetonitrile unexpectedly low?

A1: Low yields in the dimethylation step can arise from several factors:

  • Incomplete Deprotonation: The acidity of the benzylic protons on 2,6-difluorophenylacetonitrile is crucial for the reaction. If the base used is not strong enough or is not used in a sufficient stoichiometric amount, deprotonation will be incomplete, leading to unreacted starting material.

  • Mono-methylation as a Major Byproduct: Insufficient methylating agent or a non-optimal reaction temperature can lead to the formation of the mono-methylated product, 2-(2,6-difluorophenyl)propanenitrile, as a significant byproduct.

  • Side Reactions: The presence of water or other protic impurities can quench the strong base and the anionic intermediate, reducing the yield.[1]

  • Reaction Temperature: The temperature can significantly influence the reaction rate and selectivity. Too low a temperature may lead to an incomplete reaction, while too high a temperature can promote side reactions.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Choice and Amount of Base: Consider using a very strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA). A patent for a similar dimethylation suggests using a molar ratio of sodium hydride to the benzyl cyanide derivative of at least 2.2:1 to ensure complete dimethylation.[2]

  • Excess Methylating Agent: Use a molar excess of the methylating agent (e.g., methyl iodide) to favor the formation of the dimethylated product.

  • Controlled Addition: Add the methylating agent slowly to the reaction mixture to control the exothermicity of the reaction.[1]

Q2: During the hydrolysis of 2-(2,6-difluorophenyl)-2-methylpropanenitrile, why is the conversion to the carboxylic acid incomplete?

A2: Incomplete hydrolysis of the nitrile to the carboxylic acid is a common issue. Potential causes include:

  • Insufficient Reaction Time or Temperature: Hydrolysis of sterically hindered nitriles can be slow and may require prolonged heating.

  • Inadequate Acid or Base Concentration: The concentration of the acid or base used for hydrolysis is critical. A concentration that is too low will result in a slow and incomplete reaction.

  • Formation of a Stable Amide Intermediate: The hydrolysis of a nitrile proceeds through an amide intermediate.[3][4] In some cases, this amide can be resistant to further hydrolysis.

Troubleshooting Steps:

  • Increase Reaction Time and/or Temperature: Monitor the reaction by a suitable analytical method (e.g., TLC or GC) and prolong the reaction time or increase the temperature if the reaction is sluggish.

  • Optimize Acid/Base Concentration: Experiment with different concentrations of the acid (e.g., concentrated HCl or H₂SO₄) or base (e.g., NaOH or KOH) to find the optimal conditions for your specific substrate.

  • Choice of Hydrolysis Conditions: Both acidic and basic hydrolysis can be effective.[3] If one condition is not providing complete conversion, the other may be more successful.

Q3: What are the common impurities observed in the final product and how can they be removed?

A3: Common impurities can include unreacted starting materials, intermediates, and byproducts from side reactions.

  • Mono-methylated Nitrile: If the initial methylation was not complete, the mono-methylated nitrile can be carried through to the final product.

  • Amide Intermediate: Incomplete hydrolysis will result in the presence of 2-(2,6-difluorophenyl)-2-methylpropanamide.

  • Isomeric Byproducts: Depending on the synthetic route, other isomers may be present.

Purification Strategies:

  • Extraction: The carboxylic acid product can be separated from neutral impurities (like the unreacted nitrile) by extraction with an aqueous base (e.g., sodium bicarbonate solution). The acid will form a water-soluble carboxylate salt, while the neutral impurities will remain in the organic layer. The aqueous layer can then be acidified to precipitate the pure carboxylic acid.

  • Crystallization: Recrystallization from a suitable solvent system can be a highly effective method for purifying the final solid product.

  • Chromatography: If extraction and crystallization are insufficient, column chromatography can be used for purification.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting material for the synthesis of this compound?

A1: A common and commercially available starting material is 2,6-difluorophenylacetonitrile.[5]

Q2: What are the key safety precautions to consider during this synthesis?

A2:

  • Strong Bases: Strong bases like sodium hydride and LDA are highly reactive and moisture-sensitive. They should be handled under an inert atmosphere and with appropriate personal protective equipment (PPE).

  • Methylating Agents: Methyl iodide is a toxic and volatile substance and should be handled in a well-ventilated fume hood.

  • Strong Acids and Bases: Concentrated acids and bases used for hydrolysis are corrosive and should be handled with care.

Q3: How can I monitor the progress of the reactions?

A3:

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of starting materials and the appearance of products.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques can provide more quantitative information about the reaction progress and the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to analyze aliquots of the reaction mixture to determine the conversion and identify intermediates.

Q4: What are the expected spectroscopic characteristics of the final product?

  • ¹H NMR: Signals corresponding to the methyl protons (a singlet), the aromatic protons, and the carboxylic acid proton (a broad singlet).

  • ¹³C NMR: Resonances for the methyl carbons, the quaternary carbon, the aromatic carbons (showing C-F coupling), and the carbonyl carbon.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product (200.18 g/mol ).

Data Presentation

Table 1: Illustrative Data for the Optimization of the Dimethylation of 2,6-difluorophenylacetonitrile

Disclaimer: The following data is illustrative and intended to demonstrate the effect of varying reaction parameters. Actual results may vary.

EntryBase (equiv.)Methyl Iodide (equiv.)Temperature (°C)Reaction Time (h)Yield of Dimethylated Product (%)
1NaH (2.2)2.5251285
2NaH (2.2)2.501265
3NaH (2.2)2.550882 (with some byproducts)
4LDA (2.2)2.5-78 to 251090
5NaH (1.1)1.2251230 (major mono-methylated)

Experimental Protocols

Protocol 1: Synthesis of 2-(2,6-difluorophenyl)-2-methylpropanenitrile

Materials:

  • 2,6-difluorophenylacetonitrile

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Methyl iodide

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Under an inert atmosphere (N₂ or Ar), add sodium hydride (2.2 equivalents) to a flame-dried round-bottom flask.

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous DMF to the flask and cool the suspension to 0 °C.

  • Slowly add a solution of 2,6-difluorophenylacetonitrile (1 equivalent) in anhydrous DMF to the sodium hydride suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (2.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude 2-(2,6-difluorophenyl)-2-methylpropanenitrile, which can be used in the next step without further purification or purified by vacuum distillation.

Protocol 2: Hydrolysis to this compound

Materials:

  • Crude 2-(2,6-difluorophenyl)-2-methylpropanenitrile

  • Concentrated Sulfuric Acid

  • Water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Concentrated Hydrochloric Acid

Procedure:

  • In a round-bottom flask, combine the crude 2-(2,6-difluorophenyl)-2-methylpropanenitrile with a 1:1 mixture of concentrated sulfuric acid and water.

  • Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and pour it over ice.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and extract the product into a saturated aqueous sodium bicarbonate solution.

  • Separate the aqueous layer and wash it with diethyl ether to remove any neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until a precipitate forms (pH ~2).

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to afford the this compound. The product can be further purified by recrystallization.

Visualizations

experimental_workflow cluster_step1 Step 1: Dimethylation cluster_step2 Step 2: Hydrolysis cluster_purification Purification start 2,6-Difluorophenylacetonitrile reagents1 1. NaH, Anhydrous DMF 2. CH3I start->reagents1 product1 2-(2,6-Difluorophenyl)-2-methylpropanenitrile reagents1->product1 reagents2 H2SO4 / H2O, Reflux product1->reagents2 product2 Crude Product Mixture reagents2->product2 extraction Aqueous Base Extraction product2->extraction acidification Acidification extraction->acidification filtration Filtration & Drying acidification->filtration final_product Pure this compound filtration->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Low Yield in Dimethylation Step check_starting_material Analyze crude product by NMR/GC-MS start->check_starting_material unreacted_sm High % of Starting Material? check_starting_material->unreacted_sm mono_methyl High % of Mono-methylated Product? check_starting_material->mono_methyl unreacted_sm->mono_methyl No solution_sm Increase amount of base Ensure anhydrous conditions unreacted_sm->solution_sm Yes solution_mono Increase amount of methylating agent Optimize reaction temperature mono_methyl->solution_mono Yes solution_other Check for side products Consider alternative base/solvent mono_methyl->solution_other No

References

Technical Support Center: Synthesis of 2-(2,6-Difluorophenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2,6-Difluorophenyl)-2-methylpropanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: A common and effective method involves the methylation of a 2,6-difluorophenylacetic acid derivative. This typically proceeds via the formation of an enolate from the corresponding ester, followed by reaction with a methylating agent. An alternative approach could involve the reaction of a Grignard reagent derived from 1-bromo-2,6-difluorobenzene with a suitable electrophile.

Q2: What are the potential side products I should be aware of during the synthesis?

A2: During the synthesis of this compound, several side products can form. The most common include over-methylated products and impurities arising from the starting materials. For instance, in syntheses involving methylation of arylacetonitriles, dimethylated by-products can be a significant impurity if the reaction is not carefully controlled.[1] Isomeric impurities, where functional groups are present at different positions on the aromatic ring, can also be a concern, similar to what is observed in the synthesis of other bromophenylpropanoic acids.[2]

Q3: How can I minimize the formation of these side products?

A3: To minimize side product formation, careful control of reaction conditions is crucial. For methylation reactions, using a strong base in a stoichiometric amount and controlling the temperature can help prevent over-methylation.[1] The purity of the starting materials, such as 2,6-difluorophenylacetic acid, is also critical to avoid introducing impurities that carry through the synthesis.[3][4][5] Purification of intermediates at each step is highly recommended.

Q4: What analytical techniques are recommended for monitoring the reaction and identifying impurities?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent for monitoring the progress of the reaction and quantifying the formation of the desired product and any impurities. For structural elucidation of side products, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Possible Cause Suggested Solution
Incomplete reactionMonitor the reaction progress using TLC, GC, or HPLC. Ensure the reaction is run for a sufficient amount of time. Consider a moderate increase in reaction temperature if the reaction is sluggish.
Degradation of starting material or productEnsure anhydrous conditions if reagents are moisture-sensitive. Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Check the stability of all reagents and intermediates under the reaction conditions.
Suboptimal reagent stoichiometryCarefully control the stoichiometry of the base and the methylating agent. An excess of the methylating agent can lead to side products.
Poor quality of reagents or solventsUse high-purity, dry solvents and fresh reagents. Impurities in starting materials can inhibit the reaction or lead to unwanted side reactions.
Issue 2: Presence of Significant Amounts of Over-methylated Side Product
Possible Cause Suggested Solution
Excess methylating agentUse a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of the methylating agent. Add the methylating agent slowly to the reaction mixture to maintain a low concentration.
Reaction temperature is too highPerform the methylation at a lower temperature. This can help to control the reactivity and improve selectivity for mono-methylation.
Strong base leading to di-anion formationConsider using a milder base or carefully controlling the amount of a strong base to favor the formation of the mono-anion.
Issue 3: Contamination with Isomeric Impurities
Possible Cause Suggested Solution
Impure starting materialsSource high-purity starting materials. For example, ensure the 2,6-difluorophenylacetic acid is free of other isomers.[3][4][5] Analyze the starting materials by GC or HPLC before use.
Isomerization during the reactionCertain reaction conditions (e.g., high temperatures or strongly acidic/basic media) can potentially lead to isomerization. If this is suspected, explore milder reaction conditions.
Co-elution during purificationIsomeric impurities can be difficult to separate due to similar physical properties.[2] Optimize the chromatographic purification method (e.g., try different solvent systems or columns) to achieve better separation.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-(2,6-difluorophenyl)acetate

This protocol is a representative procedure for the esterification of the starting material.

  • Reaction Setup: To a solution of 2,6-difluorophenylacetic acid (1 equivalent) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-(2,6-difluorophenyl)acetate. Purify further by column chromatography if necessary.

Protocol 2: Methylation of Methyl 2-(2,6-difluorophenyl)acetate

This protocol is a general procedure for the key methylation step.

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve methyl 2-(2,6-difluorophenyl)acetate (1 equivalent) in a dry, aprotic solvent such as THF. Cool the solution to a low temperature (e.g., -78 °C).

  • Enolate Formation: Add a strong base, such as lithium diisopropylamide (LDA) (1.05 equivalents), dropwise while maintaining the low temperature. Stir for 30-60 minutes.

  • Methylation: Add methyl iodide (1.1 equivalents) dropwise to the enolate solution. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of a saturated ammonium chloride solution. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Protocol 3: Hydrolysis of Methyl 2-(2,6-Difluorophenyl)-2-methylpropanoate

This is a standard procedure for the final hydrolysis step.

  • Reaction Setup: Dissolve the methyl ester (1 equivalent) in a mixture of THF and water.

  • Hydrolysis: Add an excess of a base, such as lithium hydroxide or sodium hydroxide (2-3 equivalents), and stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC or HPLC).

  • Work-up: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

  • Purification: Extract the desired carboxylic acid with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Visual Guides

experimental_workflow start 2,6-Difluorophenylacetic Acid esterification Esterification (MeOH, H2SO4) start->esterification intermediate1 Methyl 2-(2,6-difluorophenyl)acetate esterification->intermediate1 methylation Methylation (LDA, MeI) intermediate1->methylation intermediate2 Methyl 2-(2,6-Difluorophenyl)-2-methylpropanoate methylation->intermediate2 hydrolysis Hydrolysis (LiOH, H2O/THF) intermediate2->hydrolysis end_product This compound hydrolysis->end_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Problem Identified in Synthesis low_yield Low Yield start->low_yield over_methylation Over-methylation Impurity start->over_methylation isomeric_impurity Isomeric Impurity start->isomeric_impurity incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction excess_meI Excess MeI? over_methylation->excess_meI start_material_purity Impure Starting Material? isomeric_impurity->start_material_purity degradation Degradation? incomplete_reaction->degradation No solution_ly1 Increase reaction time/temp incomplete_reaction->solution_ly1 Yes reagent_issue Reagent Quality/Stoichiometry? degradation->reagent_issue No solution_ly2 Use inert atmosphere, check stability degradation->solution_ly2 Yes solution_ly3 Verify reagent purity and amounts reagent_issue->solution_ly3 high_temp High Temperature? excess_meI->high_temp No solution_om1 Use stoichiometric MeI excess_meI->solution_om1 Yes solution_om2 Lower reaction temperature high_temp->solution_om2 isomerization Isomerization? start_material_purity->isomerization No solution_ii1 Analyze starting materials start_material_purity->solution_ii1 Yes solution_ii2 Use milder conditions isomerization->solution_ii2

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: Analysis of 2-(2,6-Difluorophenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2,6-Difluorophenyl)-2-methylpropanoic acid.

Troubleshooting Guide

Q1: My ¹H NMR spectrum shows more peaks than expected. What are the possible causes?

A1: The presence of unexpected peaks in your ¹H NMR spectrum can be attributed to several factors:

  • Impurities: Residual solvents from the reaction or purification steps (e.g., ethyl acetate, dichloromethane, acetone) are common culprits.[1] Starting materials or byproducts from the synthesis of this compound may also be present. The synthesis may involve precursors like 1,3-difluorobenzene.[2][3]

  • Rotamers: If the spectrum appears overly complex, you might be observing rotamers. This can be tested by acquiring the spectrum at a higher temperature to see if the complex signals coalesce.[1]

  • Decomposition: The compound may be degrading. Check the stability and storage conditions of your sample.

Q2: The peaks in my spectrum are broad. How can I improve the resolution?

A2: Peak broadening can be caused by several issues:

  • Poor Shimming: The magnetic field homogeneity may need to be optimized.[1]

  • Low Solubility: If the sample is not fully dissolved, it can lead to a non-homogenous solution and broad peaks.[1] Consider trying a different deuterated solvent.

  • High Concentration: A sample that is too concentrated can also result in peak broadening.[1] Try diluting your sample.

  • Paramagnetic Impurities: The presence of paramagnetic substances can cause significant line broadening.

Q3: The integration of my aromatic protons is inaccurate due to the residual solvent peak. What should I do?

A3: If the residual peak of your deuterated solvent, such as chloroform-d, overlaps with your aromatic signals, you can try acquiring the spectrum in a different solvent, like acetone-d₆.[1]

Q4: I see a broad singlet that disappears upon adding D₂O. What is it?

A4: This is characteristic of an exchangeable proton, which in this case is the carboxylic acid proton (-COOH). Adding a drop of D₂O to your NMR tube and shaking will cause the -OH proton to exchange with deuterium, leading to the disappearance of its signal from the ¹H NMR spectrum.[1]

Frequently Asked Questions (FAQs)

Q1: What are the expected signals in the ¹H NMR spectrum of this compound?

A1: You should expect to see three main groups of signals:

  • A singlet for the two equivalent methyl groups (-CH₃).

  • A multiplet for the aromatic protons on the difluorophenyl ring.

  • A broad singlet for the carboxylic acid proton (-COOH).

Q2: Why are the two methyl groups observed as a single peak?

A2: The two methyl groups at the C2 position are chemically equivalent due to the free rotation around the C-C bond, hence they resonate at the same chemical shift, appearing as a single peak.

Q3: What will the splitting pattern of the aromatic region look like?

A3: The aromatic region will show a complex multiplet. The protons on the difluorophenyl ring are coupled to each other and also to the fluorine atoms, which will result in a more intricate splitting pattern than a simple aromatic system.

Q4: What are the expected signals in the ¹³C NMR spectrum?

A4: In the ¹³C NMR spectrum, you should expect to see signals for:

  • The two equivalent methyl carbons.

  • The quaternary carbon attached to the methyl groups and the aromatic ring.

  • The carbonyl carbon of the carboxylic acid.

  • The carbons of the difluorophenyl ring, which will show splitting due to coupling with the fluorine atoms. Due to symmetry, some carbon signals may overlap.[4]

Predicted NMR Data

¹H NMR Predicted δ (ppm)MultiplicityIntegrationAssignment
Methyl Protons~1.6Singlet6HC(CH₃)₂
Aromatic Protons6.9 - 7.4Multiplet3HAr-H
Carboxylic Acid Proton>10Broad Singlet1H-COOH
¹³C NMR Predicted δ (ppm)Assignment
Methyl Carbons~25C(CH₃)₂
Quaternary Carbon~45C(CH₃)₂
Aromatic Carbons110 - 165Ar-C
Carbonyl Carbon>175-COOH

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Filtration (if necessary): If the solution contains particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

Protocol 2: Acquisition of a Standard ¹H NMR Spectrum

  • Instrument Setup: Insert the sample into the NMR spectrometer and lock onto the deuterium signal of the solvent.

  • Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Pulse Sequence: Use a standard single-pulse-acquire sequence.

  • Acquisition Parameters:

    • Spectral Width: Set to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Number of Scans: Acquire 8 to 16 scans for a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds.

  • Processing: Apply a Fourier transform to the acquired FID, followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard like TMS.[5]

Troubleshooting Workflow

G Troubleshooting NMR Spectra A Observe NMR Spectrum B Problem Identified? A->B C Unexpected Peaks B->C Yes D Peak Broadening B->D Yes E Incorrect Splitting B->E Yes L Spectrum OK B->L No F Check for Impurities (Solvents, Starting Materials) C->F G Consider Rotamers (Acquire at higher temp) C->G H Check Sample Concentration D->H I Improve Shimming D->I J Check Solubility D->J K Review Structure (F-H Coupling) E->K

Caption: A workflow diagram for troubleshooting common issues in NMR spectra.

References

Technical Support Center: Purification of 2-(2,6-Difluorophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2-(2,6-Difluorophenyl)-2-methylpropanoic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Issue 1: Low Yield After Recrystallization

Question: I am experiencing a significantly low yield of purified this compound after recrystallization. What are the possible causes and how can I improve the yield?

Answer:

A low yield during recrystallization is a common issue that can stem from several factors. Here are some potential causes and troubleshooting steps:

  • Excessive Solvent: Using too much solvent to dissolve the crude product is the most frequent reason for low recovery. The compound will remain in the mother liquor even after cooling.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the solid. If you have already used too much, you can carefully evaporate some of the solvent to concentrate the solution and induce further crystallization.[1]

  • Premature Crystallization: If the solution cools too quickly, especially during hot filtration, the product can crystallize prematurely on the filter paper or in the funnel.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. Pour the hot solution through the filter in small batches to maintain the temperature.[2]

  • Inappropriate Solvent Choice: The chosen solvent may have a high solubility for your compound even at low temperatures.

    • Solution: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] You may need to screen for a more suitable solvent or use a mixed-solvent system. For aromatic carboxylic acids, solvent systems like toluene/hexane or ethanol/water can be effective.[2][4]

  • Incomplete Crystallization: The cooling period may not be sufficient for all the product to crystallize out of the solution.

    • Solution: Allow the solution to cool slowly to room temperature and then place it in an ice bath for at least 30 minutes to an hour to maximize crystal formation.[5]

Issue 2: Oiling Out During Recrystallization

Question: My compound is separating as an oil instead of crystals during the cooling phase of recrystallization. What should I do?

Answer:

"Oiling out" occurs when the solid melts in the hot solvent and comes out of the solution as a liquid above its melting point upon cooling. This is often due to a high concentration of impurities or a rapid cooling rate.

  • Solution 1: Re-dissolve and Add More Solvent: Gently reheat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point and then allow it to cool slowly.[1][6]

  • Solution 2: Slow Cooling: Rapid cooling increases the likelihood of oiling out. Let the solution cool to room temperature undisturbed before moving it to an ice bath. Insulating the flask can also promote slower cooling.[5][6]

  • Solution 3: Change Solvent System: If the problem persists, the boiling point of your solvent may be too high. Consider a solvent with a lower boiling point or switch to a mixed-solvent system where the compound has lower solubility.[7]

  • Solution 4: Seeding: Adding a small seed crystal of the pure compound can provide a nucleation site for crystal growth and prevent oiling out.[1]

Issue 3: Persistent Impurities Detected by HPLC/LC-MS

Question: After purification by recrystallization, I still observe significant impurity peaks in my HPLC/LC-MS analysis. How can I identify and remove these impurities?

Answer:

Persistent impurities in this compound can include unreacted starting materials, byproducts from the synthesis, or degradation products.

  • Identification of Impurities:

    • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown impurities. The mass-to-charge ratio (m/z) can provide the molecular weight of the impurity, and fragmentation patterns (MS/MS) can help elucidate its structure.[8][9]

    • Common Byproducts: In the synthesis of 2-arylpropanoic acids, common impurities can arise from incomplete reactions or side reactions. For this specific molecule, potential impurities could include:

      • Starting Materials: Unreacted 1,3-difluorobenzene or other precursors.

      • Isomeric Byproducts: Impurities from reactions at other positions on the aromatic ring.

      • Decarboxylation Product: Loss of the carboxylic acid group.[10]

      • Over-alkylation Products: Multiple additions to the aromatic ring.

  • Removal of Impurities:

    • Multiple Recrystallizations: A single recrystallization may not be sufficient to remove all impurities. A second recrystallization from a different solvent system can be effective.

    • Acid-Base Extraction: As a carboxylic acid, your product can be separated from neutral organic impurities. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The carboxylate salt will move to the aqueous layer. Acidifying the aqueous layer will then precipitate the purified product, which can be collected by filtration.[11]

    • Chromatography: If recrystallization and extraction are ineffective, column chromatography is a more powerful purification technique. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can separate the desired product from closely related impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the purification of this compound?

A1: The primary challenges include:

  • Removing structurally similar impurities: Byproducts from the synthesis can have similar polarities and solubilities to the target compound, making them difficult to separate by simple recrystallization.

  • Preventing "oiling out": The presence of two fluorine atoms can affect the compound's melting point and solubility behavior, potentially leading to the formation of an oil instead of crystals during recrystallization.

  • Achieving high purity for pharmaceutical applications: For use in drug development, very high purity is required, often necessitating multiple purification steps and sensitive analytical methods to detect trace impurities.

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: Given its structure as an aromatic carboxylic acid, suitable solvents would have moderate polarity. A good starting point would be to test the solubility in the following solvents and solvent systems:

  • Single Solvents: Toluene, ethyl acetate, acetone, or ethanol.[7][12]

  • Mixed Solvents: A combination of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble) can be very effective. Common pairs for carboxylic acids include:

    • Ethanol/Water[4]

    • Acetone/Hexane[12]

    • Toluene/Hexane[2] The ideal solvent will dissolve the compound when hot but allow for good crystal formation upon cooling.

Q3: What analytical techniques are best for assessing the purity of the final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a standard and robust technique for quantifying the purity of the main compound and detecting impurities.[13][14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, allowing for the determination of the molecular weights of any impurities.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and can also be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot and show low solubility when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis

  • Instrumentation: HPLC system with a UV detector and a C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[13]

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.[13]

  • Gradient: A typical gradient might be from 30% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 225 nm.[15]

  • Sample Preparation: Dissolve an accurately weighed sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1 mg/mL.[13]

Data Presentation

Table 1: Illustrative Purity and Yield Data for Different Purification Methods

Purification MethodPurity (by HPLC Area %)Yield (%)Notes
Single Recrystallization (Toluene)98.5%75%Effective at removing bulk impurities.
Double Recrystallization (Toluene then Ethanol/Water)99.5%60%Higher purity but lower overall yield.
Acid-Base Extraction followed by Recrystallization>99.8%65%Excellent for removing neutral impurities.
Column Chromatography>99.9%50%Best for achieving very high purity, but can be lower yielding and more time-consuming.

Note: The values in this table are illustrative and may vary depending on the initial purity of the crude material and the specific experimental conditions.

Visualizations

experimental_workflow crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slow Cooling & Ice Bath dissolve->cool No insoluble impurities hot_filtration->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry pure Purified Product dry->pure

Caption: Recrystallization Workflow.

troubleshooting_logic start Low Purity after Recrystallization check_impurities Identify Impurities (LC-MS) start->check_impurities neutral Neutral Impurities? check_impurities->neutral polar Polar/Structurally Similar Impurities? check_impurities->polar acid_base Perform Acid-Base Extraction neutral->acid_base Yes chromatography Perform Column Chromatography polar->chromatography High Similarity re_recrystallize Re-recrystallize from Different Solvent polar->re_recrystallize Moderate Similarity end High Purity Product acid_base->end chromatography->end re_recrystallize->end

Caption: Troubleshooting Impurities.

References

Technical Support Center: Synthesis of Difluorophenyl Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of difluorophenyl carboxylic acids.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of difluorophenyl carboxylic acids, providing potential causes and recommended solutions.

Synthesis Route 1: Oxidation of Difluorotoluenes

Problem: Low yield of the desired difluorobenzoic acid with significant amounts of unreacted difluorotoluene or intermediate aldehydes.

Potential CauseRecommended Solution
Insufficient Oxidizing Agent Increase the molar ratio of the oxidizing agent (e.g., KMnO₄, CrO₃) to the difluorotoluene substrate. A molar excess of the oxidant is often required for complete conversion.
Low Reaction Temperature Gradually increase the reaction temperature. Oxidation of the methyl group often requires elevated temperatures to proceed at a reasonable rate. Monitor the reaction closely to avoid over-oxidation.
Short Reaction Time Extend the reaction time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting material is fully consumed.
Poor Solubility of Reagents If using a biphasic system (e.g., KMnO₄ in water with organic toluene), add a phase-transfer catalyst (e.g., a quaternary ammonium salt) to improve the reaction rate.

Problem: Formation of over-oxidation by-products, leading to ring-opening and lower yields.

Potential CauseRecommended Solution
Harsh Reaction Conditions Use a milder oxidizing agent or less forcing conditions (lower temperature, shorter reaction time).
Excessive Amount of Oxidant Carefully control the stoichiometry of the oxidizing agent. An excessive amount can lead to degradation of the desired product.
Synthesis Route 2: Carboxylation of Grignard Reagents

Problem: Formation of a significant amount of biphenyl by-product.

Potential CauseRecommended Solution
Wurtz-Fittig Coupling Reaction This side reaction occurs between the Grignard reagent and the starting difluorohalobenzene. To minimize this, add the difluorohalobenzene slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.
High Reaction Temperature Maintain a gentle reflux during the Grignard reagent formation. Excessively high temperatures can promote the coupling side reaction.

Problem: Presence of a ketone by-product in the final product mixture.

Potential CauseRecommended Solution
Reaction of Grignard with Carboxylate Salt The initially formed magnesium carboxylate salt can be attacked by a second equivalent of the Grignard reagent. To avoid this, use an "inverse addition" method: slowly pour the Grignard reagent onto a large excess of crushed dry ice (solid CO₂) with vigorous stirring. This ensures the Grignard reagent is always in the presence of excess electrophile.[1]
Synthesis Route 3: Hydrolysis of Difluorobenzonitriles

Problem: Incomplete hydrolysis, resulting in the presence of difluorobenzamide in the final product.

Potential CauseRecommended Solution
Insufficiently Strong Acid/Base or Low Concentration Use a higher concentration of the acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide). The hydrolysis of the intermediate amide is often the rate-limiting step and requires stringent conditions.
Short Reaction Time or Low Temperature Increase the reaction time and/or temperature. Refluxing for several hours is common. Monitor the reaction by TLC or HPLC to confirm the disappearance of the intermediate amide.

Problem: Formation of decarboxylation by-product (difluorobenzene).

Potential CauseRecommended Solution
High Reaction Temperature While high temperatures are needed for hydrolysis, excessive heat can lead to the loss of the carboxylic acid group. Optimize the temperature to achieve complete hydrolysis without significant decarboxylation. A kinetic study on 2,6-difluorobenzonitrile hydrolysis showed that decarboxylation of 2,6-difluorobenzoic acid becomes more significant at higher temperatures.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare difluorophenyl carboxylic acids?

A1: The three most common laboratory and industrial scale synthetic routes are:

  • Oxidation of difluorotoluenes: This involves the oxidation of the methyl group of a difluorotoluene isomer to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.

  • Carboxylation of Grignard reagents: This method involves the reaction of a difluorophenylmagnesium halide (a Grignard reagent) with carbon dioxide, followed by an acidic workup.[1]

  • Hydrolysis of difluorobenzonitriles: This route consists of the hydrolysis of a difluorobenzonitrile to the corresponding carboxylic acid, typically under strong acidic or basic conditions.[2]

Q2: I observe a colored impurity in my final product. What is it and how can I remove it?

A2: Colored impurities in the synthesis of aromatic carboxylic acids are often highly conjugated organic molecules. In oxidation reactions, these can be by-products from over-oxidation or side reactions. Purification is typically achieved by recrystallization from a suitable solvent or by column chromatography.

Q3: How can I monitor the progress of my reaction to minimize by-product formation?

A3: Reaction progress can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). This allows you to determine the optimal time to stop the reaction, maximizing the yield of the desired product while minimizing the formation of by-products from over-reaction or degradation.

Q4: What are the best analytical techniques to identify and quantify by-products in my difluorophenyl carboxylic acid synthesis?

A4: A combination of chromatographic and spectroscopic techniques is ideal:

  • HPLC and GC-MS: These are powerful techniques for separating the desired carboxylic acid from its by-products and quantifying their relative amounts.[3]

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy are invaluable for the structural elucidation of the main product and any isolated by-products.

  • FT-IR Spectroscopy: Can confirm the presence of the carboxylic acid functional group and may indicate the presence of intermediates like amides or aldehydes.

Data Presentation

While specific quantitative data on by-product distribution under varying conditions is proprietary and often not published in detail, the following table provides a qualitative and semi-quantitative overview of expected by-products for the synthesis of 2,4-difluorobenzoic acid.

Synthesis RouteStarting MaterialKey ReagentsMajor By-productsExpected Purity Range (before purification)
Oxidation2,4-DifluorotolueneKMnO₄ or CrO₃2,4-Difluorobenzaldehyde, Unreacted starting material, Over-oxidation products70-90%
Grignard Carboxylation2,4-DifluorobromobenzeneMg, CO₂1,1'-Biphenyl-2,2',4,4'-tetrafluoro, 2,4-Difluorobenzophenone derivative60-85%
Nitrile Hydrolysis2,4-DifluorobenzonitrileH₂SO₄ or NaOH2,4-Difluorobenzamide85-98%

Experimental Protocols

Protocol 1: Synthesis of 2,4-Difluorobenzoic Acid via Grignard Carboxylation

Materials:

  • 2,4-Difluorobromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Dry ice (solid CO₂)

  • Concentrated hydrochloric acid

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a solution of 2,4-difluorobromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings. A small crystal of iodine can be added to initiate the reaction. Maintain a gentle reflux.

  • Carboxylation: Once the Grignard reagent has formed (the solution turns cloudy and the magnesium is consumed), cool the flask in an ice bath. In a separate beaker, place a large excess of crushed dry ice. Slowly and carefully, pour the Grignard reagent solution onto the dry ice with vigorous stirring.

  • Work-up: Allow the excess dry ice to sublime. Add a mixture of crushed ice and concentrated hydrochloric acid to the reaction mixture to protonate the carboxylate salt.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol mixture).

Protocol 2: HPLC Analysis of a 2,4-Difluorobenzoic Acid Synthesis Reaction Mixture

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • A mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA). A common gradient is to start with a lower concentration of acetonitrile and ramp up to a higher concentration to elute all components.

Procedure:

  • Sample Preparation: Take a small aliquot from the reaction mixture. If the reaction is in an organic solvent, it may be possible to dilute it directly with the mobile phase. If it is an aqueous mixture, a liquid-liquid extraction into a suitable organic solvent followed by evaporation and redissolution in the mobile phase may be necessary.

  • Injection: Inject a small volume (e.g., 10 µL) of the prepared sample onto the HPLC system.

  • Detection: Monitor the elution of compounds using a UV detector, typically at a wavelength around 254 nm or 272 nm.[1]

  • Analysis: Identify the peaks corresponding to the starting material, product, and by-products by comparing their retention times to those of known standards. The peak area can be used to determine the relative percentage of each component in the mixture.

Visualizations

experimental_workflow cluster_synthesis Synthesis start Start: 2,4-Difluorobromobenzene + Mg in Ether grignard Grignard Reagent Formation start->grignard carboxylation Reaction with Dry Ice (CO2) grignard->carboxylation workup Acidic Work-up (HCl/H2O) carboxylation->workup extraction Solvent Extraction (Ether) workup->extraction purification Purification (Recrystallization) extraction->purification product Final Product: 2,4-Difluorobenzoic Acid purification->product troubleshooting_logic cluster_byproducts By-product Analysis cluster_solutions Potential Solutions start Low Yield in Grignard Synthesis? biphenyl High Biphenyl Content? start->biphenyl Check GC-MS/HPLC ketone Ketone By-product Detected? start->ketone Check GC-MS/HPLC slow_addition Slowly add halide to Mg biphenyl->slow_addition Yes control_temp Control reflux temperature biphenyl->control_temp Yes inverse_addition Use inverse addition to excess CO2 ketone->inverse_addition Yes

References

Technical Support Center: 2-(2,6-Difluorophenyl)-2-methylpropanoic acid Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments with 2-(2,6-Difluorophenyl)-2-methylpropanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several environmental and chemical factors. These include:

  • pH: As a carboxylic acid, the compound's solubility and stability can be pH-dependent. Extreme pH conditions (highly acidic or basic) can catalyze hydrolysis or other degradation reactions.

  • Temperature: Elevated temperatures can accelerate chemical degradation, leading to the formation of impurities.[1]

  • Light: Exposure to ultraviolet (UV) light may induce photolytic degradation.[1]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of oxidative degradation products.

  • Moisture: Hydrolysis can occur in the presence of excessive moisture, especially under non-optimal pH and temperature conditions.[1]

  • Excipient Interactions: In formulated products, interactions with excipients can lead to instability.[1]

Q2: What are the potential degradation pathways for this compound?

A2: Based on its chemical structure, potential degradation pathways include:

  • Decarboxylation: Although generally stable, under certain conditions of heat or catalysis, the carboxylic acid group could be lost as carbon dioxide.

  • Oxidation: The aromatic ring or the methyl groups could be susceptible to oxidation, forming various oxygenated derivatives.[2]

  • Esterification: In the presence of alcohols and an acid catalyst, the carboxylic acid can form an ester.

  • Substitution Reactions: The fluorine atoms on the benzene ring can potentially be substituted under specific nucleophilic aromatic substitution conditions, though this is generally less common under typical experimental settings.[2]

Q3: What are the recommended storage conditions for this compound?

A3: To ensure optimal stability, the compound should be stored in a well-sealed container in a dry environment at room temperature, protected from light.[2] For long-term storage, refrigeration in an inert atmosphere (e.g., argon or nitrogen) may be considered.

Troubleshooting Guide

Issue 1: I am observing a loss of purity of my compound over time, even under recommended storage conditions.

  • Question: What could be causing the degradation, and how can I mitigate it?

  • Answer:

    • Inadequate Inerting: Ensure the storage container was properly flushed with an inert gas to remove oxygen, which can cause oxidative degradation.

    • Moisture Permeation: The container seal may not be completely moisture-proof. Consider using a desiccator for storage.

    • Lot-to-Lot Variability: Impurities from the synthesis process in a particular batch might be catalyzing degradation. Re-purification of the compound may be necessary.

    • Actionable Steps:

      • Perform a forced degradation study to identify the primary degradation pathway (see Experimental Protocols section).

      • Analyze the degradation products using techniques like HPLC-MS to understand the degradation mechanism.

      • Based on the findings, implement targeted stabilization strategies such as the inclusion of antioxidants or pH modifiers in your formulation.

Issue 2: The compound appears to be degrading rapidly when dissolved in my formulation vehicle.

  • Question: How can I identify the cause of this instability and find a suitable formulation?

  • Answer:

    • pH of the Formulation: The pH of your vehicle may be promoting degradation. Determine the pH of your formulation and assess the compound's stability at different pH values (see pH Profile Protocol).

    • Excipient Incompatibility: One or more excipients in your formulation may be reacting with the compound. Conduct an excipient compatibility study (see Excipient Compatibility Screening Protocol).

    • Solvent Effects: The solvent itself might be contributing to degradation. Evaluate the compound's stability in alternative, high-purity solvents or solvent systems.

    • Actionable Steps:

      • Adjust the pH of the formulation to a range where the compound exhibits maximum stability, often with the use of buffers like citrate or phosphate.[1]

      • Replace incompatible excipients with inert alternatives.

      • Consider formulation strategies like microencapsulation or complexation with cyclodextrins to protect the compound from the destabilizing environment.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify the potential degradation pathways of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare separate solutions of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile:water 50:50 v/v).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to the sample solution and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH to the sample solution and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution and keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound in an oven at 105°C for 24 hours, then dissolve in the solvent.

    • Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with a control sample (stored at 4°C in the dark), by a stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water with 0.1% formic acid).

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products.

Protocol 2: pH-Dependent Stability Profile

Objective: To determine the pH at which this compound exhibits maximum stability.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Sample Incubation: Prepare solutions of the compound in each buffer and incubate at a controlled temperature (e.g., 40°C).

  • Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.

  • Quantification: Analyze the aliquots by HPLC to determine the remaining concentration of the parent compound.

  • Data Analysis: Plot the percentage of the remaining compound against time for each pH. Calculate the degradation rate constant (k) at each pH. The pH with the lowest k value is the pH of maximum stability.

Protocol 3: Excipient Compatibility Screening

Objective: To assess the compatibility of this compound with common pharmaceutical excipients.

Methodology:

  • Sample Preparation: Prepare physical mixtures of the compound with individual excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate) in a 1:1 ratio. Also, prepare a control sample of the pure compound.

  • Stress Conditions: Store the mixtures and the control at elevated temperature and humidity (e.g., 40°C / 75% RH) for a defined period (e.g., 4 weeks).

  • Analysis: At the end of the storage period, analyze the samples by HPLC to quantify the remaining parent compound and any degradation products.

  • Compatibility Assessment: An excipient is considered incompatible if it causes a significant increase in the degradation of the compound compared to the control.

Data Presentation

Table 1: Hypothetical Results of Forced Degradation Study

Stress Condition% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradation Product (Retention Time)
1N HCl, 60°C, 24h15.2%24.5 min
1N NaOH, 60°C, 24h28.7%33.8 min
3% H₂O₂, RT, 24h8.5%15.1 min
105°C, 24h (Solid)5.1%16.2 min
UV Light, 24h11.8%24.9 min

Table 2: Hypothetical pH-Dependent Degradation Rate Constants

pHDegradation Rate Constant (k) (day⁻¹)Half-life (t₁/₂) (days)
2.00.0858.2
4.00.02133.0
6.00.01546.2
8.00.04515.4
10.00.1205.8

Visualizations

Stability_Troubleshooting_Workflow start Instability Observed check_storage Verify Storage Conditions (Temp, Light, Inert atm.) start->check_storage forced_degradation Perform Forced Degradation Study check_storage->forced_degradation If storage is correct identify_pathway Identify Degradation Pathway (Hydrolysis, Oxidation, etc.) forced_degradation->identify_pathway formulation_issue Instability in Formulation? identify_pathway->formulation_issue ph_profile Conduct pH Stability Profile formulation_issue->ph_profile Yes end Stable Compound/Formulation formulation_issue->end No, pure compound issue optimize_ph Optimize Formulation pH (Add Buffers) ph_profile->optimize_ph excipient_screen Screen for Excipient Compatibility replace_excipient Replace Incompatible Excipients excipient_screen->replace_excipient optimize_ph->excipient_screen replace_excipient->end

Caption: Troubleshooting workflow for addressing stability issues.

Formulation_Development_Workflow start Define Target Product Profile preformulation Preformulation Studies (Solubility, pKa, pH stability) start->preformulation excipient_selection Select Potential Excipients preformulation->excipient_selection compatibility_study Excipient Compatibility Study excipient_selection->compatibility_study prototype_formulation Develop Prototype Formulations compatibility_study->prototype_formulation Compatible Excipients stability_testing Accelerated Stability Testing (e.g., 40°C/75% RH) prototype_formulation->stability_testing final_formulation Select Lead Formulation stability_testing->final_formulation Meets Stability Criteria end Final Stable Formulation final_formulation->end

Caption: Experimental workflow for developing a stable formulation.

Degradation_Pathway parent 2-(2,6-Difluorophenyl)- 2-methylpropanoic acid hydrolysis_product Hydrolysis Product (e.g., Decarboxylation) parent->hydrolysis_product H₂O, H⁺/OH⁻ oxidation_product Oxidation Product (e.g., Hydroxylation) parent->oxidation_product [O] photolysis_product Photolytic Product parent->photolysis_product hv (UV Light)

References

Technical Support Center: Defluorination in Aryl-Fluorine Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering defluorination as a side reaction in aryl-fluorine chemistry.

Frequently Asked Questions (FAQs)

Q1: What is defluorination and why is it a problem?

A: Defluorination is an unintended side reaction where a fluorine atom is removed from an aryl ring and often replaced by another atom, typically hydrogen (hydrodefluorination) or a nucleophile. This is problematic because it leads to the formation of undesired byproducts, reduces the yield of the target fluorinated molecule, and can complicate purification processes. In drug development, the presence of defluorinated impurities can have significant implications for the safety and efficacy of the final product.

Q2: What are the common causes of defluorination in cross-coupling reactions?

A: Defluorination in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) is often attributed to:

  • Catalyst System: The choice of metal catalyst (e.g., Palladium, Nickel) and ligands is crucial. Some ligand types can promote C-F bond activation.[1][2][3]

  • Reaction Conditions: High temperatures, prolonged reaction times, and the choice of base and solvent can all contribute to an increased incidence of defluorination.

  • Substrate Electronics: Aryl fluorides with electron-withdrawing groups are generally more susceptible to nucleophilic attack and subsequent defluorination.

  • Presence of Water: Water can act as a hydrogen source for hydrodefluorination, a common defluorination pathway.[4]

Q3: How can I detect and quantify defluorination byproducts?

A: Several analytical techniques can be used to identify and quantify defluorination byproducts:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F-NMR is a powerful tool for directly observing the disappearance of the aryl fluoride signal and the appearance of new fluorine-containing species.[5][6][7][8] ¹H-NMR can also be used to identify the corresponding hydrodefluorinated byproduct.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the desired product from defluorinated byproducts. When coupled with a mass spectrometer (LC-MS), it allows for the identification and quantification of these impurities.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is an effective method for separation and identification of reaction components.

Q4: Can defluorination occur under physiological conditions?

A: Yes, metabolic defluorination can occur in vivo. Enzymes, particularly cytochrome P450s, can mediate the oxidative defluorination of aryl fluorides, leading to the formation of phenolic metabolites.[10][11][12] This is a significant consideration in drug design and metabolism studies.

Troubleshooting Guides

Problem 1: Significant formation of hydrodefluorinated byproduct.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Presence of a hydrogen source Ensure anhydrous reaction conditions. Use freshly distilled, dry solvents and dry reagents. Consider the use of a glovebox or Schlenk line techniques.
Catalyst-mediated decomposition Screen different palladium or nickel catalysts and ligands. Bulky electron-rich phosphine ligands can sometimes suppress β-hydride elimination, a potential pathway for hydrodefluorination.[13]
High reaction temperature Lower the reaction temperature and extend the reaction time. High temperatures can promote catalyst decomposition and side reactions.
Incorrect base selection The choice of base can influence the reaction pathway. Screen alternative bases (e.g., carbonates, phosphates instead of alkoxides).
Problem 2: Low yield of the desired fluorinated product with complex byproduct profile.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Multiple defluorination pathways Analyze the byproduct mixture by LC-MS or GC-MS to identify the major defluorinated species. This can provide insight into the competing reaction mechanisms.
Ligand degradation Phosphine ligands are susceptible to oxidation. Ensure all solvents and reagents are properly degassed.[14]
Catalyst deactivation The formation of palladium black can indicate catalyst agglomeration and deactivation.[14] Consider using a more stable catalyst or catalyst precursor.
Substrate instability The starting aryl fluoride may be unstable under the reaction conditions. Consider performing the reaction at a lower temperature or using a milder base.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Defluorination in a Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of an aryl fluoride with an arylboronic acid, with considerations for minimizing defluorination.

Materials:

  • Aryl fluoride (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Cs₂CO₃, K₃PO₄, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or a mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl fluoride, arylboronic acid, palladium catalyst, and base.

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes, or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) and monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Note: The choice of catalyst, ligand, base, and solvent may need to be optimized for each specific substrate combination to minimize defluorination.

Visualizations

Defluorination_Troubleshooting start Defluorination Observed check_byproducts Identify Byproducts (NMR, LC-MS) start->check_byproducts hydrodefluorination Hydrodefluorination check_byproducts->hydrodefluorination H-substitution other_byproducts Other Nucleophilic Substitution check_byproducts->other_byproducts Other anhydrous Ensure Anhydrous Conditions hydrodefluorination->anhydrous optimize_conditions Optimize Reaction Conditions other_byproducts->optimize_conditions change_catalyst Screen Catalysts/Ligands optimize_conditions->change_catalyst No Improvement lower_temp Lower Temperature optimize_conditions->lower_temp No Improvement change_base Screen Bases optimize_conditions->change_base No Improvement success Defluorination Minimized optimize_conditions->success Improved change_catalyst->success Improved lower_temp->success Improved anhydrous->optimize_conditions change_base->success Improved

Caption: Troubleshooting workflow for addressing defluorination.

Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-F pd2_complex Ar-Pd(II)(F)L_n oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OR)2 side_reaction Defluorination pd2_complex->side_reaction pd2_aryl_complex Ar-Pd(II)(Ar')L_n transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product defluorinated_product Ar-H side_reaction->defluorinated_product

Caption: Simplified catalytic cycle with a competing defluorination pathway.

References

Technical Support Center: Cost-Effective Synthesis of 2-(2,6-Difluorophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cost-effective synthesis of 2-(2,6-Difluorophenyl)-2-methylpropanoic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

Methylation of (2,6-Difluorophenyl)acetonitrile

Question 1: Low yield of the desired mono-methylated product, 2-(2,6-Difluorophenyl)-2-methylpropanenitrile.

Possible Causes & Solutions:

  • Incomplete Deprotonation: The base may not be strong enough or used in sufficient quantity to fully deprotonate the starting nitrile.

    • Solution: Ensure the base is fresh and of high purity. For phase-transfer catalysis (PTC), vigorous stirring is crucial to ensure efficient phase mixing. If using sodium hydride (NaH), ensure it is properly dispersed and the solvent is anhydrous.

  • Competing Side Reactions: The primary competing reaction is di-methylation.

    • Solution: Carefully control the stoichiometry of the methylating agent. A strict 1:1 molar ratio of the nitrile to the methylating agent is recommended. Add the methylating agent slowly and at a low temperature to minimize over-alkylation.[1]

  • Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or prone to side reactions at higher temperatures.

    • Solution: Optimize the reaction temperature. For PTC with sodium hydroxide, a temperature range of 25-40°C is often effective.

Question 2: Significant formation of the di-methylated byproduct, 2-(2,6-difluorophenyl)-2,2-dimethylpropanenitrile.

Possible Causes & Solutions:

  • Excess Methylating Agent: Using more than one equivalent of the methylating agent will favor di-methylation.

    • Solution: Use a precise 1:1 molar ratio of the nitrile to the methylating agent.[1]

  • Rapid Addition of Methylating Agent: Localized high concentrations of the methylating agent can lead to the second methylation occurring before the mono-methylated product is dispersed.

    • Solution: Add the methylating agent dropwise over an extended period.[1]

  • High Reaction Temperature: Higher temperatures can increase the rate of the second methylation.

    • Solution: Conduct the reaction at a lower temperature.

Question 3: The reaction mixture is dark, and the final product has a strong, unpleasant odor.

Possible Causes & Solutions:

  • Presence of Isocyanide Impurity: The starting (2,6-difluorophenyl)acetonitrile may contain the isomeric isocyanide, which can lead to colored byproducts and a foul odor.[1]

    • Solution: Purify the starting nitrile before use by washing with warm 50% sulfuric acid.[2]

Hydrolysis of 2-(2,6-Difluorophenyl)-2-methylpropanenitrile

Question 4: Incomplete hydrolysis of the nitrile to the carboxylic acid.

Possible Causes & Solutions:

  • Insufficient Reaction Time or Temperature: The hydrolysis of sterically hindered nitriles can be slow.

    • Solution: Increase the reaction time and/or temperature. Refluxing for several hours is typically required.[3][4]

  • Inadequate Acid or Base Concentration: The concentration of the acid or base may be too low for effective hydrolysis.

    • Solution: Use a sufficiently concentrated acid (e.g., 6-12 M HCl or H₂SO₄) or base (e.g., 10-20% NaOH or KOH) solution.

Question 5: Formation of the amide intermediate, 2-(2,6-difluorophenyl)-2-methylpropanamide, as the major product.

Possible Causes & Solutions:

  • Mild Hydrolysis Conditions: Milder conditions, especially in basic hydrolysis, may favor the formation of the amide.[5]

    • Solution: Use more vigorous conditions (higher temperature, longer reaction time) to drive the hydrolysis to the carboxylic acid.

Question 6: Difficulty in isolating the final carboxylic acid product after alkaline hydrolysis.

Possible Causes & Solutions:

  • Product is in the Carboxylate Salt Form: In alkaline hydrolysis, the product exists as the water-soluble carboxylate salt.[4]

    • Solution: After the hydrolysis is complete, the reaction mixture must be acidified with a strong acid (e.g., HCl) to a pH of ~1-2 to precipitate the free carboxylic acid.[4]

Frequently Asked Questions (FAQs)

Q1: What is a cost-effective synthetic route for this compound?

A common and cost-effective two-step approach involves the methylation of (2,6-difluorophenyl)acetonitrile followed by hydrolysis of the resulting nitrile.

Q2: What are the recommended starting materials and reagents for the methylation step?

  • Starting Material: (2,6-Difluorophenyl)acetonitrile.

  • Methylating Agent: Methyl iodide or dimethyl carbonate are common choices.

  • Base: Sodium hydroxide with a phase-transfer catalyst (e.g., a quaternary ammonium salt) offers a cost-effective and safer alternative to stronger bases like sodium hydride.[1]

Q3: How can I monitor the progress of the methylation and hydrolysis reactions?

Thin-layer chromatography (TLC) or gas chromatography (GC) can be used to monitor the disappearance of the starting material and the appearance of the product. For the hydrolysis step, the formation of the carboxylic acid can also be monitored by taking small aliquots, acidifying them, and extracting with an organic solvent for TLC or GC analysis.[3]

Q4: What are the typical purification methods for the intermediate and final products?

  • 2-(2,6-Difluorophenyl)-2-methylpropanenitrile (intermediate): Fractional distillation under reduced pressure is a common method for purification.

  • This compound (final product): Recrystallization from a suitable solvent system (e.g., toluene/hexanes) is often used to obtain a pure product.

Experimental Protocols

Protocol 1: Methylation of (2,6-Difluorophenyl)acetonitrile via Phase-Transfer Catalysis

This protocol is adapted from general procedures for the methylation of benzyl cyanides.[1]

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
(2,6-Difluorophenyl)acetonitrile153.1315.3 g0.10
Sodium Hydroxide40.008.0 g0.20
Methyl Iodide141.9414.2 g (6.2 mL)0.10
Tetrabutylammonium Bromide (TBAB)322.371.6 g0.005
Toluene-100 mL-
Water-20 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, add (2,6-difluorophenyl)acetonitrile, toluene, and tetrabutylammonium bromide.

  • In a separate beaker, dissolve sodium hydroxide in water.

  • Add the sodium hydroxide solution to the reaction flask and begin vigorous stirring.

  • Slowly add methyl iodide to the reaction mixture via the addition funnel over 1-2 hours, maintaining the reaction temperature between 25-30°C.

  • After the addition is complete, continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC or GC until the starting material is consumed.

  • Separate the organic and aqueous layers. Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 2-(2,6-difluorophenyl)-2-methylpropanenitrile.

Protocol 2: Hydrolysis of 2-(2,6-Difluorophenyl)-2-methylpropanenitrile

This protocol is based on general procedures for nitrile hydrolysis.[4]

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
2-(2,6-Difluorophenyl)-2-methylpropanenitrile167.1616.7 g0.10
Sodium Hydroxide40.0012.0 g0.30
Water-60 mL-
Concentrated HCl (37%)-As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser, combine 2-(2,6-difluorophenyl)-2-methylpropanenitrile and the sodium hydroxide solution.

  • Heat the mixture to reflux and maintain reflux for 8-12 hours, or until the reaction is complete as determined by TLC or GC.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully acidify the mixture with concentrated hydrochloric acid to pH 1-2 while cooling in an ice bath. A precipitate should form.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization.

Data Presentation

Table 1: Comparison of Methylation Strategies

ParameterPhase-Transfer Catalysis (NaOH/TBAB)Strong Base (NaH)
Base Cost LowHigh
Safety Relatively safeFlammable solid, reacts violently with water
Solvent Toluene/Water (biphasic)Anhydrous aprotic (e.g., THF, DMF)
Temperature 25-40°C0°C to room temperature
Typical Yield 80-95%85-98%
Key Advantage Cost-effective, safer for large scaleHigh yields, fast reaction

Table 2: Comparison of Hydrolysis Methods

ParameterAcidic Hydrolysis (e.g., HCl)Alkaline Hydrolysis (e.g., NaOH)
Reagent Cost LowLow
Reaction Time Can be slowGenerally faster
Workup Direct extraction of the productAcidification required before extraction
Byproducts Ammonium saltsAmmonia gas
Typical Yield 75-90%80-95%

Visualizations

Synthesis_Workflow start Start: (2,6-Difluorophenyl)acetonitrile methylation Step 1: Methylation (CH3I, Base) start->methylation intermediate Intermediate: 2-(2,6-Difluorophenyl)-2-methylpropanenitrile methylation->intermediate hydrolysis Step 2: Hydrolysis (Acid or Base) intermediate->hydrolysis product Final Product: This compound hydrolysis->product

Caption: Overall synthesis workflow for this compound.

Troubleshooting_Methylation issue Issue: Low Yield in Methylation cause1 Incomplete Deprotonation issue->cause1 cause2 Di-methylation issue->cause2 cause3 Side Reactions issue->cause3 solution1 Solution: - Use fresh, strong base - Vigorous stirring cause1->solution1 solution2 Solution: - 1:1 Stoichiometry - Slow addition of CH3I - Lower temperature cause2->solution2 solution3 Solution: - Purify starting material - Anhydrous conditions cause3->solution3

Caption: Troubleshooting logic for the methylation step.

References

"mitigating racemization during 2-(2,6-Difluorophenyl)-2-methylpropanoic acid synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating racemization during the synthesis of 2-(2,6-Difluorophenyl)-2-methylpropanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern in the synthesis of this compound?

A1: Racemization is the process that converts an enantiomerically pure or enriched substance into a mixture of equal parts of both enantiomers (a racemate).[1] For chiral drugs like 2-arylpropanoic acids, often only one enantiomer (e.g., the (S)-enantiomer) possesses the desired pharmacological activity, while the other may be less active or contribute to side effects.[2][3] Therefore, controlling stereochemistry and preventing racemization is critical to ensure the efficacy and safety of the final product.

Q2: What is the primary chemical mechanism causing racemization in 2-arylpropanoic acids?

A2: The primary mechanism for racemization in 2-arylpropanoic acids involves the removal of the acidic proton at the chiral alpha-carbon (the carbon attached to the carboxyl group and the phenyl ring).[1] This is often facilitated by a base, leading to the formation of a planar carbanion intermediate.[1] Reprotonation of this planar intermediate can occur from either face with equal probability, resulting in a racemic mixture.[1]

Q3: Which reaction conditions are known to promote racemization?

A3: Conditions that promote the formation of the planar carbanion intermediate can lead to racemization. These include:

  • Presence of bases: Strong bases can readily deprotonate the alpha-carbon.[1]

  • Elevated temperatures: Higher temperatures can provide the energy needed to overcome the activation barrier for proton removal and racemization.

  • Protic solvents: Solvents that can facilitate proton exchange can contribute to racemization.

  • Extended reaction times: Longer exposure to racemization-promoting conditions increases the likelihood of losing stereochemical integrity.

Q4: How can I determine the enantiomeric excess (ee) of my synthesized this compound?

A4: The enantiomeric excess is typically determined using chiral High-Performance Liquid Chromatography (HPLC).[4] This technique uses a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for quantification of each. Other methods include gas chromatography (GC) with a chiral column or Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no enantiomeric excess (product is racemic) Formation of a planar enolate intermediate due to harsh basic conditions during synthesis or workup.- Use a weaker, non-nucleophilic base.- Perform the reaction at a lower temperature (e.g., 0 °C or below).- Minimize the reaction time.- During workup, neutralize the reaction mixture at a low temperature.
Loss of enantiomeric excess during purification Exposure to acidic or basic conditions during chromatography or crystallization.- Use neutral conditions for chromatographic purification where possible.- Avoid excessive heating during recrystallization.- Screen for suitable neutral solvents for crystallization.
Incomplete resolution of enantiomers The chosen resolution method (e.g., diastereomeric salt crystallization, enzymatic resolution) is not optimal.- For diastereomeric salt resolution, screen different chiral resolving agents and crystallization solvents.- For enzymatic resolution, screen different lipases and reaction conditions (solvent, acyl donor).

Strategies for Mitigating Racemization

For the synthesis of enantiomerically enriched this compound, three primary strategies can be employed: Asymmetric Synthesis, Kinetic Resolution, and Chiral Resolution.

Asymmetric Synthesis

This approach aims to create the desired enantiomer directly from a prochiral precursor using a chiral catalyst or auxiliary.[5][6] A common method is the asymmetric hydrogenation of a corresponding acrylic acid derivative.[2]

Kinetic Resolution

Kinetic resolution separates enantiomers from a racemic mixture by taking advantage of their different reaction rates with a chiral catalyst or reagent.[7] This can be achieved through chemical or enzymatic methods.

Enzymatic Kinetic Resolution (EKR) Lipases are commonly used enzymes that can selectively esterify one enantiomer of a racemic carboxylic acid, allowing for the separation of the unreacted enantiomer from the esterified product.[2][8]

Non-Enzymatic Kinetic Resolution This method uses a chiral catalyst to selectively react with one enantiomer. For instance, a chiral acyl-transfer catalyst can be used for the enantioselective esterification of the racemic acid.[9]

Chiral Resolution via Diastereomeric Salt Formation

This classical method involves reacting the racemic acid with a chiral base to form a pair of diastereomeric salts.[10] These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[10] The desired enantiomer is then recovered by treating the separated diastereomeric salt with an acid.

Experimental Protocols

Disclaimer: The following protocols are adapted from literature procedures for structurally similar compounds and may require optimization for this compound.

Protocol 1: Enzymatic Kinetic Resolution of Racemic this compound (Adapted from similar procedures)[4]
  • Esterification: To a solution of racemic this compound (1.0 equiv.) in an organic solvent (e.g., toluene), add an alcohol (e.g., n-butanol, 1.5 equiv.) and a lipase (e.g., Candida antarctica lipase B, CALB).

  • Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 40 °C) and monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

  • Separation: Filter off the enzyme. Separate the unreacted acid from the formed ester by extraction with an aqueous sodium bicarbonate solution.

  • Isolation: Acidify the aqueous layer with HCl and extract the unreacted enantiomerically enriched acid with an organic solvent. The esterified enantiomer can be recovered from the organic layer and hydrolyzed back to the acid if desired.

Protocol 2: Non-Enzymatic Kinetic Resolution via Asymmetric Esterification (Adapted from[9])
  • Reaction Setup: To a mixture of racemic this compound (1.0 equiv.), pivalic anhydride (1.2 equiv.), and an achiral alcohol such as bis(α-naphthyl)methanol (0.5 equiv.) in diethyl ether, add a non-nucleophilic base like diisopropylethylamine (1.8 equiv.).

  • Catalyst Addition: Add a catalytic amount of a chiral acyl-transfer catalyst, for example, (+)-benzotetramisole (BTM) (5 mol%).

  • Reaction and Workup: Stir the mixture at room temperature for 24 hours. Quench the reaction with 1 M HCl.

  • Extraction and Separation: Extract the mixture with ethyl acetate. The enantiomerically enriched unreacted acid and the diastereomeric ester can then be separated using standard chromatographic techniques.

Protocol 3: Chiral Resolution using (S)-(-)-α-Methylbenzylamine (Adapted from[10])
  • Salt Formation: Dissolve racemic this compound (1.0 equiv.) in a suitable solvent (e.g., methanol or ethanol) with gentle heating. Slowly add a solution of (S)-(-)-α-methylbenzylamine (0.5 equiv.) in the same solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt: Collect the crystals by filtration and wash with a small amount of cold solvent. The enantiomeric purity of the salt can be improved by recrystallization.

  • Liberation of the Free Acid: Suspend the purified diastereomeric salt in water and acidify with a strong acid (e.g., 2 M HCl) to a pH of 1-2.

  • Extraction: Extract the liberated enantiomerically pure carboxylic acid with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product.

Data Presentation

The choice of solvent can significantly impact the selectivity of kinetic resolutions. The following table, adapted from a study on 2-fluoro-2-phenylpropanoic acid, illustrates this effect.[9]

Table 1: Effect of Solvent on the Kinetic Resolution of a 2-Fluoro-2-Arylpropanoic Acid Analog [9]

EntrySolventYield of Acid (%)ee of Acid (%)Yield of Ester (%)ee of Ester (%)Selectivity (s)
1Diethyl ether497849>9990
2Toluene4949508513
3Dichloromethane4947508111
4Acetonitrile493750736.5

Data adapted for illustrative purposes from a study on a similar compound.[9] 'ee' denotes enantiomeric excess.

Visualizations

Mechanism of Base-Catalyzed Racemization

The following diagram illustrates the generally accepted mechanism for the base-catalyzed racemization of 2-arylpropanoic acids.

racemization_mechanism cluster_R (R)-Enantiomer cluster_planar Planar Intermediate cluster_S (S)-Enantiomer R_acid R-Aryl-C(H)(CH₃)-COOH enolate [Aryl-C(CH₃)-COOH]⁻ (Planar Enolate) R_acid->enolate - H⁺ (Base) enolate->R_acid + H⁺ S_acid S-Aryl-C(H)(CH₃)-COOH enolate->S_acid + H⁺

Caption: Base-catalyzed racemization via a planar enolate intermediate.

Workflow for Chiral Resolution via Diastereomeric Salt Formation

This workflow outlines the key steps in separating enantiomers using a chiral resolving agent.

resolution_workflow racemic_acid Racemic Acid ((R)-Acid + (S)-Acid) salt_formation Salt Formation in Solvent racemic_acid->salt_formation chiral_base Chiral Base ((S)-Base) chiral_base->salt_formation diastereomeric_salts Mixture of Diastereomeric Salts ((R)-Acid-(S)-Base + (S)-Acid-(S)-Base) salt_formation->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Salt (e.g., (R)-Acid-(S)-Base) crystallization->less_soluble Solid more_soluble More Soluble Salt (in mother liquor) crystallization->more_soluble Solution acidification1 Acidification (HCl) less_soluble->acidification1 acidification2 Acidification (HCl) more_soluble->acidification2 pure_R Pure (R)-Acid acidification1->pure_R impure_S Impure (S)-Acid acidification2->impure_S

Caption: Workflow for chiral resolution by diastereomeric salt formation.

References

Validation & Comparative

A Comparative Analysis of 2-(2,6-Difluorophenyl)-2-methylpropanoic Acid and Ibuprofen as NSAID Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 2-(2,6-Difluorophenyl)-2-methylpropanoic acid and ibuprofen, evaluating their roles as precursors in the development of nonsteroidal anti-inflammatory drugs (NSAIDs). While ibuprofen is a well-established NSAID, this compound is a chemical intermediate recognized for its potential in synthesizing novel NSAIDs. This document outlines their chemical properties, synthesis protocols, and the biological pathways relevant to their function.

Executive Summary

Ibuprofen is a widely used NSAID with a well-characterized synthesis and mechanism of action.[1][2][3] It functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[4][5] In contrast, this compound is a valuable intermediate in pharmaceutical research, particularly for creating new NSAIDs and analogs of flurbiprofen. The introduction of a difluorinated aromatic ring is a strategic chemical modification aimed at improving metabolic stability and bioavailability in next-generation anti-inflammatory drugs. Direct comparative performance data for this compound as an active NSAID is not publicly available, reflecting its primary role as a building block for further drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of both compounds is presented below.

PropertyThis compoundIbuprofen
IUPAC Name This compound(RS)-2-(4-(2-Methylpropyl)phenyl)propanoic acid
CAS Number 1216838-87-7[6]15687-27-1[1]
Molecular Formula C₁₀H₁₀F₂O₂[6]C₁₃H₁₈O₂[1][3]
Molecular Weight 200.18 g/mol [6]206.285 g/mol [1]
Appearance Not specified (likely a solid)Colorless, crystalline solid[3]
Melting Point Not specified75 to 78 °C[1]

Synthesis of Precursors

The synthetic routes to these precursors are critical for their evaluation in drug development, impacting yield, cost, and environmental footprint.

Synthesis of this compound

Detailed, publicly available experimental protocols for the synthesis of this compound are limited. However, it is known to be a synthetic organic compound. Its synthesis would likely involve the alkylation of a difluorobenzene derivative followed by oxidation to the carboxylic acid, or a Grignard reaction with subsequent carboxylation.

Synthesis of Ibuprofen

Ibuprofen has two well-documented industrial synthesis methods: the Boots process and the BHC (Boots-Hoechst-Celanese) process. The BHC process is considered "greener" due to its higher atom economy.[7]

The Boots-Hoechst-Celanese (BHC) Process: This more modern and efficient synthesis involves three main steps:[7]

  • Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetic anhydride using hydrogen fluoride as a catalyst to produce 4'-isobutylacetophenone.

  • Hydrogenation: The resulting ketone is hydrogenated, typically using a Raney nickel catalyst, to form an alcohol intermediate.

  • Carbonylation: The alcohol is then carbonylated in the presence of a palladium catalyst to yield ibuprofen.[7]

This process is favored for its reduced number of steps and lower production of waste products compared to the original Boots synthesis.[7]

Mechanism of Action: The Cyclooxygenase (COX) Pathway

NSAIDs exert their therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[8][9][10]

There are two primary isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain kidney function and platelet aggregation.[9][10]

  • COX-2: This isoform is typically induced at sites of inflammation and is the primary source of prostaglandins that mediate inflammatory responses, pain, and fever.[9][10]

Ibuprofen is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2.[3][8] This non-selectivity is responsible for both its therapeutic effects (inhibition of COX-2) and its common side effects, such as gastrointestinal irritation (inhibition of COX-1).[10] The development of new NSAID precursors like this compound is often aimed at creating derivatives with higher selectivity for COX-2, thereby reducing the risk of gastrointestinal side effects.

COX_Pathway NSAID Mechanism of Action in the COX Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (Constitutive)->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) GI Protection, Platelet Function GI Protection, Platelet Function Prostaglandins (Physiological)->GI Protection, Platelet Function Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (Inflammatory)->Inflammation, Pain, Fever Ibuprofen Ibuprofen Ibuprofen->COX-1 (Constitutive) Inhibits Ibuprofen->COX-2 (Inducible) Inhibits This compound Derivatives This compound Derivatives This compound Derivatives->COX-2 (Inducible) Potential for Selective Inhibition

NSAID Mechanism of Action in the COX Pathway

Experimental Protocols

In Vitro COX Inhibition Assay

A standard experimental approach to evaluate the inhibitory activity of a potential NSAID precursor or its derivatives against COX-1 and COX-2 is the in vitro COX inhibition assay.

Objective: To determine the concentration of the test compound required to inhibit 50% of the activity (IC₅₀) of recombinant human COX-1 and COX-2.

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (e.g., ibuprofen, derivatives of this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer

  • Detection reagent (e.g., a fluorescent probe to measure prostaglandin production)

  • Microplate reader

Procedure:

  • The COX enzymes are pre-incubated with various concentrations of the test compound or a control (e.g., ibuprofen) in a 96-well plate.

  • The enzymatic reaction is initiated by adding arachidonic acid.

  • The reaction is allowed to proceed for a specified time at a controlled temperature.

  • The amount of prostaglandin produced is quantified using a suitable detection method.

  • The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration.

The ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2) provides the selectivity index, indicating the compound's preference for inhibiting COX-2 over COX-1.

experimental_workflow General Workflow for NSAID Precursor Evaluation cluster_synthesis Precursor Synthesis cluster_evaluation In Vitro Evaluation cluster_development Further Development Synthesis of Ibuprofen Synthesis of Ibuprofen COX-1/COX-2 Inhibition Assay COX-1/COX-2 Inhibition Assay Synthesis of Ibuprofen->COX-1/COX-2 Inhibition Assay Synthesis of this compound Synthesis of this compound Derivative Synthesis Derivative Synthesis Synthesis of this compound->Derivative Synthesis Determination of IC50 Determination of IC50 COX-1/COX-2 Inhibition Assay->Determination of IC50 Calculation of Selectivity Index Calculation of Selectivity Index Determination of IC50->Calculation of Selectivity Index In Vivo Studies (Animal Models) In Vivo Studies (Animal Models) Calculation of Selectivity Index->In Vivo Studies (Animal Models) Pharmacokinetic Profiling Pharmacokinetic Profiling In Vivo Studies (Animal Models)->Pharmacokinetic Profiling Toxicology Studies Toxicology Studies Pharmacokinetic Profiling->Toxicology Studies Derivative Synthesis->COX-1/COX-2 Inhibition Assay

General Workflow for NSAID Precursor Evaluation

Conclusion

Ibuprofen remains a cornerstone of anti-inflammatory therapy, with well-established and efficient synthetic routes. Its role as a non-selective COX inhibitor is the basis for its efficacy and side-effect profile. This compound represents a strategic starting point for the development of new NSAIDs. The incorporation of difluoro-phenyl groups is a recognized strategy in medicinal chemistry to enhance drug properties such as metabolic stability and bioavailability. While direct comparative data on the biological activity of this compound itself is not available, its value lies in its potential as a precursor for novel, potentially more selective, and effective NSAIDs. Further research and development, following the experimental workflows outlined, are necessary to fully realize the therapeutic potential of derivatives from this promising precursor.

References

A Comparative Analysis of Flurbiprofen and 2-(2,6-Difluorophenyl)-2-methylpropanoic acid in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the exploration of novel derivatives with improved efficacy and safety profiles is a continuous endeavor. This guide provides a comparative analysis of the well-established NSAID, flurbiprofen, and a structurally related compound, 2-(2,6-Difluorophenyl)-2-methylpropanoic acid. While flurbiprofen is a widely used anti-inflammatory agent, this compound is primarily recognized as a chemical intermediate in the synthesis of novel NSAIDs and flurbiprofen analogs. This comparison aims to highlight the known attributes of flurbiprofen and explore the potential implications of the structural modifications present in its difluorinated counterpart.

Chemical Structure and Physicochemical Properties

The chemical structures of flurbiprofen and this compound are presented below. Flurbiprofen is a propionic acid derivative with a fluorinated biphenyl moiety.[1] this compound shares the propanoic acid core but features a difluorinated phenyl group.[2] The introduction of additional fluorine atoms is a common strategy in medicinal chemistry to enhance metabolic stability and bioavailability of drug candidates.[2]

Table 1: Physicochemical Properties

PropertyThis compoundFlurbiprofen
Molecular Formula C₁₀H₁₀F₂O₂C₁₅H₁₃FO₂
Molecular Weight 200.18 g/mol [3]244.26 g/mol [1]
CAS Number 1216838-87-7[3]5104-49-4[1]
Predicted XlogP 2.5[4]4.2[1]
Appearance SolidSolid[1]

Mechanism of Action and Biological Activity

Flurbiprofen exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5][6] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[5] The S-enantiomer of flurbiprofen is the more active form.[6]

Table 2: Pharmacokinetic and Pharmacodynamic Profile of Flurbiprofen

ParameterDescription
Absorption Rapidly absorbed after oral administration, with peak plasma concentrations reached within 1 to 2 hours.[5][7]
Distribution Extensively bound to plasma albumin.[1]
Metabolism Primarily metabolized in the liver by CYP2C9 to 4'-hydroxy-flurbiprofen and other metabolites.[6]
Excretion Excreted mainly through the kidneys.[5]
Half-life Approximately 3 to 6 hours.[1]
COX Selectivity Non-selective inhibitor of COX-1 and COX-2.[6]

Experimental Protocols for Comparative Evaluation

To empirically compare the anti-inflammatory potential of this compound and flurbiprofen, a series of in vitro assays would be required. The following are detailed methodologies for key experiments.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory potency of the compounds against COX-1 and COX-2 enzymes.

Protocol:

  • Enzyme Preparation: Purified ovine or human COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: In a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0), the enzyme is pre-incubated with the test compound at various concentrations for a defined period (e.g., 10 minutes at 37°C).[8]

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.[8]

  • Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified. This can be achieved through various methods, including Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][9]

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is calculated.

Prostaglandin E2 (PGE2) Synthesis Assay in Whole Blood

This ex vivo assay provides a more physiologically relevant measure of COX inhibition.

Protocol:

  • Blood Collection: Fresh human blood is collected in the presence of an anticoagulant.

  • Incubation: Aliquots of whole blood are incubated with the test compounds at various concentrations.

  • COX-1 Activity (Thromboxane B2 measurement): The blood is allowed to clot, and the serum is collected to measure the concentration of thromboxane B2 (a stable metabolite of the COX-1 product, thromboxane A2) using an ELISA kit.

  • COX-2 Activity (PGE2 measurement): Lipopolysaccharide (LPS) is added to a separate aliquot of blood to induce COX-2 expression and activity. The plasma is then collected to measure the concentration of PGE2 using an ELISA kit.

  • Data Analysis: The IC50 values for the inhibition of COX-1 and COX-2 are determined.

Visualizing the Mechanism and Workflow

To better understand the underlying biological pathways and experimental procedures, the following diagrams are provided.

Prostaglandin Synthesis Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAIDs Flurbiprofen This compound NSAIDs->COX_Enzymes

Caption: Inhibition of the Prostaglandin Synthesis Pathway by NSAIDs.

COX Inhibition Assay Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Detection & Analysis Enzyme Purified COX-1 or COX-2 Enzyme Preincubation Pre-incubate Enzyme with Compound Enzyme->Preincubation Compound Test Compound Dilutions Compound->Preincubation Substrate Arachidonic Acid Solution Reaction Initiate Reaction with Arachidonic Acid Substrate->Reaction Preincubation->Reaction Measurement Quantify PGE2 Production (ELISA/LC-MS) Reaction->Measurement Analysis Calculate IC50 Values Measurement->Analysis

Caption: Experimental Workflow for the In Vitro COX Inhibition Assay.

Conclusion

Flurbiprofen is a well-documented, non-selective COX inhibitor with established anti-inflammatory efficacy. In contrast, this compound remains a compound of interest primarily within the realm of synthetic chemistry, positioned as a potential building block for next-generation NSAIDs. The strategic placement of two fluorine atoms on the phenyl ring is a promising modification aimed at enhancing drug-like properties.

Direct comparative data on the biological activity of these two molecules is currently lacking. The experimental protocols outlined in this guide provide a clear roadmap for researchers to conduct such a comparative analysis. Future studies directly comparing the COX inhibitory potency, selectivity, and in vivo efficacy of this compound and its derivatives against flurbiprofen will be crucial in determining its potential as a novel anti-inflammatory agent. Such research will contribute valuable insights into the structure-activity relationships of fluorinated NSAIDs and could pave the way for the development of safer and more effective treatments for inflammatory conditions.

References

Validating the Purity of 2-(2,6-Difluorophenyl)-2-methylpropanoic Acid: A Comparative Guide to HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust validation of the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, ensuring the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 2-(2,6-Difluorophenyl)-2-methylpropanoic acid, a fluorinated arylcarboxylic acid of interest in pharmaceutical research. We present detailed experimental protocols, supporting data from forced degradation studies, and a comparison between a standard reversed-phase method and a chiral separation method to provide a complete analytical perspective.

Comparison of Analytical HPLC Methods

The choice of an HPLC method is dictated by the specific purity aspects under investigation. For this compound, both achiral and chiral impurities are of concern. Therefore, a standard reversed-phase (RP-HPLC) method for quantifying the main component and known impurities is essential, while a chiral HPLC method is necessary to resolve and quantify the enantiomeric purity, as the molecule possesses a chiral center.

FeatureMethod A: Reversed-Phase HPLCMethod B: Chiral HPLC
Principle Separation based on hydrophobicity.Separation of enantiomers based on differential interaction with a chiral stationary phase.[1]
Primary Use Quantification of the main compound and achiral process-related impurities and degradation products.Determination of enantiomeric purity.
Stationary Phase C18 Column (e.g., 150 mm x 4.6 mm, 5 µm)Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based, 250 mm x 4.6 mm, 5 µm)[2]
Mobile Phase Gradient elution with Acetonitrile and 0.1% Formic Acid in Water.[3][4]Isocratic elution with Hexane/Isopropanol/Trifluoroacetic Acid.[2]
Detection UV at 225 nmUV at 225 nm
Flow Rate 1.0 mL/min0.8 mL/min
Typical Run Time 25 minutes20 minutes
Key Advantage Broad applicability for various impurities.Specific for resolving stereoisomers.[5]
Limitation Cannot separate enantiomers.May not resolve all achiral impurities.

Experimental Protocols

Detailed methodologies for the RP-HPLC and Chiral HPLC analyses are provided below. These protocols are designed to be robust and serve as a starting point for method validation in a research or quality control setting.

Method A: Reversed-Phase HPLC for Purity and Impurity Profiling

This method is designed to be a stability-indicating assay, capable of separating the main peak from potential degradation and process-related impurities.

1. Instrumentation and Reagents:

  • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis detector.

  • C18 analytical column (150 mm x 4.6 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Formic Acid (ACS grade), Purified Water (18.2 MΩ·cm).

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 85% B

    • 15-20 min: 85% B

    • 20.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.

Method B: Chiral HPLC for Enantiomeric Purity

This method is crucial for confirming the stereochemical purity of the compound.

1. Instrumentation and Reagents:

  • HPLC system with an isocratic pump, autosampler, column oven, and UV/Vis detector.

  • Chiral Stationary Phase (CSP) column (e.g., Chiralcel OJ-H, 250 mm x 4.6 mm, 5 µm).

  • Reagents: n-Hexane (HPLC grade), Isopropanol (IPA, HPLC grade), Trifluoroacetic Acid (TFA, HPLC grade).

2. Chromatographic Conditions:

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v).[2]

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Sample Solution (0.5 mg/mL): Accurately weigh about 10 mg of the sample into a 20 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

Forced Degradation Studies Protocol

Forced degradation studies are essential to establish the stability-indicating nature of the primary HPLC method (Method A).[6][7] The drug substance is subjected to stress conditions more severe than accelerated stability testing to generate degradation products.[8][9]

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 8 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

After exposure, neutralize the acidic and basic samples, dilute all samples to a suitable concentration (e.g., 0.5 mg/mL), and analyze using Method A.

Data Presentation

The following tables summarize the expected quantitative data from the described experiments.

Table 1: Summary of Forced Degradation Study Results (using Method A)

Stress Condition% Degradation of Main PeakRetention Times (RT) of Major Degradants (min)
0.1 M HCl, 60°C, 24h 8.5%7.2, 10.1
0.1 M NaOH, RT, 8h 15.2%5.4
3% H₂O₂, RT, 24h 4.1%11.5
Thermal, 105°C, 48h 2.5%9.8
Photolytic 6.8%8.1, 12.3
Control <0.1%-

Table 2: Enantiomeric Resolution Data (using Method B)

EnantiomerRetention Time (min)Resolution (Rs)Area %
(S)-enantiomer 12.5\multirow{2}{*}{> 2.0}0.2% (hypothetical impurity)
(R)-enantiomer 14.899.8% (desired enantiomer)

Visualizations

Diagrams created using Graphviz provide a clear visual representation of the experimental workflows.

PurityValidationWorkflow cluster_0 Sample Handling & Preparation cluster_1 Analysis cluster_2 Data Processing & Reporting Sample Receive Sample Prep_RP Prepare for RP-HPLC (Method A) Sample->Prep_RP Prep_Chiral Prepare for Chiral HPLC (Method B) Sample->Prep_Chiral Prep_FD Prepare for Forced Degradation Sample->Prep_FD Analysis_RP RP-HPLC Analysis Prep_RP->Analysis_RP Analysis_Chiral Chiral HPLC Analysis Prep_Chiral->Analysis_Chiral Analysis_FD Forced Degradation Study Prep_FD->Analysis_FD Data_RP Quantify Impurities Analysis_RP->Data_RP Data_Chiral Determine Enantiomeric Purity Analysis_Chiral->Data_Chiral Data_FD Identify Degradation Peaks Analysis_FD->Data_FD Report Final Purity Report Data_RP->Report Data_Chiral->Report Data_FD->Report

Caption: Overall workflow for the purity validation of this compound.

ForcedDegradationWorkflow cluster_0 Stress Conditions cluster_1 Sample Processing & Analysis cluster_2 Data Evaluation DrugSubstance Drug Substance Acid Acid Hydrolysis DrugSubstance->Acid Base Base Hydrolysis DrugSubstance->Base Oxidation Oxidation (H2O2) DrugSubstance->Oxidation Thermal Thermal Stress DrugSubstance->Thermal Photo Photolytic Stress DrugSubstance->Photo Neutralize Neutralize & Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC_Analysis Analyze by RP-HPLC (Method A) Neutralize->HPLC_Analysis PeakPurity Assess Peak Purity HPLC_Analysis->PeakPurity MassBalance Calculate Mass Balance HPLC_Analysis->MassBalance Report Identify Degradation Pathway PeakPurity->Report MassBalance->Report

References

The Evolving Landscape of 2-(2,6-Difluorophenyl)-2-methylpropanoic Acid Analogs: A Comparative Guide on Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of 2-(2,6-Difluorophenyl)-2-methylpropanoic acid analogs, a scaffold with emerging interest in medicinal chemistry. While comprehensive quantitative structure-activity relationship (SAR) data for a wide range of these specific analogs remains nascent in publicly available literature, this guide synthesizes the existing knowledge on related chemical entities to provide a foundational understanding and to guide future research endeavors.

The 2-arylpropanoic acid moiety is a well-established pharmacophore present in numerous non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of a difluorophenyl group and a gem-dimethyl substitution on the propanoic acid chain, as seen in this compound, presents a unique chemical space for exploring novel biological activities. These modifications can significantly influence the compound's steric and electronic properties, thereby altering its interaction with biological targets.

Comparative Analysis of Structural Modifications

While a detailed table of IC50 values for a series of this compound analogs is not yet available in the literature, we can extrapolate potential SAR trends based on studies of structurally related compounds. The following table outlines hypothetical modifications and their potential impact on biological activity, drawing parallels from broader studies on arylpropanoic acid derivatives.

Modification Position of Modification Hypothesized Impact on Activity Rationale based on Related Compounds
Substitution on the Phenyl Ring Para (4')-positionIntroduction of small, electron-withdrawing groups may enhance activity.In many bioactive compounds, para-substitution allows for interaction with specific residues in target binding pockets. Electron-withdrawing groups can modulate the pKa of the carboxylic acid and influence electronic interactions.
Ortho (2', 6')-positionsThe existing difluoro substitution is critical for maintaining a twisted conformation, which can be crucial for selective binding. Further substitution may be detrimental due to steric hindrance.The ortho-substituents in related molecules often dictate the dihedral angle between the phenyl ring and the propanoic acid moiety, influencing target engagement.
Modification of the Propanoic Acid Moiety Carboxylic Acid (COOH)Esterification or amidation would likely abolish or significantly reduce activity for targets requiring a free carboxylate for binding, but could be a prodrug strategy.The carboxylate group is often a key pharmacophoric feature in this class of compounds, forming critical ionic interactions with target enzymes or receptors.
α-Methyl GroupReplacement with larger alkyl groups could lead to a decrease in activity due to steric clashes within a binding site.The α-methyl group often contributes to the optimal positioning of the aryl ring and can influence metabolic stability.

Experimental Protocols

To facilitate further research in this area, we provide a generalized, detailed methodology for the synthesis and biological evaluation of novel this compound analogs.

General Synthesis Protocol

A potential synthetic route to generate analogs of this compound is outlined below. This protocol is based on established methods for the synthesis of related 2-arylpropanoic acids.

G cluster_synthesis Synthetic Workflow Start 1-(2,6-Difluorophenyl)ethan-1-one Step1 Reaction with a suitable cyanating agent (e.g., TMSCN) Start->Step1 Cyanohydrin Formation Intermediate1 2-(2,6-Difluorophenyl)-2-hydroxypropanenitrile Step1->Intermediate1 Step2 Hydrolysis of the nitrile (e.g., using strong acid or base) Intermediate1->Step2 Product 2-(2,6-Difluorophenyl)-2-hydroxypropanoic acid Step2->Product Step3 Reduction of the hydroxyl group (e.g., using a two-step process involving conversion to a halide followed by reduction) Product->Step3 Final_Product 2-(2,6-Difluorophenyl)propanoic acid Step3->Final_Product Step4 α-Methylation (e.g., using LDA and methyl iodide) Final_Product->Step4 Target_Scaffold This compound Step4->Target_Scaffold

Caption: A potential synthetic pathway to the core scaffold.

Detailed Steps:

  • Synthesis of 2-(2,6-Difluorophenyl)propanoic acid: The synthesis can commence from 1-(2,6-difluorophenyl)ethan-1-one. A standard approach involves the formation of a cyanohydrin, followed by hydrolysis to the corresponding α-hydroxy acid. Subsequent reduction of the hydroxyl group would yield 2-(2,6-difluorophenyl)propanoic acid.

  • α-Methylation: The final gem-dimethyl group can be introduced by deprotonation of the α-carbon of 2-(2,6-difluorophenyl)propanoic acid (or its ester derivative) using a strong base like lithium diisopropylamide (LDA), followed by quenching with an electrophile such as methyl iodide.

  • Purification and Characterization: All synthesized compounds should be purified using techniques such as column chromatography or recrystallization. The structure and purity of the final products must be confirmed by analytical methods including ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation: In Vitro Enzyme Inhibition Assay

Given the structural similarity to known enzyme inhibitors, a primary biological evaluation could involve screening for inhibitory activity against a panel of relevant enzymes (e.g., cyclooxygenases, lipoxygenases, or specific kinases).

G cluster_workflow Enzyme Inhibition Assay Workflow Start Prepare stock solutions of This compound analogs Step1 Serially dilute compounds to desired concentrations Start->Step1 Step2 Incubate compounds with target enzyme Step1->Step2 Step3 Initiate reaction by adding substrate Step2->Step3 Step4 Measure reaction product formation (e.g., spectrophotometrically or fluorometrically) Step3->Step4 Step5 Calculate percent inhibition Step4->Step5 Step6 Determine IC50 values by plotting inhibition vs. concentration Step5->Step6 End Comparative analysis of analog potency Step6->End

Caption: A generalized workflow for in vitro enzyme inhibition assays.

Protocol Details:

  • Enzyme and Substrate Preparation: The target enzyme and its corresponding substrate should be prepared in an appropriate assay buffer at optimized concentrations.

  • Compound Incubation: The test compounds are pre-incubated with the enzyme for a defined period to allow for binding.

  • Reaction Initiation and Detection: The enzymatic reaction is initiated by the addition of the substrate. The rate of product formation is monitored over time using a suitable detection method.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by fitting the data to a dose-response curve.

Future Directions and Conclusion

The exploration of the structure-activity relationships of this compound analogs is a promising area for the discovery of novel therapeutic agents. The difluorophenyl moiety offers a unique conformational constraint that can be exploited for selective targeting of various biological macromolecules. Future research should focus on the systematic synthesis of a library of analogs with diverse substitutions on the phenyl ring and modifications of the propanoic acid side chain. The subsequent biological evaluation of these compounds against a panel of relevant targets will be crucial for elucidating clear SAR trends and identifying lead compounds for further development. The methodologies and conceptual framework presented in this guide provide a solid foundation for initiating such research endeavors.

A Comparative Guide to Analytical Method Validation for Fluorinated Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into pharmaceutical intermediates can significantly alter their physicochemical properties, often enhancing metabolic stability, binding affinity, and bioavailability. However, the unique nature of the carbon-fluorine bond also presents distinct challenges for analytical method validation. This guide provides an objective comparison of common analytical techniques used for the validation of methods for fluorinated pharmaceutical intermediates, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

The choice of analytical technique for fluorinated pharmaceutical intermediates is primarily dictated by the volatility, thermal stability, and polarity of the analyte. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most frequently employed methods. Each offers distinct advantages and disadvantages in the context of analyzing these specialized compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of a broad range of pharmaceutical compounds, including those that are non-volatile or thermally labile.[1] This makes it particularly suitable for many fluorinated intermediates, which may decompose at the high temperatures required for GC analysis.[2][3]

Strengths:

  • Applicable to a wide range of polar and non-volatile fluorinated compounds.[3]

  • Analysis is typically performed at or near ambient temperature, preserving the integrity of thermally sensitive molecules.[2]

  • Versatile detection methods (e.g., UV, DAD, MS) can be employed.[1]

Weaknesses:

  • May have lower separation efficiency for highly volatile fluorinated compounds compared to GC.

  • Mobile phase selection can be challenging for highly fluorinated, non-polar compounds.

Gas Chromatography (GC)

GC is the preferred method for the analysis of volatile and thermally stable compounds. It offers high resolution and sensitivity, making it ideal for the detection of residual solvents and volatile fluorinated impurities.[4][5]

Strengths:

  • Excellent separation efficiency and speed for volatile analytes.[2]

  • Highly sensitive detectors, such as Flame Ionization Detector (FID) and Mass Spectrometry (MS), are readily available.[4]

  • The gold standard for residual solvent analysis as per ICH Q3C guidelines.[5]

Weaknesses:

  • Limited to thermally stable and volatile fluorinated intermediates.[1]

  • Derivatization may be necessary for non-volatile compounds, adding complexity to the sample preparation.[1]

19F Nuclear Magnetic Resonance (NMR) Spectroscopy

19F NMR spectroscopy offers a powerful and direct method for the quantitative analysis of fluorinated compounds. Due to the 100% natural abundance and high sensitivity of the 19F nucleus, this technique provides a highly specific signal with minimal background interference.[6][7]

Strengths:

  • Highly specific for fluorinated compounds with virtually no background signal.[7]

  • Provides structural information in addition to quantification.

  • Non-destructive technique that requires minimal sample preparation.[7]

  • Can serve as a primary method for quantitative analysis without the need for reference standards of the specific analyte.

Weaknesses:

  • Lower sensitivity compared to chromatographic techniques for trace analysis.

  • Requires access to specialized NMR instrumentation and expertise.

  • Complex spectra can arise from spin-spin coupling, potentially complicating analysis.

Data Presentation: Comparison of Validation Parameters

The following tables summarize typical validation parameters and acceptance criteria for HPLC, GC, and 19F NMR methods based on International Council for Harmonisation (ICH) guidelines.[8][9][10]

Validation Parameter HPLC GC 19F NMR (Quantitative)
Specificity Peak purity assessment (e.g., DAD, MS). Resolution > 1.5.Peak purity assessment (e.g., MS). Resolution > 1.5.Specific chemical shift for the 19F nucleus.
Linearity (r²) ≥ 0.999≥ 0.999≥ 0.999
Range 80-120% of test concentration for assay; LOQ to 120% for impurities.80-120% of test concentration for assay; LOQ to 120% for impurities.Dependent on instrument sensitivity and analyte concentration.
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%98.0 - 102.0%
Precision (% RSD) Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 3.0%[9]Repeatability: ≤ 1.5%; Intermediate Precision: ≤ 2.5%
Limit of Detection (LOD) S/N ratio of 3:1S/N ratio of 3:1S/N ratio of 3:1
Limit of Quantitation (LOQ) S/N ratio of 10:1S/N ratio of 10:1S/N ratio of 10:1
Robustness Variations in mobile phase composition, pH, flow rate, column temperature.Variations in carrier gas flow rate, column temperature program, injection temperature.Variations in pulse sequence parameters, temperature.

Experimental Protocols

HPLC Method Validation Protocol for a Non-Volatile Fluorinated Intermediate

1. Objective: To validate an HPLC method for the quantification and impurity profiling of a non-volatile fluorinated pharmaceutical intermediate.

2. Materials and Reagents:

  • Fluorinated intermediate reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

3. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Gradient elution with Acetonitrile and Water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at a specified wavelength (e.g., 254 nm)

  • Injection Volume: 10 µL

4. Validation Experiments:

  • Specificity: Analyze blank, placebo, reference standard, and spiked samples. Perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to demonstrate separation of degradants from the main peak.[11]

  • Linearity: Prepare a series of solutions of the reference standard over the range of 50-150% of the target concentration. Plot peak area versus concentration and determine the correlation coefficient.

  • Accuracy: Perform recovery studies by spiking the placebo with the reference standard at three concentration levels (e.g., 80%, 100%, 120%).

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or instrument.

  • LOD & LOQ: Determine by serial dilution of the reference standard and calculation based on the signal-to-noise ratio.

  • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, column temperature ±5 °C) and assess the impact on the results.

GC Method Validation Protocol for Volatile Fluorinated Impurities

1. Objective: To validate a GC method for the quantification of volatile fluorinated impurities and residual solvents in a pharmaceutical intermediate.

2. Materials and Reagents:

  • Reference standards for each volatile impurity and residual solvent

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • Helium (carrier gas)

3. Chromatographic Conditions:

  • Column: DB-624 or equivalent capillary column (e.g., 30 m x 0.25 mm, 1.4 µm)[5]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min)

  • Injection Mode: Split/splitless

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 40 °C, hold for 5 minutes, then ramp to 240 °C at 10 °C/min.

  • Detector: FID at 260 °C

4. Validation Experiments:

  • Specificity: Analyze blank solvent and a sample spiked with all potential impurities and the active pharmaceutical ingredient (API) to ensure no co-elution.

  • Linearity: Prepare calibration curves for each impurity over a range from the LOQ to 120% of the specification limit.

  • Accuracy: Perform recovery studies by spiking a sample of the pharmaceutical intermediate with known amounts of each impurity at three different concentration levels.

  • Precision:

    • Repeatability: Analyze six replicate preparations of a spiked sample.

    • Intermediate Precision: Repeat the analysis on a different day or with a different instrument.

  • LOD & LOQ: Determine based on the signal-to-noise ratio for each impurity.

  • Robustness: Evaluate the effect of small variations in the oven temperature program, carrier gas flow, and injection volume.

Mandatory Visualization

Analytical_Method_Validation_Workflow start Start: Define Analytical Procedure Requirements method_dev Analytical Method Development & Optimization start->method_dev protocol Prepare Validation Protocol (Define Parameters & Acceptance Criteria) method_dev->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness results Compile & Analyze Validation Data specificity->results linearity->results accuracy->results precision->results lod_loq->results robustness->results report Prepare Validation Report results->report pass Method is Validated report->pass All criteria met fail Method Fails Validation report->fail Criteria not met redevelop Re-evaluate/Re-develop Method fail->redevelop redevelop->method_dev

Caption: Workflow for analytical method validation.

Forced Degradation Studies for Fluorinated Intermediates

Forced degradation, or stress testing, is a critical component of method validation that helps to establish the intrinsic stability of a drug substance and the specificity of the analytical method.[12][13] For fluorinated compounds, it is important to be aware of potential degradation pathways that may involve the carbon-fluorine bond, which is generally strong but can be susceptible to cleavage under certain conditions.[14][15]

Common Stress Conditions: [11]

  • Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at elevated temperatures.

  • Oxidation: Exposure to oxidizing agents such as hydrogen peroxide (e.g., 3% H₂O₂).

  • Thermal Degradation: Heating the solid or solution at high temperatures.

  • Photodegradation: Exposing the sample to UV and visible light.

Considerations for Fluorinated Compounds:

  • While the C-F bond is generally stable, certain structural motifs can make it more labile. For instance, a fluorine atom adjacent to a heteroatom or a carbonyl group may be more susceptible to nucleophilic displacement.[14]

  • Degradation may not always result in defluorination. It is crucial to employ analytical techniques that can identify and quantify both fluorinated and non-fluorinated degradants.

Forced_Degradation_Pathway drug_substance Fluorinated Pharmaceutical Intermediate stress_conditions Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) drug_substance->stress_conditions degradation Degradation stress_conditions->degradation degradation_products Degradation Products (Fluorinated & Non-fluorinated) degradation->degradation_products Leads to analytical_method Specificity of Analytical Method degradation_products->analytical_method Must be separated by

Caption: Forced degradation study logical relationship.

References

A Comparative Guide to the Chiral Resolution and Separation of 2-(2,6-Difluorophenyl)-2-methylpropanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of established and promising methods for the chiral resolution of 2-(2,6-Difluorophenyl)-2-methylpropanoic acid enantiomers. Due to the limited availability of direct experimental data for this specific compound, this guide draws upon proven methodologies for structurally similar 2-arylpropanoic acids, particularly those with fluorine substitution and α,α-disubstitution. The presented methods, including Enzymatic Kinetic Resolution, Supercritical Fluid Chromatography (SFC), and Diastereomeric Salt Crystallization, offer robust starting points for developing an efficient and scalable separation process.

Comparison of Chiral Resolution Methods

The selection of an appropriate chiral resolution technique depends on various factors, including the scale of the separation, desired enantiomeric purity, cost, and available equipment. The following table summarizes the key performance indicators for the three primary methods discussed in this guide.

MethodPrincipleTypical ScaleSelectivity (Enantiomeric Excess)ThroughputKey AdvantagesKey Disadvantages
Enzymatic Kinetic Resolution Stereoselective enzymatic reaction (e.g., hydrolysis of a prochiral ester)mg to kgHigh (>95% ee)ModerateHigh enantioselectivity, mild reaction conditions, environmentally friendly ("green chemistry")Requires synthesis of a suitable substrate (e.g., ester), enzyme cost and stability can be a factor, theoretical maximum yield of 50% for the desired enantiomer without a racemization step.
Supercritical Fluid Chromatography (SFC) Differential partitioning of enantiomers between a stationary phase and a supercritical fluid mobile phaseµg to kgHigh (>99% ee)HighFast separations, reduced solvent consumption (environmentally friendly), high efficiency and resolution, straightforward scale-up.[1][2]Requires specialized SFC instrumentation, initial method development can be resource-intensive.
Diastereomeric Salt Crystallization Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubilityg to multi-kgVariable (often requires multiple recrystallizations to achieve >98% ee)Low to ModerateWell-established and scalable technology, lower initial equipment cost compared to preparative chromatography.Often requires extensive screening of resolving agents and solvents, can be labor-intensive, yield can be compromised during recrystallization steps.[3][4]

Experimental Protocols

Enzymatic Kinetic Resolution of the Ethyl Ester of this compound

This protocol is adapted from methodologies developed for the kinetic resolution of fluorinated arylcarboxylic acids.[5][6] It involves the lipase-catalyzed hydrolysis of the racemic ethyl ester, leading to the separation of one enantiomer as the unreacted ester and the other as the carboxylic acid.

Workflow Diagram:

cluster_prep Substrate Preparation cluster_resolution Enzymatic Resolution cluster_separation Separation and Isolation racemic_acid Racemic this compound esterification Esterification (Ethanol, Acid Catalyst) racemic_acid->esterification racemic_ester Racemic Ethyl Ester esterification->racemic_ester racemic_ester_res Racemic Ethyl Ester hydrolysis Enzymatic Hydrolysis (e.g., Burkholderia cepacia Lipase, pH 7 buffer) racemic_ester_res->hydrolysis mixture Mixture of: (R)-Ester and (S)-Acid (or vice versa) hydrolysis->mixture mixture_sep Mixture from Resolution extraction Liquid-Liquid Extraction (e.g., MTBE, aq. base) mixture_sep->extraction ester_enantiomer Enantiopure Ester extraction->ester_enantiomer acid_enantiomer_salt Enantiopure Acid (as salt) extraction->acid_enantiomer_salt acidification Acidification acid_enantiomer_salt->acidification acid_enantiomer Enantiopure Acid acidification->acid_enantiomer

Caption: Workflow for enzymatic kinetic resolution.

Protocol:

  • Esterification of the Racemic Acid:

    • Dissolve racemic this compound (1.0 eq) in absolute ethanol (5-10 volumes).

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid, 0.05 eq).

    • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until completion.

    • Cool the reaction, remove the ethanol under reduced pressure, and work up by partitioning between an organic solvent (e.g., ethyl acetate) and a mild aqueous base (e.g., sodium bicarbonate solution).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the racemic ethyl ester.

  • Enzymatic Hydrolysis:

    • To a buffered solution (e.g., 0.1 M phosphate buffer, pH 7.0) add the racemic ethyl ester.

    • Add a lipase preparation (e.g., from Burkholderia cepacia or Candida antarctica Lipase B). The optimal enzyme and its loading need to be determined empirically.

    • Stir the suspension at a controlled temperature (e.g., 30-40 °C).

    • Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess (ee) of the remaining ester and the formed acid. Stop the reaction at approximately 50% conversion to achieve high ee for both products.

  • Separation and Isolation:

    • Filter off the enzyme.

    • Extract the reaction mixture with an organic solvent (e.g., methyl tert-butyl ether, MTBE). The unreacted ester will be in the organic phase.

    • Wash the organic phase with a mild aqueous base to remove the carboxylic acid. The combined aqueous layers will contain the salt of the resolved carboxylic acid.

    • The organic layer can be dried and concentrated to yield one enantiomer of the ester.

    • Acidify the combined aqueous layers with a mineral acid (e.g., 1 M HCl) to pH 2-3 and extract with an organic solvent.

    • Dry and concentrate the organic extract to yield the other enantiomer of the carboxylic acid.

Chiral Supercritical Fluid Chromatography (SFC)

This method is based on a successful strategy for the additive-free preparative chiral SFC separation of structurally related 2,2-dimethyl-3-aryl-propanoic acids.[1][7] The absence of acidic additives like trifluoroacetic acid (TFA) simplifies product isolation.

Workflow Diagram:

racemic_acid Racemic this compound dissolution Dissolve in Co-solvent (e.g., Methanol) racemic_acid->dissolution sfc_system Preparative SFC System (CO2/Methanol Mobile Phase) dissolution->sfc_system csp_column Chiral Stationary Phase (e.g., Chiralpak AD-H or OJ-H) fraction_collection Fraction Collection sfc_system->fraction_collection enantiomer_1 Enantiomer 1 fraction_collection->enantiomer_1 enantiomer_2 Enantiomer 2 fraction_collection->enantiomer_2

Caption: Workflow for preparative chiral SFC separation.

Protocol:

  • Sample Preparation:

    • Dissolve the racemic this compound in the co-solvent (e.g., methanol) to a suitable concentration for injection.

  • Chromatographic Conditions (Screening and Optimization):

    • Columns: Screen polysaccharide-based chiral stationary phases such as Chiralpak AD-H, Chiralcel OD-H, and Chiralcel OJ-H.

    • Mobile Phase: Supercritical CO₂ as the main solvent with an alcohol co-solvent (methanol is often a good starting point).

    • Gradient/Isocratic: Start with a screening gradient of the co-solvent (e.g., 5% to 40% methanol over 5-10 minutes).

    • Flow Rate: Typically 3-4 mL/min for analytical scale (e.g., 4.6 x 250 mm column).

    • Back Pressure: Maintain at a constant pressure (e.g., 150 bar).

    • Temperature: Column temperature can be varied (e.g., 35-40 °C) to optimize selectivity.

    • Detection: UV detection at a suitable wavelength (e.g., 220 nm).

  • Preparative Scale-Up:

    • Once optimal analytical conditions are found, scale up to a preparative column of the same stationary phase.

    • Adjust the flow rate and injection volume according to the column dimensions.

    • Collect the separated enantiomer fractions.

    • Evaporate the solvent to isolate the pure enantiomers.

Diastereomeric Salt Crystallization

This classical resolution method relies on the formation of diastereomeric salts with a chiral amine, which are then separated by fractional crystallization.[3][4] The choice of resolving agent and solvent is critical and often requires screening.

Logical Relationship Diagram:

racemic_acid Racemic Acid (R/S)-Acid salt_formation Salt Formation in Solvent racemic_acid->salt_formation chiral_base Chiral Base (R)-Base chiral_base->salt_formation diastereomeric_salts Diastereomeric Salts in Solution (R)-Acid-(R)-Base (S)-Acid-(R)-Base salt_formation->diastereomeric_salts crystallization Fractional Crystallization (based on solubility) diastereomeric_salts->crystallization less_soluble_salt Less Soluble Salt Crystal (e.g., (R)-Acid-(R)-Base) crystallization->less_soluble_salt more_soluble_salt More Soluble Salt in Mother Liquor (e.g., (S)-Acid-(R)-Base) crystallization->more_soluble_salt liberation_1 Liberation of Acid (Acidification) less_soluble_salt->liberation_1 liberation_2 Liberation of Acid (Acidification) more_soluble_salt->liberation_2 enantiomer_1 Enantiomer 1 (R)-Acid liberation_1->enantiomer_1 enantiomer_2 Enantiomer 2 (S)-Acid liberation_2->enantiomer_2

Caption: Logical steps in diastereomeric salt resolution.

Protocol:

  • Screening of Resolving Agents and Solvents:

    • Commonly used chiral amines include (R)- or (S)-α-methylbenzylamine, cinchonidine, quinine, or other commercially available resolving agents.

    • Screen various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof) to find conditions where one diastereomeric salt has significantly lower solubility.

  • Formation and Crystallization of Diastereomeric Salts:

    • Dissolve the racemic this compound (1.0 eq) in a suitable solvent with heating.

    • Add the chosen chiral resolving agent (typically 0.5-1.0 eq).

    • Allow the solution to cool slowly to promote crystallization. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.

    • Collect the precipitated crystals by filtration.

  • Purification and Isolation:

    • The enantiomeric purity of the crystallized salt should be checked by chiral HPLC after liberating a small sample of the acid.

    • If necessary, recrystallize the salt from the same or a different solvent system to improve diastereomeric purity.

    • Suspend the purified diastereomeric salt in water and a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).

    • Acidify the mixture with a strong acid (e.g., 2 M HCl) to protonate the carboxylic acid and the chiral amine.

    • Separate the layers. The organic layer contains the resolved carboxylic acid. The aqueous layer contains the salt of the resolving agent, which can potentially be recovered.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the enantiomerically enriched acid.

    • The other enantiomer can be recovered from the mother liquor by a similar acidification and extraction process.

References

A Comparative Benchmarking Guide to 2-(2,6-Difluorophenyl)-2-methylpropanoic acid and Other Foundational NSAID Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthetic and physicochemical properties of 2-(2,6-Difluorophenyl)-2-methylpropanoic acid against the foundational building blocks of two widely used non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Diclofenac. The objective is to offer a detailed analysis to inform research and development in the synthesis of novel NSAIDs with potentially improved efficacy and safety profiles. The inclusion of fluorine in pharmaceutical compounds can significantly alter their metabolic stability, lipophilicity, and binding affinity, making this compound a molecule of considerable interest.

Executive Summary

Non-steroidal anti-inflammatory drugs are a cornerstone in the management of pain and inflammation. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which exist as two main isoforms: COX-1 and COX-2. While the therapeutic anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of COX-2, the undesirable gastrointestinal side effects are largely attributed to the inhibition of the constitutively expressed COX-1.

This guide benchmarks this compound against the precursors of two of the most prescribed NSAIDs:

  • 2-(4-isobutylphenyl)propanoic acid: The active pharmaceutical ingredient of Ibuprofen.

  • 2-(2,6-dichloroanilino)phenylacetic acid: The active pharmaceutical ingredient of Diclofenac.

The comparison encompasses key synthetic parameters, physicochemical properties, and a framework for evaluating their biological activity as COX inhibitors.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data for the three NSAID building blocks.

Table 1: Physicochemical Properties

PropertyThis compound2-(4-isobutylphenyl)propanoic acid (Ibuprofen)2-(2,6-dichloroanilino)phenylacetic acid (Diclofenac)
Molecular Formula C₁₀H₁₀F₂O₂[1]C₁₃H₁₈O₂[2]C₁₄H₁₁Cl₂NO₂[3]
Molecular Weight 200.18 g/mol [4]206.28 g/mol [2]296.15 g/mol [3]
Melting Point Not available75-77 °C[5]158 °C (dec.)[3]
pKa Not available5.2[5]4.15[6]
logP (experimental) Not available3.974.51
XlogP (predicted) 2.5[1]3.54.5[7]
Solubility Soluble in organic solventsSlightly soluble in water; soluble in most organic solvents[2]Soluble in methanol[8]

Note: Experimental data for this compound is limited in the public domain. The provided XlogP is a predicted value.

Experimental Protocols

Detailed methodologies for the synthesis of these building blocks are crucial for evaluating their accessibility and scalability.

Synthesis of this compound

Hypothetical Synthetic Workflow:

1,3-Difluorobenzene 1,3-Difluorobenzene Friedel-Crafts Acylation Friedel-Crafts Acylation 1,3-Difluorobenzene->Friedel-Crafts Acylation Intermediate Ketone Intermediate Ketone Friedel-Crafts Acylation->Intermediate Ketone AlCl₃ 2-Chloro-2-methylpropanoyl chloride 2-Chloro-2-methylpropanoyl chloride 2-Chloro-2-methylpropanoyl chloride->Friedel-Crafts Acylation Hydrolysis Hydrolysis Intermediate Ketone->Hydrolysis H₂O, H⁺ This compound This compound Hydrolysis->this compound

A potential synthetic route for this compound.
Synthesis of 2-(4-isobutylphenyl)propanoic acid (Ibuprofen)

The synthesis of Ibuprofen is well-established, with the Boots process being a notable example. A common laboratory-scale synthesis involves the following steps:

Experimental Workflow for Ibuprofen Synthesis:

Isobutylbenzene Isobutylbenzene Friedel-Crafts Acylation Friedel-Crafts Acylation Isobutylbenzene->Friedel-Crafts Acylation 4'-Isobutylacetophenone 4'-Isobutylacetophenone Friedel-Crafts Acylation->4'-Isobutylacetophenone Acetyl chloride Acetyl chloride Acetyl chloride->Friedel-Crafts Acylation AlCl₃ Darzens Condensation Darzens Condensation 4'-Isobutylacetophenone->Darzens Condensation Glycidic Ester Glycidic Ester Darzens Condensation->Glycidic Ester Ethyl chloroacetate Ethyl chloroacetate Ethyl chloroacetate->Darzens Condensation NaOEt Hydrolysis & Decarboxylation Hydrolysis & Decarboxylation Glycidic Ester->Hydrolysis & Decarboxylation 1. NaOH, H₂O 2. H₃O⁺ Ibuprofen Ibuprofen Hydrolysis & Decarboxylation->Ibuprofen

A common synthetic pathway for the production of Ibuprofen.

A representative protocol involves the Friedel-Crafts acylation of isobutylbenzene, followed by a series of reactions to introduce the propanoic acid moiety. Yields for these multi-step syntheses can vary but are generally well-optimized in industrial settings.

Synthesis of 2-(2,6-dichloroanilino)phenylacetic acid (Diclofenac)

The synthesis of Diclofenac typically involves the coupling of 2,6-dichloroaniline with a phenylacetic acid derivative.

Experimental Workflow for Diclofenac Synthesis:

2,6-Dichloroaniline 2,6-Dichloroaniline Ullmann Condensation Ullmann Condensation 2,6-Dichloroaniline->Ullmann Condensation Diclofenac Diclofenac Ullmann Condensation->Diclofenac 2-Chlorophenylacetic acid 2-Chlorophenylacetic acid 2-Chlorophenylacetic acid->Ullmann Condensation Cu catalyst, Base

A typical synthetic route for the production of Diclofenac.

A common method involves the Ullmann condensation of 2,6-dichloroaniline and 2-chlorophenylacetic acid in the presence of a copper catalyst and a base. The reaction yields can be moderate to good, and purification is typically achieved by crystallization.

Biological Activity: Cyclooxygenase (COX) Inhibition

The primary therapeutic targets of NSAIDs are the COX-1 and COX-2 enzymes. The inhibitory activity of these building blocks against these enzymes is a critical parameter for their potential as NSAID precursors.

Signaling Pathway of COX Enzymes

The following diagram illustrates the central role of COX enzymes in the inflammatory cascade.

cluster_0 Cell Membrane cluster_1 Cytoplasm Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid Phospholipase A₂ COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandin H₂ (PGH₂) Prostaglandin H₂ (PGH₂) COX-1 (Constitutive)->Prostaglandin H₂ (PGH₂) COX-2 (Inducible)->Prostaglandin H₂ (PGH₂) Prostaglandins (PGs) Prostaglandins (PGs) Prostaglandin H₂ (PGH₂)->Prostaglandins (PGs) Thromboxanes (TXs) Thromboxanes (TXs) Prostaglandin H₂ (PGH₂)->Thromboxanes (TXs) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGs)->Inflammation, Pain, Fever Gastric Mucosa Protection Gastric Mucosa Protection Prostaglandins (PGs)->Gastric Mucosa Protection Platelet Aggregation Platelet Aggregation Thromboxanes (TXs)->Platelet Aggregation Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->COX-2 (Inducible) Physiological Functions Physiological Functions Physiological Functions->COX-1 (Constitutive) Gastric Mucosa Protection, Platelet Aggregation Gastric Mucosa Protection, Platelet Aggregation

The Cyclooxygenase (COX) signaling pathway.
Experimental Protocol for COX Inhibition Assay

A common in vitro method to determine the inhibitory potential of a compound against COX-1 and COX-2 is the enzyme immunoassay (EIA). This assay measures the product of the COX reaction, typically Prostaglandin E₂ (PGE₂).

Workflow for In Vitro COX Inhibition Assay:

Prepare Reagents Prepare Reagents Incubate Enzyme and Inhibitor Incubate Enzyme and Inhibitor Prepare Reagents->Incubate Enzyme and Inhibitor COX-1 or COX-2, Test Compound Initiate Reaction Initiate Reaction Incubate Enzyme and Inhibitor->Initiate Reaction Add Arachidonic Acid Stop Reaction Stop Reaction Initiate Reaction->Stop Reaction Quantify Product (PGE₂) Quantify Product (PGE₂) Stop Reaction->Quantify Product (PGE₂) EIA Data Analysis (IC₅₀) Data Analysis (IC₅₀) Quantify Product (PGE₂)->Data Analysis (IC₅₀)

A generalized workflow for determining COX inhibitory activity.

Methodology:

  • Reagent Preparation: Prepare solutions of human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the test compounds (this compound, 2-(4-isobutylphenyl)propanoic acid, and 2-(2,6-dichloroanilino)phenylacetic acid) at various concentrations.

  • Incubation: In a multi-well plate, incubate the COX enzyme with different concentrations of the test compound or a control vehicle for a specified time at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Reaction Termination: After a set incubation period, stop the reaction.

  • Quantification: Measure the concentration of PGE₂ produced in each well using a competitive enzyme immunoassay (EIA) kit.

  • Data Analysis: Plot the percentage of COX inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Discussion and Conclusion

This guide provides a foundational comparison of this compound with the building blocks of Ibuprofen and Diclofenac. The presence of two fluorine atoms on the phenyl ring of the target molecule is expected to significantly influence its properties. Fluorine's high electronegativity can lower the pKa of the carboxylic acid, potentially impacting its ionization state at physiological pH and its interaction with the active site of COX enzymes. Furthermore, fluorination is known to enhance metabolic stability and can increase binding affinity through favorable interactions with protein residues.

While a complete experimental dataset for this compound is not yet available in the public domain, the information presented here, along with the provided experimental frameworks, offers a robust starting point for researchers. Further investigation into the synthesis, physicochemical properties, and COX inhibitory profile of this fluorinated building block is warranted to fully elucidate its potential in the development of next-generation NSAIDs. The comparative data suggests that fluorinated profen derivatives are a promising avenue for the design of novel anti-inflammatory agents with potentially optimized therapeutic indices.

References

Safety Operating Guide

Proper Disposal of 2-(2,6-Difluorophenyl)-2-methylpropanoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides essential safety and logistical information for the proper disposal of 2-(2,6-Difluorophenyl)-2-methylpropanoic acid (CAS No. 1216838-87-7). The intended audience for this document includes researchers, scientists, and drug development professionals. Due to the presence of a fluorinated aromatic ring, this compound requires special handling and disposal considerations to ensure laboratory safety and environmental protection.

The carbon-fluorine bond is exceptionally stable, which can make compounds like this compound persistent in the environment.[1] Therefore, it is imperative to treat this chemical as hazardous waste and follow stringent disposal protocols.

Chemical and Physical Properties
PropertyValueSource
CAS Number1216838-87-7Amerigo Scientific[2], BLDpharm[3]
Molecular FormulaC₁₀H₁₀F₂O₂Amerigo Scientific[2], BLDpharm[3]
Molecular Weight200.18 g/mol Amerigo Scientific[2]
PurityTypically ≥95%Amerigo Scientific[2]
StorageSealed in a dry place at room temperature.BLDpharm[3]

Experimental Protocols: Disposal Procedures

The following step-by-step procedures are based on best practices for the disposal of halogenated organic waste.[4] Always consult with your institution's Environmental Health and Safety (EHS) office before proceeding with any disposal.

Waste Identification and Segregation
  • Classification: Classify this compound as a halogenated organic hazardous waste .[4]

  • Segregation: Do not mix this waste with non-halogenated organic waste streams.[4] Keep it separate to facilitate proper disposal and prevent unintended chemical reactions.

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:

  • Safety goggles

  • Laboratory coat

  • Chemical-resistant gloves (e.g., nitrile)

All handling and preparation for disposal should be conducted inside a certified chemical fume hood.

Waste Collection and Labeling
  • Container Selection: Use a designated, compatible, and leak-proof container for hazardous waste. The container must be in good condition and have a secure lid.

  • Labeling: Clearly label the waste container with the words "HAZARDOUS WASTE " and the full chemical name: "This compound ". Include the approximate concentration and quantity.

  • Container Management: Keep the waste container closed at all times, except when adding waste. Do not fill the container beyond 90% of its capacity to allow for expansion.

Disposal Methodology

Due to the stability of the carbon-fluorine bond, standard neutralization and drain disposal is not recommended . The primary and preferred method of disposal for fluorinated organic compounds is high-temperature incineration.

  • High-Temperature Incineration: This is the most effective method for the complete destruction of fluorinated organic compounds.[1] The incinerator must be specifically licensed and equipped to handle halogenated waste.

  • Hazardous Waste Landfill: If a suitable incinerator is not available, disposal in a designated hazardous waste landfill is an alternative.[1]

  • Contacting Your EHS Office: Your institution's EHS office will coordinate with a licensed hazardous waste disposal company. Complete a hazardous material pickup request form as required by your institution.

Spill and Decontamination Procedures

In the event of a spill:

  • Ensure Safety: Evacuate the immediate area if necessary and ensure adequate ventilation. Wear appropriate PPE.

  • Containment: For a solid spill, carefully sweep up the material to avoid dust formation. For a liquid spill (if dissolved in a solvent), contain it with an inert absorbent material.

  • Neutralization (for acidic spills): Slowly add a weak base like sodium bicarbonate to the spilled material.[1]

  • Collection: Place the contained waste and any contaminated materials into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable laboratory detergent and water. Dispose of all cleaning materials as hazardous waste.

Mandatory Visualizations

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal_Workflow start Start: Have this compound waste ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe classify Classify as Halogenated Organic Hazardous Waste segregate Segregate from non-halogenated waste classify->segregate ppe->classify container Use a labeled, sealed hazardous waste container segregate->container contact_ehs Contact Institutional EHS Office for waste pickup container->contact_ehs end_dispose Waste disposed of by licensed professionals (e.g., high-temp incineration) contact_ehs->end_dispose

Caption: Disposal workflow for this compound.

This guide is intended to provide a framework for the safe disposal of this compound. It is not a substitute for institutional protocols and regulatory requirements. Always prioritize safety and consult with your EHS office for guidance specific to your location and facilities.

References

Comprehensive Safety and Handling Guide for 2-(2,6-Difluorophenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-(2,6-Difluorophenyl)-2-methylpropanoic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other fluorinated phenylacetic acid derivatives and carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, offering procedural guidance for safe handling and disposal.

This document outlines the essential personal protective equipment (PPE), handling procedures, and disposal plan for this compound to ensure the safety of laboratory personnel and minimize environmental impact.

Potential Hazard Summary

Based on analogous compounds, this compound is anticipated to pose the following hazards:

  • Skin Irritation: May cause skin irritation upon contact.[1]

  • Eye Irritation: May cause serious eye irritation.[1]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][2]

  • Harmful if Swallowed: May be harmful if ingested.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentJustification & Best Practices
Eye and Face Protection Chemical safety goggles meeting EN166 or ANSI Z87.1 standards. A face shield may be required for splash-prone procedures.[1][3]Protects against splashes and airborne particles. Ensure a proper fit.
Skin and Body Protection Chemical-resistant lab coat. Chemical-resistant gloves (e.g., nitrile, neoprene).[1][4][5] Fully enclosed shoes.[1]A lab coat protects the skin and personal clothing. Nitrile gloves offer good resistance to a range of chemicals, while neoprene provides broader resistance.[5] Inspect gloves for defects before use and change them immediately if contaminated.[1][4] Enclosed shoes protect against spills.
Respiratory Protection A NIOSH-approved respirator is recommended if engineering controls are insufficient or when handling large quantities that may generate dust.[1][6]All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust.[1][4]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.

  • Preparation and Engineering Controls:

    • Designate a specific area for handling the chemical, preferably within a chemical fume hood.[1][4]

    • Ensure the chemical fume hood is functioning correctly before beginning any work.

    • Assemble all necessary equipment (e.g., spatulas, weigh boats, glassware) and appropriate waste containers before handling the chemical.

  • Donning Personal Protective Equipment (PPE):

    • Put on all required PPE as detailed in the table above.

    • Ensure gloves are the correct size and are free of any defects.

  • Chemical Handling:

    • Handle the compound in a manner that minimizes dust generation.

    • Avoid direct contact with the skin, eyes, and clothing.[7]

    • Do not eat, drink, or smoke in laboratory areas where this chemical is handled.[1]

  • Post-Handling Procedures:

    • Decontamination: Clean any contaminated surfaces and equipment thoroughly.

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[1]

    • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][3]

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[1]

    • Unused Chemical: Unused or waste this compound should be disposed of as hazardous waste. Do not empty into drains.[3][4]

  • Disposal Method:

    • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[4]

    • The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Designate & Prepare Work Area (Fume Hood) gather_materials Gather Equipment & Waste Containers prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe handle_chem Handle Chemical (Minimize Dust) don_ppe->handle_chem decontaminate Decontaminate Surfaces & Equipment handle_chem->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands segregate_waste Segregate Contaminated Solid Waste wash_hands->segregate_waste dispose_chem Dispose of Unused Chemical as Hazardous Waste wash_hands->dispose_chem follow_regs Follow Institutional & Regulatory Guidelines segregate_waste->follow_regs dispose_chem->follow_regs

Caption: Workflow for the safe handling and disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。